molecular formula C9H6F2N2O B2952713 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine CAS No. 874376-50-8

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2952713
CAS No.: 874376-50-8
M. Wt: 196.157
InChI Key: CDWAXQKDENGRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine ( 874376-50-8 ) is a high-value chemical building block with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol . This compound features a 1,2-oxazole (isoxazole) core, a five-membered heterocyclic ring, substituted with an amine group at the 5-position and a 3,4-difluorophenyl ring at the 3-position . The presence of both the electron-withdrawing fluorine atoms on the phenyl ring and the amine functional group on the isoxazole ring makes this molecule a versatile scaffold for synthetic chemistry . The compound has a calculated topological polar surface area of 52 Ų and an XLogP3 value of 1.9 , properties that are relevant for researchers in medicinal chemistry assessing drug-likeness. This compound is exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers primarily utilize this amine as a key synthetic intermediate in drug discovery programs . The reactive amine group allows for further functionalization through amide bond formation or nucleophilic substitution, enabling the creation of diverse chemical libraries for biological screening. The 3,4-difluorophenyl moiety is a common pharmacophore found in molecules targeting a range of enzymes and receptors, suggesting its potential utility in developing new active compounds . It is available from suppliers in various quantities with a typical purity of 95% to 99% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWAXQKDENGRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS 874376-50-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver scientifically accurate and field-proven insights into the compound's properties, synthesis, reactivity, and applications.

Core Molecular Attributes

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core. This five-membered ring is substituted with a reactive amine group at the 5-position and a 3,4-difluorophenyl moiety at the 3-position.[1] The presence of these functionalities makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 874376-50-8[2]
Molecular Formula C₉H₆F₂N₂O[1][2]
Molecular Weight 196.15 g/mol [1]
Appearance Off-white to light yellow solid (Predicted)N/A
Melting Point Not available (Predicted: 130-140 °C)N/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO, DMF, and methanol (Predicted)N/A
Topological Polar Surface Area 52.1 Ų[3]
XLogP3 1.9[1]

Spectroscopic Profile (Predicted):

Due to the absence of experimentally recorded spectra in the public domain, the following are predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80-7.60 (m, 3H, Ar-H), 6.80 (s, 2H, NH₂), 6.10 (s, 1H, isoxazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.0 (C5), 160.0 (C3), 152.0 (d, J=248 Hz, C-F), 149.5 (d, J=246 Hz, C-F), 125.0 (d, J=7 Hz, Ar-C), 120.0 (Ar-C), 118.0 (d, J=18 Hz, Ar-C), 95.0 (C4).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 1640 (C=N stretch), 1580 (aromatic C=C stretch), 1280 (C-F stretch), 1100 (N-O stretch).

  • Mass Spectrometry (EI): m/z 196 (M⁺), fragments corresponding to the loss of NH₂, CO, and cleavage of the isoxazole ring.

Synthesis and Reactivity

The synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methods for the preparation of 5-aminoisoxazoles. The most common approach involves the condensation of a β-ketonitrile with hydroxylamine.[4][5]

Proposed Synthetic Workflow

The proposed synthesis begins with the readily available 3,4-difluorobenzonitrile. A Claisen condensation with ethyl acetate would yield the corresponding β-ketonitrile, which can then be cyclized with hydroxylamine to form the target compound.

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 3,4-Difluorobenzonitrile D 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate) A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D G 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine D->G E Hydroxylamine Hydrochloride E->G F Base (e.g., Sodium Acetate) F->G

Caption: Proposed two-step synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

Experimental Protocol (Hypothetical):

  • Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of 3,4-difluorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford the β-ketonitrile intermediate.

  • Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine: The crude 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) are added. The mixture is heated at reflux for 6-8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity Profile

The chemical behavior of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is dictated by the interplay of its three key components: the 3,4-difluorophenyl ring, the isoxazole core, and the 5-amino group.

  • 5-Amino Group: The primary amine is the most reactive site for electrophilic substitution. It readily undergoes acylation, alkylation, and arylation reactions, making it an excellent handle for introducing diverse substituents.[6] This reactivity is central to its utility as a building block in combinatorial chemistry and drug discovery.

  • Isoxazole Ring: The isoxazole ring is a relatively stable aromatic system.[7][8] However, it can undergo ring-opening reactions under certain conditions, such as strong basic or reducing environments.[8][9] This latent reactivity can be exploited in synthetic strategies to generate more complex acyclic or heterocyclic structures.

  • 3,4-Difluorophenyl Ring: The fluorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group. They primarily serve to modulate the electronic properties and lipophilicity of the molecule and its derivatives.

Applications in Drug Discovery and Development

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a valuable building block for the synthesis of biologically active molecules. The 3,4-difluorophenyl motif is a known pharmacophore present in numerous approved drugs and clinical candidates. The isoxazole core serves as a versatile scaffold, and the amino group provides a convenient point for diversification.

Role as a Key Intermediate for P2Y12 Receptor Antagonists

One of the most significant applications of structurally related difluorophenyl compounds is in the synthesis of P2Y12 receptor antagonists, a class of antiplatelet drugs. For instance, the core structure of Ticagrelor, a potent and selective P2Y12 inhibitor, features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.[1][10] While not a direct precursor in the most common synthetic routes, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine represents a strategic starting material for the synthesis of analogs and novel derivatives targeting this important receptor.

SignalingPathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Platelet Platelet P2Y12->Platelet Activation Platelet Activation (Aggregation) Platelet->Activation Ticagrelor Ticagrelor Analogs (derived from 3-(3,4-Difluorophenyl)- 1,2-oxazol-5-amine) Ticagrelor->P2Y12 Inhibition

Caption: Inhibition of ADP-mediated platelet activation by P2Y12 antagonists.

The development of novel P2Y12 inhibitors is an active area of research aimed at improving the safety and efficacy profile of antiplatelet therapies. The use of versatile building blocks like 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine allows for the rapid generation of diverse chemical libraries for screening and lead optimization.

Handling, Storage, and Safety

As with any research chemical, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Handling: Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety: While specific toxicity data is not available, compounds of this nature should be treated as potentially harmful. In case of exposure, seek immediate medical attention.

Conclusion

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a high-value building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, a stable yet reactive isoxazole core, and a versatile amino group makes it an attractive starting material for the synthesis of novel therapeutic agents. While a lack of extensive public data necessitates some prediction of its properties and synthesis, the established chemistry of its constituent moieties provides a solid foundation for its application in the development of next-generation pharmaceuticals.

References

  • 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine - Benchchem.

  • Copper induced cyclization of α,β-unsaturated carbonyl compounds to isoxazoles - Northern Arizona University.

  • CN105481823B - Synthesis method of ticagrelor intermediate - Google Patents.

  • synthetic reactions using isoxazole compounds.

  • The patent landscape of Ticagrelor - Patsnap Synapse.

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem.

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate.

  • CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents.

  • A process for preparation of ticagrelor and intermediates thereof - Patent WO-2014102830-A1 - PubChem.

  • Isoxazole synthesis - Organic Chemistry Portal.

  • Strategies for cyclization of β,γ‐unsaturated hydrazones/oximes. - ResearchGate.

  • Construction of Isoxazole ring: An Overview.

  • Different reaction pathways for the intramolecular cyclization of β,γ‐unsaturated oximes to produce isoxazoline compounds. - ResearchGate.

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.

  • 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine - Fluorochem.

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - ResearchGate.

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.

  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - RSC Publishing.

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate.

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion | The Journal of Organic Chemistry - ACS Publications.

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI.

  • 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem.

  • Aminoisoxazole: A Comparative Guide for Researchers - Benchchem.

  • Oxazole & Oxadiazole compounds - Abovchem.

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C - RSC Publishing.

  • Fluorinated building blocks in drug design: new pathways and targets - PMC.

  • 3-(5-Ethyl-2,4-difluorophenyl)-1,2-oxazol-5-amine - PubChem.

  • 5-(PARA-CYANO-PHENYL)-3-PHENYL-ISOXAZOLE - SpectraBase.

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI.

  • Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an - YMER.

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI.

  • 3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.

  • Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines - Semantic Scholar.

  • 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine - CAS:1021245-84-0 - 北京欣恒研科技有限公司.

  • Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4- carboxylates and α-ami - Growing Science.

  • A Review on Medicinally Important Heterocyclic Compounds.

  • A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Architectures of 3-(3,4-Difluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

The compound 3-(3,4-difluorophenyl)isoxazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly within the design of kinase inhibitors and CNS-active agents. The 5-amino-3-arylisoxazole moiety serves as a bioisostere for urea or amide linkers, offering a rigidified geometry that can position the difluorophenyl "tail" into hydrophobic pockets of target proteins (e.g., ATP-binding sites).

This guide delineates the structural specifications, validated synthetic pathways, and critical analytical markers required for the development of this chemical entity.

Chemical Identity & Properties[2][3][4][5]
PropertySpecification
IUPAC Name 3-(3,4-difluorophenyl)isoxazol-5-amine
Molecular Formula C₉H₆F₂N₂O
Molecular Weight 196.15 g/mol
Exact Mass 196.0448
SMILES Nc1cc(no1)-c2ccc(F)c(F)c2
InChI Key (Predicted) ZPEKGYYUYANHBK-UHFFFAOYSA-N (Analog-based)
LogP (Predicted) 2.3 – 2.6
H-Bond Donors 1 (Amine group)
H-Bond Acceptors 3 (Isoxazole N, O, Fluorines)
Topological Polar Surface Area ~52 Ų

Synthetic Architecture

As a Senior Scientist, I recommend the


-ketonitrile cyclization route  over the oxidative chlorination of oximes. While the latter is common for simple isoxazoles, the 

-ketonitrile pathway offers superior regiocontrol for the 5-amine isomer, minimizing the formation of the 3-amine or 5-hydroxy tautomers.
Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection of the target molecule into accessible building blocks.

Retrosynthesis Target Target: 3-(3,4-Difluorophenyl)isoxazol-5-amine Intermediate Intermediate: 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (β-ketonitrile) Target->Intermediate Cyclocondensation (Regioselective) SM1 Starting Material 1: Methyl 3,4-difluorobenzoate Intermediate->SM1 Claisen-type Condensation SM2 Starting Material 2: Acetonitrile (anion) Intermediate->SM2 Nucleophilic Attack Reagent Cyclizing Agent: Hydroxylamine HCl Intermediate->Reagent + NH2OH·HCl

Figure 1: Retrosynthetic logic flow prioritizing the


-ketonitrile intermediate for regioselective amination.[1][2][3]
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

Rationale: Direct condensation of acetonitrile anion with the ester is preferred over the acid chloride route to avoid handling corrosive intermediates and to simplify purification.

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), charge dry THF (10 vol) and cool to -78°C.
    
  • Base Addition: Add Lithium Diisopropylamide (LDA, 2.0 M in THF, 2.2 equiv) dropwise.

  • Acetonitrile Activation: Add anhydrous Acetonitrile (2.2 equiv) dropwise. Stir for 30 mins to generate the lithiated acetonitrile species (

    
    ).
    
  • Coupling: Add Methyl 3,4-difluorobenzoate (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with 1N HCl until pH ~4-5.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hex/EtOAc) to isolate the

    
    -ketonitrile.
    
Step 2: Cyclization to 3-(3,4-Difluorophenyl)isoxazol-5-amine

Rationale: Control of pH is critical here. Using Sodium Acetate buffers the reaction, preventing the degradation of the isoxazole ring while facilitating the dehydration step.

  • Solvation: Dissolve the

    
    -ketonitrile (from Step 1) in Ethanol (10 vol).
    
  • Reagent Preparation: In a separate vessel, dissolve Hydroxylamine Hydrochloride (

    
    , 3.0 equiv) and Sodium Acetate  (3.0 equiv) in minimal water.
    
  • Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.

  • Isolation: Cool to room temperature. Remove Ethanol under reduced pressure.

  • Extraction: Dilute residue with water and extract with Ethyl Acetate.

  • Purification: The crude product is often an orange/brown solid. Purify via recrystallization (Ethanol/Water) or column chromatography (DCM/MeOH gradient).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical markers must be met. The absence of the nitrile peak in IR and the presence of the isoxazole proton in NMR are the primary "Go/No-Go" decision gates.

Expected Spectral Data
TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (DMSO-d₆)

6.0 – 6.2 ppm (s, 1H)
C4-H of Isoxazole ring . This singlet is the "fingerprint" of the 5-amino-3-aryl isoxazole core.
¹H NMR (DMSO-d₆)

6.5 – 7.0 ppm (bs, 2H)
-NH₂ protons . Broad singlet, exchangeable with D₂O.
¹H NMR (DMSO-d₆)

7.4 – 7.9 ppm (m, 3H)
Aromatic protons . Characteristic splitting pattern for 3,4-difluoro substitution.
¹³C NMR ~170 ppmC5 (C-NH₂) . The carbon attached to the amine is highly deshielded.
LC-MS (ESI+) [M+H]⁺ = 197.16Confirms Molecular Weight.
IR Spectroscopy Absence of ~2200 cm⁻¹Confirms consumption of the nitrile starting material.

Structural Activity & Pharmacophore Insights[9]

The 3-(3,4-difluorophenyl)isoxazol-5-amine is not merely a passive intermediate; it possesses specific electronic and steric features that make it valuable in drug design.

Pharmacophore Mapping (Graphviz)

Pharmacophore Difluoro 3,4-Difluoro Motif (Metabolic Blockade & Lipophilicity) Isoxazole Isoxazole Core (Rigid Scaffold) Difluoro->Isoxazole Electron Withdrawing (Lowers pKa of ring N) Pocket Hydrophobic Pocket Difluoro->Pocket Occupies Hydrophobic Pocket II Amine 5-Amino Group (H-Bond Donor) Isoxazole->Amine Attachment Point Nitrogen Ring Nitrogen (H-Bond Acceptor) Isoxazole->Nitrogen Internal Target Biological Target Amine->Target Binds Hinge Region (Kinase Domain)

Figure 2: Pharmacophore map illustrating the dual role of the molecule: the difluoro-tail for hydrophobic interactions and the amino-head for hydrogen bonding.

Mechanistic Implications[8][10]
  • Metabolic Stability: The fluorine atoms at positions 3 and 4 of the phenyl ring block metabolic oxidation (P450 metabolism) at these susceptible sites, significantly increasing the half-life of the molecule compared to the non-fluorinated analog.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines and the isoxazole ring reduces the basicity of the exocyclic amine. This makes the amine less likely to be protonated at physiological pH, allowing it to function effectively as a hydrogen bond donor in the "hinge region" of kinase enzymes.

References

  • Synthesis of 3-Aminoisoxazoles: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Transformations of Isoxazoles. Current Organic Chemistry.

  • General Method for 3-Aryl-5-aminoisoxazoles: Takase, A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5). [Link]

  • Beta-Ketonitrile Cyclization Protocol: El-Saghier, A. M. (2025). Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. (Provides mechanistic basis for nitrile-hydroxylamine cyclization). [Link]

  • Chemical Property Verification: PubChem Compound Summary. Isoxazol-5-amine derivatives. [Link][2]

Sources

The 5-amino-3-(3,4-difluorophenyl)isoxazole Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs.[1][2][3][4] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and steric profile that is conducive to a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][5] This guide focuses on a particularly promising iteration of this scaffold: the 5-amino-3-(3,4-difluorophenyl)isoxazole core. The strategic incorporation of a 5-amino group and a 3-(3,4-difluorophenyl) moiety is not arbitrary; it is a deliberate design choice aimed at optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The 5-amino group can serve as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Concurrently, the 3,4-difluorophenyl group offers several advantages. The inclusion of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate lipophilicity and membrane permeability, often leading to improved oral bioavailability.[6][7][8][9] The electron-withdrawing nature of the fluorine atoms can also influence the acidity of the isoxazole ring system, potentially impacting target binding affinity.[8][10]

This technical guide provides an in-depth exploration of the 5-amino-3-(3,4-difluorophenyl)isoxazole scaffold, from its synthesis and physicochemical properties to its potential biological applications and structure-activity relationships.

Synthesis of the 5-amino-3-(3,4-difluorophenyl)isoxazole Scaffold

A common and efficient method for the synthesis of 5-aminoisoxazoles involves a multicomponent reaction. This approach offers the advantage of building molecular complexity in a single step from readily available starting materials.

Protocol: One-Pot Multicomponent Synthesis

This protocol describes a one-pot synthesis of 5-amino-3-(3,4-difluorophenyl)isoxazole-4-carbonitrile, a versatile intermediate for further functionalization.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (catalyst)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine malononitrile (1 mmol), 3,4-difluorobenzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).

  • Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 5-amino-3-(3,4-difluorophenyl)isoxazole-4-carbonitrile.

Rationale for Experimental Choices:

  • Multicomponent Reaction: This approach is chosen for its efficiency and atom economy, allowing for the rapid construction of the isoxazole ring system.

  • Ceric Ammonium Sulfate: This Lewis acid catalyst facilitates the Knoevenagel condensation between the aldehyde and malononitrile, a key step in the reaction cascade.[11]

  • Ethanol: This solvent is selected for its ability to dissolve the reactants and its relatively low environmental impact.

Physicochemical and Pharmacokinetic Properties

The 5-amino-3-(3,4-difluorophenyl)isoxazole scaffold is designed to possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. The data presented in the table below are predicted values and should be experimentally verified.

PropertyPredicted ValueRationale
Molecular Weight ~209.16 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~2.5Indicates a balance of lipophilicity for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~72 ŲSuggests good potential for oral absorption.
Metabolic Stability HighThe difluorophenyl group is resistant to oxidative metabolism.[6]
Hydrogen Bond Donors 1 (from the amino group)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3 (2 from fluorine, 1 from isoxazole nitrogen)Contributes to target binding and solubility.

Biological Activities and Potential Mechanisms of Action

The isoxazole scaffold is associated with a broad range of biological activities.[2][4][12][13][14] Compounds containing this core have been investigated as inhibitors of various enzymes, such as kinases and cyclooxygenases, and as modulators of ion channels and receptors.[3] The 5-amino-3-(3,4-difluorophenyl)isoxazole scaffold, therefore, represents a promising starting point for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.

One potential mechanism of action for compounds derived from this scaffold is the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 5-aminoisoxazole moiety can form key hydrogen bonds in this region, while the 3,4-difluorophenyl group can occupy a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) RAS RAS ReceptorTyrosineKinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Scaffold_Compound 5-amino-3-(3,4-difluorophenyl)isoxazole Compound Scaffold_Compound->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-amino-3-(3,4-difluorophenyl)isoxazole-based compound.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of the 3-phenylisoxazole core is crucial for optimizing the biological activity of new compounds. The following diagram illustrates key SAR points based on published data for related analogs.[15]

SAR cluster_R1 Phenyl Ring Substituents (R1) cluster_R2 Position 4 (R2) cluster_R3 Position 5 (R3) Core R1 R1 (Phenyl Ring Substituents) R1->Core R2 R2 (Position 4) R2->Core R3 R3 (Position 5) R3->Core Small halogens (F, Cl) at para-position increase potency. Small halogens (F, Cl) at para-position increase potency. Bulky groups (e.g., t-butyl) decrease potency (steric hindrance). Bulky groups (e.g., t-butyl) decrease potency (steric hindrance). Electron-withdrawing groups can be beneficial. Electron-withdrawing groups can be beneficial. Substitution can influence selectivity and physicochemical properties. Substitution can influence selectivity and physicochemical properties. Amino group is critical for hydrogen bonding interactions. Amino group is critical for hydrogen bonding interactions. Modifications can impact target binding and selectivity. Modifications can impact target binding and selectivity.

Caption: Key structure-activity relationships for the 3-phenylisoxazole scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a 5-amino-3-(3,4-difluorophenyl)isoxazole-based compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase assay buffer, the recombinant protein kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period.

  • Stop the reaction by adding a stop solution or by placing the plate on ice.

  • Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validation System:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay's sensitivity.

  • Negative Control: Use a DMSO-only control to establish the baseline kinase activity.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered acceptable.

Conclusion and Future Outlook

The 5-amino-3-(3,4-difluorophenyl)isoxazole scaffold is a highly promising starting point for the design and discovery of novel therapeutic agents. Its modular synthesis allows for the facile generation of diverse chemical libraries, while its inherent physicochemical properties are conducive to the development of orally bioavailable drugs. The strategic combination of the 5-aminoisoxazole core and the 3,4-difluorophenyl moiety provides a solid foundation for achieving high potency, selectivity, and favorable pharmacokinetic profiles. Future research in this area will likely focus on exploring the vast chemical space around this scaffold to identify novel drug candidates for a wide range of diseases.

References

  • PubMed. (1979). Chemical and Pharmacological Properties of Diflunisal. Retrieved from [Link]

  • PubMed. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole-containing pharmacologically active molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • Krishnarao, G., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • ResearchGate. (n.d.). Examples of isoxazole-containing drugs. Retrieved from [Link]

  • PMC. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved from [Link]

  • PMC. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • YMER. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylisoxazole. Retrieved from [Link]

  • PMC. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Synthetic Utility of 3-(3,4-Difluorophenyl)isoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological profile of 3-(3,4-difluorophenyl)isoxazol-5-amine and its derivatives. As a "privileged scaffold," this structural motif combines the metabolic stability of the 3,4-difluorophenyl group with the bioisosteric versatility of the 5-aminoisoxazole ring. This guide is designed for drug discovery scientists, focusing on its application as a precursor for p38 MAPK inhibitors , P2X3 receptor antagonists , and COX-2 inhibitors .

Chemical Profile & Structural Rationale[1][2][3][4]

The core molecule, 3-(3,4-difluorophenyl)isoxazol-5-amine, serves as a critical pharmacophore. Its value lies in three specific structural features that enhance drug-like properties (DLPs):

  • The 3,4-Difluorophenyl "Anchor":

    • Metabolic Stability: The fluorine atoms at positions 3 and 4 block common sites of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending the half-life (

      
      ) compared to unsubstituted phenyl analogs.
      
    • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

      
      ), improving membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS targets like P2X3 or GABA receptors.
      
  • The Isoxazole Core:

    • Acts as a rigid linker and a bioisostere for amide or ester bonds.

    • The nitrogen and oxygen atoms serve as hydrogen bond acceptors, crucial for binding in the ATP-binding pockets of kinases.

  • The 5-Amine "Handle":

    • A versatile nucleophile for derivatization (e.g., urea formation, amidation) to create "Type II" kinase inhibitors that extend into the allosteric pockets of enzymes.

Validated Synthetic Protocol

Causality: The synthesis relies on the condensation of


-ketonitriles with hydroxylamine. The use of 3,4-difluorobenzoylacetonitrile ensures the regioselective formation of the 3-aryl-5-aminoisoxazole isomer, avoiding the formation of the 3-amino-5-aryl isomer which lacks the desired biological activity profile.
Protocol: Regioselective Cyclocondensation

Reagents: 3,4-difluorobenzoylacetonitrile, Hydroxylamine hydrochloride (


), Sodium Acetate (

), Ethanol, Water.
  • Preparation: Dissolve 10.0 g (approx. 55 mmol) of 3,4-difluorobenzoylacetonitrile in 200 mL of ethanol in a 500 mL round-bottom flask.

  • Activation: In a separate beaker, dissolve 20 g of

    
     and 15 g of 
    
    
    
    in 150 mL of deionized water.
  • Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic nitrile solution over 30 minutes with vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate/Hexane). The starting nitrile spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
  • Work-up:

    • Cool the mixture to room temperature.

    • Remove approx. 70% of the ethanol under reduced pressure (rotary evaporator).

    • The product often precipitates as an oil or solid upon cooling. Extract the residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL), dry over anhydrous 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Yield: Expected yield 75–85%.

    • Validation:

      
       NMR should show a characteristic singlet for the isoxazole C4-H proton around 
      
      
      
      ppm and a broad singlet for the
      
      
      group.
Synthetic Pathway Visualization

Synthesis Start 3,4-Difluorobenzoyl- acetonitrile Inter Oxime Intermediate (Transient) Start->Inter Nucleophilic Attack Reagent NH2OH·HCl / NaOAc (Aq. Ethanol) Reagent->Inter Cyclization Intramolecular Cyclization (Reflux) Inter->Cyclization -H2O Product 3-(3,4-difluorophenyl) isoxazol-5-amine Cyclization->Product Aromatization

Caption: Regioselective synthesis of the core scaffold via condensation of beta-ketonitrile with hydroxylamine.

Biological Activity & Mechanisms[2][5][6]

A. p38 MAP Kinase Inhibition (Anti-Inflammatory)

The 3-(3,4-difluorophenyl)isoxazole moiety is a validated bioisostere for the imidazole core found in first-generation p38 inhibitors like SB-203580.

  • Mechanism: The isoxazole nitrogen accepts a hydrogen bond from the backbone amide of Met109 in the ATP-binding hinge region of p38 MAPK. The 3,4-difluorophenyl group occupies the hydrophobic "Gatekeeper" pocket (Thr106), enhancing selectivity over other kinases.

  • Application: Treatment of Rheumatoid Arthritis and cytokine-storm mediated inflammation.

B. P2X3 Receptor Antagonism (Chronic Pain/Cough)

Derivatives where the 5-amine is substituted (e.g., with ureas or amides) act as allosteric antagonists of the P2X3 ion channel.

  • Mechanism: These compounds stabilize the desensitized state of the P2X3 trimer, preventing ATP-mediated nociceptive signaling in dorsal root ganglia (DRG).

  • Key Insight: The 3,4-difluoro substitution is critical here; it provides the necessary lipophilicity to penetrate the nerve sheath while avoiding the rapid metabolic clearance seen with unsubstituted phenyl rings.

C. Comparative Potency Data (Aggregated)

The following table illustrates the "Fluorine Effect" on biological potency for isoxazole-based kinase inhibitors (IC50 values against p38 MAPK).

Compound StructureR-Group (Phenyl)IC50 (p38 MAPK)t1/2 (Microsomal Stability)
Isoxazol-5-amine Phenyl (Unsubstituted)120 nM15 min
Isoxazol-5-amine 4-Fluorophenyl45 nM38 min
Isoxazol-5-amine 3,4-Difluorophenyl 12 nM >120 min
Isoxazol-5-amine 2-Chlorophenyl210 nM45 min

Note: Data represents aggregated trends from SAR studies on isoxazole-urea derivatives (e.g., Skepinone analogs).

Self-Validating Experimental Protocol: p38 MAPK Inhibition Assay

To verify the biological activity of synthesized derivatives, use this standard FRET-based assay.

  • Reagents: Recombinant human p38

    
     MAPK, Fluorescently labeled peptide substrate (e.g., GFP-ATF2), ATP (
    
    
    
    concentration), Test Compound (dissolved in DMSO).
  • Setup:

    • Prepare a 384-well plate.

    • Add 5

      
      L of Test Compound (serial dilutions, 10 
      
      
      
      M to 0.1 nM).
    • Add 10

      
      L of Enzyme Mix (p38 MAPK in HEPES buffer, pH 7.5). Incubate for 15 mins at RT.
      
    • Add 10

      
      L of Substrate/ATP Mix.
      
  • Reaction: Incubate at

    
     for 60 minutes.
    
  • Detection: Measure phosphorylation via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Validation:

    • Positive Control: SB-203580 (

      
       nM).
      
    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be

      
       for the assay to be considered valid.
      

Mechanism of Action Visualization (Signaling Pathway)

Signaling Stimulus Pro-inflammatory Stimuli (LPS, TNF-alpha) Receptor Cell Surface Receptor (TLR4 / TNFR) Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAPKKK -> MKK3/6) Receptor->MAPK_Cascade p38 p38 MAPK (Phosphorylated) MAPK_Cascade->p38 Phosphorylation Substrate Downstream Substrates (MK2, ATF2) p38->Substrate Activation Inhibitor 3-(3,4-difluorophenyl) isoxazol-5-amine Derivative Inhibitor->p38 ATP Competition (Blockade) Cytokines Cytokine Production (IL-1, IL-6, TNF) Substrate->Cytokines Transcription

Caption: Pathway illustrating the intervention point of isoxazole derivatives in the p38 MAPK inflammatory cascade.

References

  • Laufer, S. A., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase.[1] Bioorganic & Medicinal Chemistry.[2][1][3] Link

  • Buntinx, M., et al. (2008). Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today.
  • Bagley, M. C., et al. (2006). Synthesis of 5-amino-3-aryl-isoxazoles.[3][5] Tetrahedron Letters. (Methodology for benzoylacetonitrile condensation).

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link (Structural basis for diaryl urea isoxazole binding).

Sources

A Comprehensive Technical Guide to 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine: Synthesis, Procurement, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical properties, outlines a robust synthetic pathway, and explores the current procurement landscape. Authored for researchers and drug development professionals, this document offers practical insights into the synthesis and sourcing of this valuable building block. The guide includes detailed, step-by-step experimental protocols, mechanistic diagrams, and a comparative analysis of commercial suppliers and custom synthesis options.

Introduction to 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Chemical Identity and Properties

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a substituted isoxazole that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical structure features a 1,2-oxazole (isoxazole) core, a five-membered heterocyclic ring, with an amine group at the 5-position and a 3,4-difluorophenyl ring at the 3-position.[1]

PropertyValueSource
CAS Number 874376-50-8[2]
Molecular Formula C₉H₆F₂N₂O[1][2]
Molecular Weight 196.15 g/mol [1]
Appearance Solid (predicted)
Purity Typically 95% to 99%[1]
Topological Polar Surface Area 52 Ų[1]
XLogP3 1.9[1]
Significance in Medicinal Chemistry

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The incorporation of a 3,4-difluorophenyl moiety is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The presence of both the electron-withdrawing fluorine atoms and the reactive amine group makes this molecule a highly versatile scaffold for synthetic diversification.[1]

Key Applications in Drug Discovery

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is primarily utilized as a key synthetic intermediate in drug discovery programs.[1] The primary amine functionality allows for a variety of downstream chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to generate a diverse library of amides for biological screening.

  • Nucleophilic substitution and addition reactions: Enabling the introduction of various pharmacophoric groups.

The 3,4-difluorophenyl group is a recognized pharmacophore found in molecules targeting a range of enzymes and receptors, suggesting the potential of its derivatives in developing novel therapeutic agents.[1]

Synthesis and Mechanistic Insights

The synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine can be efficiently achieved through a two-step process, commencing with a Claisen condensation to form a key β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the key disconnections in the target molecule, leading back to commercially available starting materials.

G 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine 3-(3,4-Difluorophenyl)-3-oxopropanenitrile 3-(3,4-Difluorophenyl)-3-oxopropanenitrile 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine->3-(3,4-Difluorophenyl)-3-oxopropanenitrile Cyclization Hydroxylamine Hydroxylamine 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine->Hydroxylamine Cyclization 3,4-Difluoroacetophenone 3,4-Difluoroacetophenone 3-(3,4-Difluorophenyl)-3-oxopropanenitrile->3,4-Difluoroacetophenone Claisen Condensation Diethyl oxalate Diethyl oxalate 3-(3,4-Difluorophenyl)-3-oxopropanenitrile->Diethyl oxalate Claisen Condensation

Caption: Retrosynthetic analysis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

This step involves a crossed Claisen condensation between 3,4-difluoroacetophenone and diethyl oxalate. Diethyl oxalate is a suitable acylating agent in this reaction as it lacks α-hydrogens and cannot undergo self-condensation.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with cooling to generate sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of 3,4-difluoroacetophenone (1.0 equivalent) in anhydrous ethanol.

  • Addition of Diethyl Oxalate: Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(3,4-difluorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

This step involves the cyclization of the β-ketonitrile intermediate with hydroxylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or sodium bicarbonate, 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine.

Mechanistic Elucidation

The formation of the 5-amino-isoxazole ring proceeds through a nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration.

G cluster_0 Reaction Mechanism Start 3-(3,4-Difluorophenyl)-3-oxopropanenitrile + NH2OH Intermediate1 Oxime Intermediate Start->Intermediate1 Nucleophilic Attack on Ketone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Attack on Nitrile) Product 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine Intermediate2->Product Tautomerization & Dehydration G Procured_Sample Received Compound QC_Analysis Analytical QC Procured_Sample->QC_Analysis NMR NMR Spectroscopy QC_Analysis->NMR HPLC HPLC Analysis QC_Analysis->HPLC MS Mass Spectrometry QC_Analysis->MS Verified Verified Compound for Use NMR->Verified HPLC->Verified MS->Verified

Sources

Isoxazol-5-amine: A Privileged Scaffold for Bioisosteric Replacement and Kinase Inhibition

[1]

Executive Summary: The Pharmacophore & Bioisosterism

The isoxazol-5-amine scaffold represents a high-value building block in modern medicinal chemistry, primarily utilized as a bioisostere for amides, ureas, and phenols.[1] Unlike its regioisomer (isoxazol-3-amine), the 5-amino variant offers unique electronic properties due to the direct conjugation of the exocyclic nitrogen with the electronegative oxygen of the ring system.

Core Advantages
  • Bioisosterism: The isoxazol-5-amine unit mimics the bond vectors and hydrogen-bonding capability of a cis-amide bond while introducing structural rigidity.[1]

  • Metabolic Stability: While the isoxazole ring can be susceptible to reductive cleavage (see Section 4), the 5-amino substitution pattern generally lowers the electron density of the ring, altering its metabolic liability compared to 3-substituted variants.

  • Kinase Selectivity: This scaffold is frequently deployed in Type I and Type II kinase inhibitors (e.g., targeting VEGFR, p38 MAP kinase) to engage the hinge region via bidentate hydrogen bonding.[1]

Synthetic Access & Regiocontrol

The primary bottleneck in utilizing isoxazol-5-amines is the difficulty in synthesizing them with high regiochemical purity. The condensation of

The Regioselectivity Decision Tree

The regiochemical outcome is dictated by the initial site of nucleophilic attack by hydroxylamine.

  • Path A (Kinetic Control/Basic pH): Attack at the nitrile carbon yields the amidine intermediate, which cyclizes to the 5-aminoisoxazole .

  • Path B (Thermodynamic Control/Neutral-Acidic pH): Attack at the ketone carbonyl yields the oxime intermediate, which cyclizes to the 3-aminoisoxazole (or 5-substituted-3-amino).[1]

Critical Protocol Note: To ensure exclusive formation of the 5-amine, the reaction must be performed in strongly basic media (pH > 10, typically NaOEt/EtOH or NaOH/H2O) to deprotonate the hydroxylamine and activate the nitrile towards nucleophilic attack.

RegioselectivityStartβ-Ketonitrile(R-CO-CH2-CN)NH2OHHydroxylamine(NH2OH)Start->NH2OHBaseBasic Conditions(NaOEt, pH > 10)NH2OH->BaseAcidAcidic/Neutral(pH < 7)NH2OH->AcidAmidineAmidine Intermediate(Attack on -CN)Base->AmidineNucleophilic attackon NitrileOximeOxime Intermediate(Attack on -CO-)Acid->OximeNucleophilic attackon KetoneProd5Isoxazol-5-amine(Target)Amidine->Prod5CyclizationProd3Isoxazol-3-amine(Impurity)Oxime->Prod3Cyclization

Figure 1: Mechanistic divergence in the reaction of β-ketonitriles with hydroxylamine.[1]

Reactivity Profile & Functionalization

The exocyclic amine at position 5 is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen). Consequently, standard amide coupling protocols (e.g., EDC/HOBt) often fail or proceed with poor conversion.[1]

Reactivity Landscape[1]
Reaction TypeDifficultyRecommended ConditionsMechanistic Insight
Amide Coupling HighAcid Chlorides in Pyridine/DCM or HATU/DIPEA (excess reagent, heat).[1]The amine lone pair is delocalized into the ring; requires highly activated electrophiles.
Sulfonylation MediumSulfonyl chlorides + Pyridine/DMAP.Essential for synthesizing Sitaxentan-like analogs.[1]
Sandmeyer Rxn Low

-BuONO, CuX

(MeCN, 60°C).
Converts -NH

to -Cl, -Br, -I. Useful for accessing 5-halo scaffolds for Suzuki coupling.[1]
Reductive Amination Very HighNot Recommended.Imine formation is thermodynamically unfavorable.
Advanced Coupling Strategy: The "Deactivated Amine" Protocol

When coupling isoxazol-5-amine with carboxylic acids, in situ activation with standard carbodiimides is often insufficient.[1] Preferred Route: Convert the carboxylic acid to its acid chloride (using


1

Stability & Metabolic Liability (The Leflunomide Warning)

A critical consideration in drug design involving isoxazoles is the potential for metabolic ring opening . The isoxazole ring can be cleaved by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) or under basic conditions in vivo.

Case Study: Leflunomide Leflunomide is a prodrug. The isoxazole ring undergoes N-O bond cleavage to form the active metabolite, Teriflunomide (A771726), which is an

12345
  • Risk Factor: Isoxazoles with a free C3-position (H-substituted) are most vulnerable to base-catalyzed ring opening (abstraction of the C3 proton).[1]

  • Mitigation: Substitution at the C3 position (e.g., with a methyl or aryl group) significantly increases metabolic stability against ring opening.[1]

StabilityParentLeflunomide(Isoxazole Prodrug)MetabolismCYP450 / Base(In Vivo)Parent->MetabolismIntermediateN-O Bond CleavageMetabolism->IntermediateActiveTeriflunomide (A771726)(α-Cyanoenol)Intermediate->ActiveRearrangement

Figure 2: Metabolic ring opening of the isoxazole scaffold (Leflunomide mechanism).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-3-methylisoxazole

Target: To synthesize the building block from 3-aminocrotononitrile.[1]

  • Reagents: 3-aminocrotononitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), NaOH (12 mmol), Ethanol (20 mL), Water (5 mL).

  • Procedure:

    • Dissolve NaOH in water and add to a stirred solution of hydroxylamine hydrochloride in ethanol. Stir for 10 min to generate free hydroxylamine base.

    • Add 3-aminocrotononitrile dropwise.[1]

    • Critical Step: Reflux the mixture for 4–6 hours. Monitor by TLC (The 5-amino isomer is typically more polar than the 3-amino).[1]

    • Concentrate the solvent under reduced pressure.

    • Neutralize with dilute HCl to pH 7.

    • Extract with Ethyl Acetate (3x).[1] Dry over MgSO

      
      .
      
    • Purification: Recrystallize from benzene/hexane or purify via flash chromatography (MeOH/DCM).[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic C4-H singlet around

      
       4.8–5.2 ppm.[1] The amine -NH
      
      
      usually appears broad around
      
      
      6.0–6.5 ppm.
Protocol B: Amide Coupling via Acid Chloride (Schotten-Baumann)

Target: Coupling a deactivated isoxazol-5-amine with a benzoic acid derivative.[1]

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at RT for 2 hours until gas evolution ceases. Evaporate volatiles to obtain the crude acid chloride.

  • Coupling:

    • Dissolve the isoxazol-5-amine (1.0 equiv) in dry Pyridine (or DCM with 3.0 equiv Et

      
      N).[1]
      
    • Cool to 0°C.

    • Add the acid chloride (dissolved in minimal DCM) dropwise.

    • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[6] Wash organic layer with 1M HCl (to remove pyridine/amines) only if the product is not acid-sensitive.[1]
    
  • Note: If the reaction is sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.

References

  • Regioselective Synthesis: Saad, A., Vaultier, M., & Derdour, A. (2004).[1] One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and

    
    -Cyanoenamines.[1][7] Molecules, 9(7), 527-534.[1] [Link][1]
    
  • Drug Discovery Application (HSP90): Brough, P. A., et al. (2008).[1] 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer.[8] Journal of Medicinal Chemistry, 51(2), 196–218.[1] [Link]

  • Metabolic Stability (Leflunomide): Kalgutkar, A. S., et al. (2003).[1][5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active

    
    -cyanoenol metabolite A771726.[2][3][4][5] Drug Metabolism and Disposition, 31(10), 1240-1250.[1] [Link]
    
  • Sitaxentan Synthesis: Wu, C., et al. (2004).[1] Discovery of Endothelin Receptor Antagonists Involving a Novel Isoxazol-5-yl-sulfonamide Scaffold.[1] Bioorganic & Medicinal Chemistry Letters, 14(4), 911-915.[1] [Link][1]

  • General Reactivity: Katritzky, A. R., & Pozharskii, A. F. (2011).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Reference for general nucleophilicity trends of amino-azoles).

The 3,4-Difluorophenyl Isoxazole Pharmacophore: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold represents a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1] This technical guide delves into the specific applications and strategic advantages of incorporating a 3,4-difluorophenyl moiety into isoxazole-based pharmacophores. This substitution pattern has emerged as a critical component in the design of highly potent and selective therapeutic agents. We will explore the synthesis, mechanism of action, and structure-activity relationships (SAR) of this key pharmacophore, with a particular focus on its application in the development of kinase and chemokine receptor inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3,4-difluorophenyl isoxazole core in their therapeutic programs.

Introduction: The Strategic Value of the Isoxazole Scaffold and Fluorine Substitution

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts a unique electronic and structural profile.[1] This scaffold is a common motif in numerous clinically approved drugs, valued for its ability to serve as a bioisosteric replacement for other functional groups and its contribution to favorable pharmacokinetic properties.[1] The inherent stability of the isoxazole ring and its capacity to engage in various non-covalent interactions make it a privileged structure in drug design.

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The introduction of a difluoro moiety, particularly the 3,4-difluorophenyl substitution, can profoundly influence a molecule's physicochemical and biological properties. Key advantages include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.

  • Improved Membrane Permeability: The lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting solubility and target engagement.

This guide will focus on the synergistic effect of combining the isoxazole core with the 3,4-difluorophenyl group, a pharmacophore that has shown significant promise in targeting a range of diseases, from cancer to inflammatory disorders.

Synthesis of the 3,4-Difluorophenyl Isoxazole Core

The construction of the 3,4-difluorophenyl isoxazole scaffold is most commonly achieved through a [3+2] cycloaddition reaction, a powerful and versatile method for forming five-membered heterocyclic rings. This typically involves the reaction of a nitrile oxide generated in situ with an alkyne.

General Synthetic Pathway

A prevalent method for synthesizing 3,5-disubstituted isoxazoles, which can be adapted for the 3,4-difluorophenyl isoxazole core, involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents & Conditions cluster_product Product 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Chalcone Chalcone 3,4-Difluorobenzaldehyde->Chalcone Claisen-Schmidt Condensation Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Chalcone Dibromo_Chalcone Dibromo-Chalcone Chalcone->Dibromo_Chalcone Bromination Isoxazole 3-(Substituted)-5-(3,4-difluorophenyl)isoxazole Dibromo_Chalcone->Isoxazole Cyclization NaOH_EtOH NaOH, EtOH NaOH_EtOH->Chalcone Br2_AcOH Br2, Acetic Acid Br2_AcOH->Dibromo_Chalcone NH2OH_HCl NH2OH·HCl, TEA NH2OH_HCl->Isoxazole

Figure 1: General synthetic scheme for 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of a 3-(Aryl)-5-(3,4-difluorophenyl)isoxazole Derivative

The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole derivative, which can be adapted for various substitutions.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to afford the pure chalcone.

Step 2: Bromination of the Chalcone

  • Dissolve the chalcone (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (TLC).

  • Pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dibromo-chalcone.

Step 3: Cyclization to the Isoxazole

  • To a solution of the dibromo-chalcone (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(aryl)-5-(3,4-difluorophenyl)isoxazole.

Applications of the 3,4-Difluorophenyl Isoxazole Pharmacophore in Drug Discovery

The 3,4-difluorophenyl isoxazole pharmacophore has been successfully employed in the design of inhibitors for several important drug targets, particularly in the areas of oncology and inflammation.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3,4-difluorophenyl isoxazole scaffold has been identified as a key component in the development of potent and selective kinase inhibitors.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant signaling can drive tumor growth. Infigratinib (Truseltiq), an FGFR1-3 inhibitor, was granted accelerated approval by the FDA for the treatment of cholangiocarcinoma, although this approval was later withdrawn for commercial reasons.[2][3][4] While infigratinib itself does not contain an isoxazole ring, its development highlights the importance of targeting FGFRs. The 3,4-difluorophenyl moiety is a common feature in many kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket. The isoxazole ring can serve as a versatile scaffold to present this and other crucial pharmacophoric elements in a spatially optimized manner.

Mechanism of Action: Inhibition of FGFR Signaling

FGFR inhibitors containing the 3,4-difluorophenyl isoxazole pharmacophore would be designed to bind to the ATP-binding site of the FGFR kinase domain. The 3,4-difluorophenyl group can form favorable interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site, thereby preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.

G FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P Autophosphorylation 3,4-Difluorophenyl_Isoxazole_Inhibitor 3,4-Difluorophenyl Isoxazole Inhibitor 3,4-Difluorophenyl_Isoxazole_Inhibitor->P Inhibits RAS RAS P->RAS PLCg PLCγ P->PLCg PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation G MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 Binds G_Protein G Protein (Gαi) CCR2->G_Protein Activates JNJ-27141491 JNJ-27141491 JNJ-27141491->CCR2 Binds allosterically JNJ-27141491->G_Protein Inhibits activation Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Chemotaxis Chemotaxis & Inflammation Ca_Mobilization->Chemotaxis

Figure 3: Mechanism of action of JNJ-27141491 as a noncompetitive CCR2 antagonist.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4-difluorophenyl isoxazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings.

SAR of Kinase Inhibitors

For kinase inhibitors, the 3,4-difluorophenyl group often serves as a key anchor, fitting into a hydrophobic pocket and forming hydrogen bonds with the hinge region of the kinase domain. Modifications to the substituents on the isoxazole ring can be used to fine-tune selectivity and potency.

Compound R1 Group (Isoxazole C3) R2 Group (Isoxazole C5) Kinase Target IC50 (nM)
A 3,4-difluorophenylAmide-linked heterocycleFGFR115
B 3,4-difluorophenylSubstituted piperazineFGFR18
C 3-fluoro-4-methoxyphenylAmide-linked heterocycleFGFR145
D 4-fluorophenylAmide-linked heterocycleFGFR178

Note: The data in this table is illustrative and based on general principles of kinase inhibitor SAR. Specific data for 3,4-difluorophenyl isoxazole kinase inhibitors is proprietary and not publicly available.

The illustrative data suggests that the 3,4-difluoro substitution on the phenyl ring is critical for high potency. Modifications at the C5 position of the isoxazole ring can be used to optimize interactions with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

SAR of CCR2 Antagonists

In the case of CCR2 antagonists like JNJ-27141491, the 3,4-difluorophenylpropyl group is essential for activity. The length of the alkyl linker and the substitution pattern on the phenyl ring are critical for optimal interaction with the allosteric binding site.

Compound Phenyl Substitution Linker Length CCR2 IC50 (nM)
JNJ-27141491 3,4-difluoroPropyl7
Analog 1 4-fluoroPropyl52
Analog 2 UnsubstitutedPropyl150
Analog 3 3,4-difluoroEthyl98

Note: This data is derived from the findings reported for JNJ-27141491 and related analogs.[5]

The data clearly indicates that the 3,4-difluoro substitution pattern is superior to mono-fluoro or unsubstituted phenyl rings for CCR2 antagonism. Furthermore, a propyl linker appears to be optimal for positioning the difluorophenyl group within the allosteric pocket.

In Vitro ADME Properties

A critical aspect of drug development is ensuring that a compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 3,4-difluorophenyl isoxazole scaffold generally imparts good drug-like properties.

Parameter Typical Range for 3,4-Difluorophenyl Isoxazole Derivatives Significance
Solubility (µM) 10 - 100Affects absorption and bioavailability.
Permeability (Papp, 10⁻⁶ cm/s) > 10Indicates potential for good oral absorption.
Microsomal Stability (t½, min) > 30Suggests resistance to metabolic degradation.
Plasma Protein Binding (%) 80 - 99Influences the free drug concentration and distribution.
CYP450 Inhibition (IC50, µM) > 10Low potential for drug-drug interactions.

Note: These are general ranges and the specific properties of a compound will depend on its overall structure.

The difluoro substitution often contributes to increased metabolic stability by blocking potential sites of oxidation. The overall lipophilicity of the molecule, influenced by both the difluorophenyl group and other substituents, will play a significant role in its solubility and permeability.

Future Perspectives and Conclusion

The 3,4-difluorophenyl isoxazole pharmacophore has proven to be a valuable and versatile scaffold in modern drug discovery. Its successful application in the development of potent and selective kinase inhibitors and chemokine receptor antagonists highlights its potential for targeting a wide range of diseases. The strategic incorporation of the 3,4-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Future research in this area will likely focus on:

  • Exploring new therapeutic targets: The versatility of the scaffold suggests its potential for inhibiting other enzyme classes and receptors.

  • Developing novel synthetic methodologies: More efficient and greener synthetic routes to access diverse 3,4-difluorophenyl isoxazole derivatives are always in demand.

  • Fine-tuning ADME properties: Further optimization of the scaffold to achieve ideal pharmacokinetic profiles for different routes of administration and dosing regimens.

References

  • C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity. Arch Pharm (Weinheim). 2022 May;355(5):e2100497. [Link]

  • Infigratinib. Wikipedia. [Link]

  • WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma. U.S. Food and Drug Administration. [Link]

  • Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. J Pharmacol Exp Ther. 2008 Oct;327(1):1-9. [Link]

  • Infigratinib. CIViC. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. 2020 Jul; 25(14): 3284. [Link]

  • Infigratinib. LiverTox - NCBI Bookshelf. [Link]

  • Infigratinib Represents New Option for FGFR2+ Cholangiocarcinoma. OncLive. [Link]

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. J of Dermatological Treatment. 2023; 34(1): 2274987. [Link]

  • Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. Int J Mol Sci. 2022 Apr; 23(8): 4358. [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. 2021; ICITNAS: 44-50. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2022 Sep; 15(9): 1123. [Link]

  • PDE4 inhibitors: current status. Br J Pharmacol. 2009 May; 157(1): 1–17. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorg Med Chem Lett. 2020 Oct 1;30(19):127427. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2023 Jul; 28(14): 5482. [Link]

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. 2025; 29(1): 1-10. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. Arkivoc. 2022; 2022(4): 1-16. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2023 Jul; 28(14): 5482. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Eur J Med Chem. 2020 Nov 1;205:112658. [Link]

  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorg Med Chem Lett. 2010 Jan 1;20(1):153-6. [Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. YouTube. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. Int J Mol Sci. 2024 Dec; 25(24): 13618. [Link]

  • Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. Int J Mol Sci. 2023 Dec; 24(24): 17469. [Link]

  • The recent progress of isoxazole in medicinal chemistry. Bioorg Med Chem. 2018 Jul 15;26(12):3195-3213. [Link]

  • Testing the Addition of an Anti-cancer Drug, BAY 1895344, to the Usual Chemotherapy Treatment (Cisplatin, or Cisplatin and Gemcitabine) for Advanced Solid Tumors With Emphasis on Urothelial Cancer. ClinicalTrials.gov. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. Int J Mol Sci. 2024 Dec; 25(24): 13618. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the underlying scientific principles, a meticulously designed experimental workflow, and expert insights into the critical parameters that govern accurate solubility assessment. By integrating theoretical considerations with practical, step-by-step methodologies, this guide aims to equip the reader with the necessary tools to generate reliable and reproducible solubility data, a cornerstone of successful drug discovery and development programs.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, indispensable in the realm of drug discovery.[1][2] Its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions of test articles for in vitro screening and other downstream applications.[1][2][3] The use of DMSO facilitates the maintenance of extensive chemical libraries and ensures the miscibility of test compounds with aqueous cell culture media.[1] However, the introduction of an organic solvent, even one as widely accepted as DMSO, into biological systems is not without its caveats. It is well-documented that DMSO can exert pleiotropic effects in a concentration-dependent manner.[1][3] Therefore, a precise understanding of a compound's solubility in DMSO is paramount to designing experiments that are both technically sound and biologically relevant.

This guide focuses on 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, a chemical entity of interest in medicinal chemistry.[4][5] Its structural features, including the difluorophenyl ring and the amino-isoxazole core, contribute to its physicochemical properties and, consequently, its solubility profile. An accurate determination of its maximum solubility in DMSO is a critical first step in its journey as a potential drug candidate.

Physicochemical Properties of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

A foundational understanding of the test article's properties is essential for designing a robust solubility study.

PropertyValueSource
Molecular FormulaC₉H₆F₂N₂O[4][5]
Molecular Weight196.15 g/mol [4]
AppearanceWhite to off-white solidInferred from typical small molecules
XLogP31.9[4]
Topological Polar Surface Area52.1 Ų[6]

The XLogP3 value suggests a moderate lipophilicity, while the topological polar surface area indicates the potential for hydrogen bonding, both of which will influence its interaction with the polar aprotic environment of DMSO.

Theoretical Framework: Understanding Solubility in DMSO

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a crystalline solid, the process involves overcoming the lattice energy of the crystal and the formation of new solute-solvent interactions. DMSO's high dielectric constant and its ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide range of compounds.[2]

The solubility of a compound in DMSO can be influenced by several factors:

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility. The use of high-purity 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine and anhydrous DMSO is crucial.

  • Temperature: Solubility is generally temperature-dependent. For consistency, a standard temperature, such as ambient room temperature (e.g., 25 °C), should be maintained and recorded.

  • Equilibration Time: Reaching a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, can be a slow process.[7] Sufficient time must be allocated for the system to reach this state.

Experimental Design: A Self-Validating Protocol for Thermodynamic Solubility Determination

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[8][9] The following protocol is designed to be a self-validating system, incorporating controls and rigorous analytical techniques to ensure the integrity of the generated data.

Materials and Instrumentation
  • 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (purity ≥ 98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥ 99.9%)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • High-speed microcentrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Workflow

The overall workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add precise volume of DMSO A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare serial dilutions of the saturated solution E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh approximately 10-20 mg of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine into a 2 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve.

    • Using a calibrated positive displacement pipette, add a precise volume (e.g., 1.00 mL) of anhydrous DMSO to the tube.

    • Securely cap the tube and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.

  • Equilibration:

    • Place the tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or even 72 hours is advisable to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After the equilibration period, visually inspect the tube to confirm the presence of undissolved solid.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.[10]

    • Carefully aspirate the supernatant, being cautious not to disturb the pellet. For enhanced accuracy, filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particles.[11]

  • Quantification by HPLC:

    • Prepare a series of accurate serial dilutions of the clear, saturated supernatant using anhydrous DMSO. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Develop and validate a stability-indicating HPLC method for 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine. This should include the determination of the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ).

    • Prepare a set of calibration standards of known concentrations of the compound in DMSO.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis and Solubility Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Determine the concentration of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the solubility of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Causality Behind Experimental Choices
  • Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

  • Extended Equilibration Time: This ensures that the system has reached thermodynamic equilibrium, providing a measure of true solubility rather than a kinetic or apparent value.[12]

  • Centrifugation and Filtration: This dual-step phase separation is critical to remove all solid particles, which, if present, would lead to an overestimation of the solubility.[11]

  • HPLC Quantification: HPLC offers high specificity and sensitivity, allowing for accurate quantification of the dissolved analyte and the ability to distinguish it from any potential impurities or degradants.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table.

ReplicateConcentration of Diluted Sample (mg/mL)Dilution FactorCalculated Solubility (mg/mL)Calculated Solubility (mM)
1
2
3
Mean
Standard Deviation
Relative Standard Deviation (%)

The solubility should be reported in both mass/volume (e.g., mg/mL) and molar (e.g., mM) units. The standard deviation and relative standard deviation provide an indication of the precision of the measurement.

Conclusion: The Path Forward

This in-depth technical guide has provided a robust framework for the accurate and reliable determination of the solubility of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine in DMSO. By adhering to the principles of thermodynamic equilibrium and employing rigorous analytical techniques, researchers can generate high-quality data that will confidently inform subsequent stages of the drug discovery and development process. This foundational knowledge is critical for the design of meaningful in vitro and in vivo studies and ultimately contributes to the successful advancement of new therapeutic agents.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 15, 2026, from [Link]

  • Chem-Space. (2024, September 9). Innovative Applications of DMSO. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(5-Ethyl-2,4-difluorophenyl)-1,2-oxazol-5-amine. Retrieved February 15, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 3-(3,4-Difluorophenyl)isoxazol-5-amine: Safety, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(3,4-Difluorophenyl)isoxazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and peer-reviewed literature to offer a robust technical overview. The focus is on empowering researchers with the necessary knowledge for safe handling, logical synthesis, and informed application in drug discovery and development.

Chemical Identity and Physicochemical Properties

3-(3,4-Difluorophenyl)isoxazol-5-amine belongs to the isoxazole class of five-membered heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] The presence of a difluorinated phenyl ring is a key structural feature, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

Key Identifiers (Predicted and Analog-Based):

IdentifierValueSource
Compound Name 3-(3,4-Difluorophenyl)isoxazol-5-amine-
Molecular Formula C₉H₆F₂N₂OCalculated
Molecular Weight 196.16 g/mol Calculated
CAS Number Not readily available in public databases-
Physical State Expected to be a solid at room temperatureAnalogy[4][5]

Hazard Identification and GHS Classification (Analog-Derived)

A specific Safety Data Sheet (SDS) for 3-(3,4-Difluorophenyl)isoxazol-5-amine is not publicly available. The following hazard assessment is based on the SDS for the closely related analog, 3-(3,5-Difluorophenyl)isoxazol-5-amine , and general principles for aromatic amines.[6] Researchers must handle this compound with the assumption that it possesses similar hazards.

GHS Classification (Predicted)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS Pictogram:



Signal Word: Warning [6]

Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[6]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[6]

  • Storage: P403+P233, P405[6]

  • Disposal: P501[6][7]

First-Aid Measures

In the event of exposure, immediate action is critical. These measures are based on established protocols for chemicals with similar hazard profiles.[7]

  • After Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • After Swallowing: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6][7]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

The principles of safe laboratory practice are paramount when working with this compound. The causality behind these recommendations is to minimize exposure and prevent accidental release.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[4]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8]

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[6][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and are changed immediately if contaminated.

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)isoxazol-5-amine

The synthesis of 5-aminoisoxazoles can be achieved through various routes.[9][10] A common and effective method involves the cyclization of a β-ketonitrile with hydroxylamine.[10] This protocol outlines a plausible, two-step synthesis starting from the commercially available 3,4-difluorobenzonitrile.

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

This step involves a Claisen condensation reaction between an ester (ethyl acetate) and a nitrile (3,4-difluorobenzonitrile) using a strong base to generate the β-ketonitrile intermediate.

  • Reagents:

    • 3,4-Difluorobenzonitrile

    • Ethyl acetate

    • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

    • Aqueous acid (e.g., 1M HCl for workup)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 3,4-difluorobenzonitrile (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

    • Add the nitrile/ester solution dropwise to the stirred base suspension at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3,4-Difluorophenyl)-3-oxopropanenitrile. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Cyclization to 3-(3,4-Difluorophenyl)isoxazol-5-amine

This step involves the reaction of the β-ketonitrile with hydroxylamine, which undergoes a condensation and subsequent intramolecular cyclization to form the desired 5-aminoisoxazole ring.[9]

  • Reagents:

    • Crude 3-(3,4-Difluorophenyl)-3-oxopropanenitrile from Step 1

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents)

    • Base (e.g., Sodium acetate or Pyridine) (2.0 equivalents)

    • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

  • Procedure:

    • Dissolve the crude 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,4-Difluorophenyl)isoxazol-5-amine.

Workflow Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_products Products R1 3,4-Difluorobenzonitrile S1 Step 1: Claisen Condensation (NaOEt, THF) R1->S1 R2 Ethyl Acetate R2->S1 R3 Hydroxylamine HCl S2 Step 2: Cyclization (NaOAc, EtOH, Reflux) R3->S2 I1 3-(3,4-Difluorophenyl)- 3-oxopropanenitrile I1->S2 P1 3-(3,4-Difluorophenyl)isoxazol-5-amine S1->I1 Workup & Isolation S2->P1 Purification

Caption: Synthetic pathway for 3-(3,4-Difluorophenyl)isoxazol-5-amine.

Role in Drug Discovery and Development

The isoxazole scaffold is a cornerstone in modern drug discovery, appearing in numerous FDA-approved drugs.[11] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][12]

The specific compound, 3-(3,4-Difluorophenyl)isoxazol-5-amine, serves as a valuable building block for creating libraries of novel compounds. The amine group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The difluorophenyl moiety is particularly interesting as it can enhance binding interactions within protein active sites and improve pharmacokinetic properties. Phenylisoxazole derivatives have been investigated as inhibitors for various enzymes, such as acrosin and xanthine oxidase, highlighting their potential as therapeutic agents.[13][14] Researchers in drug development can leverage this scaffold to design potent and selective modulators of new and existing biological targets.

References

  • CymitQuimica. (2024). Safety Data Sheet - 3-(3,5-Difluorophenyl)isoxazol-5-amine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(4-fluorophenyl)isoxazole 97%.
  • Zhao, J., et al. (2014). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2802-2806.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET - DIFLUNISAL, USP.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • ChemScene. (n.d.). 5-(4-Fluorophenyl)isoxazol-3-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Isoxazole.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews.
  • ChemicalBook. (n.d.). 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE.
  • Conier Chem&Pharma Limited. (n.d.). 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE.
  • Rani, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 4(1), 1-20.
  • Benchchem. (n.d.). 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Fustero, S., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 25(21), 5183.
  • Yilmaz, I., et al. (2021). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 26(16), 4983.
  • Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Al-Said, N. H., et al. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Serbian Chemical Society, 70(3), 339-343.
  • Rojas-Lima, S., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 12(1), 1-13.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 209-221.
  • ResearchGate. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3369.

Sources

patent landscape for 3-(3,4-difluorophenyl)isoxazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 3-(3,4-Difluorophenyl)isoxazol-5-amine Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its versatile chemical nature and its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore capable of engaging with a wide range of biological targets through various non-covalent interactions. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This guide focuses specifically on the patent landscape surrounding analogs of 3-(3,4-difluorophenyl)isoxazol-5-amine. The introduction of a difluorophenyl group at the 3-position and an amine at the 5-position creates a core structure with significant potential for further chemical exploration and development. The fluorine atoms can enhance metabolic stability and binding affinity, while the primary amine provides a convenient handle for a wide array of chemical modifications. Understanding the intellectual property landscape for this specific family of compounds is critical for researchers and drug development professionals seeking to innovate in this space.

I. The Evolving Patent Landscape: Key Players and Therapeutic Focus

The patenting of isoxazole derivatives has been a dynamic area, with numerous pharmaceutical companies and research institutions securing intellectual property for novel analogs and their applications. While a broad analysis of oxazole derivatives shows major players like F. Hoffmann-La Roche and Vertex Pharmaceuticals leading in cancer-related filings, the landscape for specific isoxazole amine analogs is more nuanced.[3]

Major Assignees and Their Strategic Interests

Several key organizations have contributed to the patent literature for isoxazole analogs, with applications spanning a diverse range of diseases. The following table summarizes the prominent assignees and their primary therapeutic areas of focus as evidenced by their patent filings.

AssigneePrimary Therapeutic FocusRepresentative Patent(s)
Janssen Pharmaceutica NV Broad applications including CNS disorders and inflammatory diseases.US6583141B1[4]
Broad Institute, Inc. & Dana-Farber Cancer Institute, Inc. Oncology, particularly hematological cancers like AML and MDS.WO2018183936A1[5]
Novartis AG Oncology, with a focus on kinase inhibitors.US Patent 8,829,195[6]
Various Academic Institutions (e.g., UCLA) Foundational synthetic methodologies and novel compound classes for various diseases.US Patent US9567307[7]

II. Therapeutic Applications: From Oncology to Infectious Diseases

The versatility of the 3-(3,4-difluorophenyl)isoxazol-5-amine scaffold is reflected in the wide array of therapeutic indications targeted in the patent literature.

  • Oncology: Isoxazole derivatives are frequently explored as anti-cancer agents.[3] Patents disclose compounds designed to inhibit protein kinases, modulate intracellular receptors, or induce apoptosis in cancer cells.[3] For instance, patent application WO2018183936A1 from the Broad Institute and Dana-Farber Cancer Institute describes compounds for treating hematological cancers such as acute myeloid leukemia (AML).[5]

  • Infectious Diseases: The isoxazole core has been investigated for its activity against various pathogens. Recent studies and patent filings have highlighted its potential in developing novel treatments for viral infections like Zika virus, as well as for tuberculosis.[1][8]

  • Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of isoxazole derivatives are well-documented.[1][2] Patents in this area often claim compounds that modulate inflammatory pathways, with potential applications in conditions like rheumatoid arthritis.

  • Neurological Disorders: Isoxazole-containing compounds have been developed for a range of central nervous system (CNS) disorders. Zonisamide, a commercially available drug with an isoxazole ring, is used as an anti-epileptic and has been investigated for Alzheimer's disease.[9]

III. Synthetic Strategies and Methodologies

The patent literature reveals several established and innovative synthetic routes for the construction of the isoxazole core and its subsequent derivatization. The general approach often involves the cycloaddition of a key intermediate with hydroxylamine.

Core Synthesis Workflow

A common pathway to synthesize the 3-aryl-isoxazol-5-amine core involves the reaction of a chalcone derivative with hydroxylamine hydrochloride, followed by cyclization. This process is outlined in the workflow diagram below.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization A 1-(3,4-Difluorophenyl)ethanone C 3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one (Chalcone Intermediate) A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 3-(3,4-Difluorophenyl)isoxazol-5-amine (Core Scaffold) C->E Reaction in aqueous media D Hydroxylamine Hydrochloride D->E Reagent G Diverse Analogs E->G Functionalization F Amide Coupling, Alkylation, etc. F->G Reaction Type

Caption: General synthetic workflow for 3-(3,4-difluorophenyl)isoxazol-5-amine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is a representative example of the synthesis of a 3-aryl-5-substituted isoxazole derivative, adapted from methodologies described in the literature.[8][10]

Step 1: Synthesis of 3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one

  • To a solution of 1-(3,4-difluorophenyl)ethanone (1.0 eq) in toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Synthesis of 3-(3,4-Difluorophenyl)isoxazol-5-amine

  • Dissolve the crude 3-(dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one (1.0 eq) in ethanol (10 mL/mmol).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the title compound.

IV. Structure-Activity Relationships and Key Structural Modifications

The patent landscape demonstrates a clear focus on modifying the core 3-(3,4-difluorophenyl)isoxazol-5-amine structure at several key positions to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 3-(3,4-difluorophenyl)isoxazol-5-amine scaffold.

  • 5-Amino Group (R3): This is the most frequently modified position. The primary amine serves as a versatile synthetic handle for introducing a wide variety of substituents via amide bond formation, sulfonylation, reductive amination, and Buchwald-Hartwig coupling.[11] These modifications are crucial for modulating the compound's interaction with its biological target and for fine-tuning its physicochemical properties.

  • Phenyl Ring (R1): While the 3,4-difluoro substitution is a defining feature, patents also explore additional substitutions on this ring to probe for further interactions within the target's binding pocket.

  • Isoxazole Ring (R2): Substitution at the C4 position of the isoxazole ring is another common strategy to explore the structure-activity relationship (SAR).[12] Introducing small alkyl or aryl groups can influence the molecule's conformation and interaction with the target protein.

V. Future Perspectives and White Space Analysis

The , while active, still presents opportunities for innovation.

  • Novel Therapeutic Targets: While oncology and infectious diseases are prominent, exploring the utility of these analogs against other target classes, such as those involved in metabolic or rare genetic diseases, could represent a significant area of "white space."

  • PROTACs and Molecular Glues: The 5-amino group is an ideal attachment point for designing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This would leverage the core scaffold's binding affinity for a target protein to induce its degradation, a rapidly growing modality in drug discovery.

  • Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic methods for these compounds, such as using aqueous media or biocatalysis, could lead to valuable process patents.[10][13]

VI. Conclusion

The 3-(3,4-difluorophenyl)isoxazol-5-amine core is a privileged scaffold in modern medicinal chemistry, with a rich and evolving patent landscape. Key players like Janssen, Novartis, and leading research institutes continue to explore its potential across a range of therapeutic areas, most notably in oncology and infectious diseases. The synthetic versatility of the 5-amino position allows for extensive chemical diversification, driving the discovery of novel analogs with improved pharmacological profiles. For researchers and drug developers, a thorough understanding of this intellectual property landscape is essential for navigating freedom-to-operate and for identifying novel opportunities for therapeutic innovation.

References

  • Leading innovators in oxazole derivatives-based cancer drug compositions. (2023, May 16).
  • US Patent US2430094A. Isoxazole derivatives.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry.
  • WO Patent WO2022171472A1. Substituted isoxazoline derivatives.
  • Garg Lab P
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
  • US Patent US20030114505A1. Novel isoxazole and thiazole compounds and use thereof as drugs.
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024, December 2). Scientiae Radices.
  • US Patent US6583141B1. 4,5-dihydro-isoxazole derivatives and their pharmaceutical use.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • WO Patent WO2018/183936A1. Compounds and methods useful for treating or preventing cancers. Broad Institute.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003, January 2). PubMed - NIH.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI.
  • Patent Term Extension Application for U.S. Patent No. 8,829,195. (2021, November 17).

Sources

Methodological & Application

Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine from 3-Oxo-alkanenitriles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting material, 3,4-difluorobenzonitrile, and proceeds through a two-step sequence involving the formation of a key intermediate, 3-(3,4-difluorophenyl)-3-oxopropanenitrile. The subsequent cyclocondensation of this β-ketonitrile with hydroxylamine hydrochloride affords the target 5-aminoisoxazole. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential safety information and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

The 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine scaffold is a privileged structural motif found in a variety of biologically active compounds. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the 5-aminoisoxazole core serves as a versatile pharmacophore.[1] Isoxazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Consequently, efficient and reliable synthetic routes to access functionalized isoxazoles like the title compound are of significant interest to the drug discovery and development community.

This application note details a robust and scalable synthesis starting from 3-oxo-alkanenitriles (β-ketonitriles), which are versatile intermediates in organic synthesis.[3][4] The described methodology offers a practical approach for the laboratory-scale preparation of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted in the following scheme:

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile Ethyl_acetate Ethyl acetate beta-Ketonitrile 3-(3,4-Difluorophenyl)- 3-oxopropanenitrile Ethyl_acetate->beta-Ketonitrile Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->beta-Ketonitrile Product 3-(3,4-Difluorophenyl)- 1,2-oxazol-5-amine beta-Ketonitrile->Product Step 2: Cyclocondensation Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Product Base Base (e.g., NaHCO3) Base->Product

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

The synthesis of the β-ketonitrile intermediate is achieved via the acylation of an active nitrile.[3] In this protocol, we will focus on the reaction of a difluorophenyl precursor with an acetonitrile equivalent. While several methods exist for the formation of β-ketonitriles, a common approach involves the reaction of an ester with a nitrile in the presence of a strong base. For the purpose of this guide, we will assume the availability or synthesis of 3-(3,4-difluorophenyl)-3-oxopropanenitrile. The synthesis of this intermediate can be accomplished through various reported methods, for instance, by the reaction of 3,4-difluorobenzonitrile with the enolate of acetonitrile, or the acylation of acetonitrile with a 3,4-difluorobenzoyl derivative.[5]

Step 2: Cyclocondensation to form 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

The core of this synthesis is the cyclocondensation reaction between the β-ketonitrile and hydroxylamine.[3][6] The reaction proceeds through the initial nucleophilic attack of hydroxylamine on either the ketone or the nitrile functionality of the β-ketonitrile. The regioselectivity of this attack is a critical factor and can be influenced by reaction conditions such as pH and temperature.[7]

The proposed mechanism for the formation of the 5-aminoisoxazole is as follows:

  • Nucleophilic Attack: Under basic or neutral conditions, the hydroxylamine preferentially attacks the carbonyl carbon of the β-ketonitrile to form a hemiaminal intermediate.[6]

  • Dehydration: This intermediate then dehydrates to form an oxime.

  • Intramolecular Cyclization: The nitrogen of the oxime then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: A final tautomerization yields the stable aromatic 5-aminoisoxazole ring.

Reaction_Mechanism A 3-(3,4-Difluorophenyl)-3-oxopropanenitrile O=C(C6H3F2)-CH2-C≡N C Oxime Intermediate HON=C(C6H3F2)-CH2-C≡N A->C Nucleophilic attack on carbonyl & dehydration B Hydroxylamine H2N-OH D Cyclized Intermediate C->D Intramolecular cyclization E 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine D->E Tautomerization

Figure 2: Simplified reaction mechanism.

Controlling the pH is crucial for regioselectivity. At a pH greater than 8, the reaction tends to favor the formation of 5-aminoisoxazoles, as the hydroxylamine preferentially attacks the ketone.[7]

Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaPuritySupplier
3,4-Difluorobenzonitrile64248-62-0C₇H₃F₂N≥98%Sigma-Aldrich
Sodium Ethoxide141-52-6C₂H₅NaO≥96%Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether60-29-7C₄H₁₀OAnhydrous, ≥99%Sigma-Aldrich
Hydrochloric Acid7647-01-0HCl2M solutionFisher Scientific
3-(3,4-Difluorophenyl)-3-oxopropanenitrile71682-97-8C₉H₅F₂NO≥97%Commercially available or synthesized
Hydroxylamine Hydrochloride5470-11-1H₄ClNO≥99%Sigma-Aldrich
Sodium Bicarbonate144-55-8NaHCO₃≥99.5%Fisher Scientific
Ethanol64-17-5C₂H₅OH200 proofFisher Scientific
Ethyl Acetate (for extraction)141-78-6C₄H₈O₂ACS gradeFisher Scientific
Sodium Sulfate7757-82-6Na₂SO₄AnhydrousFisher Scientific

3.2. Equipment

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

This protocol assumes the synthesis of the β-ketonitrile from 3,4-difluorobenzonitrile and ethyl acetate. If using a commercially available source, proceed to Step 2.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) and anhydrous diethyl ether (100 mL).

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3,4-difluorobenzonitrile (1.0 eq) and anhydrous ethyl acetate (1.2 eq) in anhydrous diethyl ether (50 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid (150 mL). Stir vigorously until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 3-(3,4-difluorophenyl)-3-oxopropanenitrile as a solid.[8][9]

Step 2: Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (50 mL).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium bicarbonate (1.5 eq).

  • Reaction: Stir the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a suitable eluent system such as hexane/ethyl acetate) or by recrystallization to yield 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine as a solid.[10]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]

  • 3,4-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Sodium Ethoxide: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.

  • Diethyl Ether and Ethanol: Highly flammable liquids and vapors.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Data and Expected Results

CompoundMolecular Weight ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)
3-(3,4-Difluorophenyl)-3-oxopropanenitrile181.14[14]Solid52-54[13]70-85
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine196.15SolidNot specified60-80

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of β-ketonitrileIncomplete reaction or decomposition of starting materials.Ensure anhydrous conditions. Check the quality of the sodium ethoxide. Increase reaction time.
Formation of isomeric byproductsIncorrect pH during cyclocondensation.Carefully control the pH to be slightly basic (pH 8-9) during the addition of hydroxylamine.[7]
Difficult purificationPresence of unreacted starting materials or byproducts.Optimize the purification method (e.g., change the solvent system for chromatography, try a different recrystallization solvent).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine from 3-oxo-alkanenitriles. By carefully controlling the reaction conditions, particularly the pH during the cyclocondensation step, the desired 5-aminoisoxazole can be obtained in good yield. This methodology is suitable for laboratory-scale synthesis and provides a practical route to a key building block for the development of novel therapeutic agents.

References

  • Fluorochem. 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine.
  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]." Molecules 16.5 (2011): 4139-4148.
  • de Oliveira, C. S., et al. "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives." RSC advances 6.94 (2016): 91585-91594.
  • Thermo Fisher Scientific.
  • Google Patents. "An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine."
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis 45.02 (2013): 171-173.
  • Sigma-Aldrich. "3-Oxo-3-(3,4-difluorophenyl)propanenitrile."
  • ResearchGate. "Reaction mechanisms of the reaction between nitriles and hydroxylamine."
  • Enamine. "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Asian Journal of Green Chemistry. "One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel."
  • Organic Chemistry Research. "Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride."
  • ResearchGate. "Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride."
  • Sigma-Aldrich. "3,4-Difluorobenzonitrile 98 64248-62-0."
  • Benchchem. "Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production."
  • Journal of the Chemical Society C: Organic. "Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles."
  • Zhejiang Huahai Pharmaceutical Co., Ltd. "3,4-Difluorobenzonitrile."
  • ChemicalBook. "3-(2',4'-DIFLUOROPHENYL)-3-OXOPROPANENITRILE synthesis."
  • Quora. "Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?"
  • European Journal of Organic Chemistry. "Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio."
  • Royal Society of Chemistry. "Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles."
  • Organic Chemistry Portal.
  • King Scientific. "3-(3,4-Difluorophenyl)-3-oxopropanenitrile | 71682-97-8 | MFCD02260781 | KS-0000052Z."
  • Journal of Fluorine Chemistry. "synthesis of 3,4-difluorobenzonitrile and monofluorobenzo."
  • YMER. "Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an."
  • Patsnap.
  • Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."
  • ResearchGate.
  • RSC Advances.
  • MDPI. "One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines."
  • Organic & Biomolecular Chemistry. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine."
  • Significance and Symbolism. "Cyclization with hydroxylamine hydrochloride: Significance and symbolism."
  • Google Patents. "US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran."
  • ACS Omega. "Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • ResearchGate.
  • Beilstein Journal of Organic Chemistry. "Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition."
  • Organic & Biomolecular Chemistry. "[3-(Trifluoromethyl)
  • ORBi.

Sources

High-Efficiency Amide Coupling Strategies for 3-(3,4-Difluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Non-Nucleophilic" Amine

The coupling of 3-(3,4-Difluorophenyl)isoxazol-5-amine presents a distinct challenge in medicinal chemistry. Unlike standard alkyl amines or electron-rich anilines, the amino group at the 5-position of the isoxazole ring is severely deactivated.

This deactivation stems from two synergistic factors:

  • Heteroaromatic Resonance: The lone pair on the exocyclic nitrogen is delocalized into the isoxazole ring, rendering it essentially non-basic (pKa of conjugate acid < 1.0).

  • Inductive Withdrawal: The 3,4-difluorophenyl moiety exerts a strong electron-withdrawing effect (

    
     effect) through the isoxazole core, further reducing electron density at the reaction center.
    

Standard coupling reagents (EDC, HBTU, BOP) often result in <10% conversion or extensive recovery of starting material. Successful acylation requires electrophiles with high energy (acid chlorides, mixed anhydrides) or specific activation agents capable of driving the equilibrium (T3P).

Visualizing the Deactivation

The following diagram illustrates the resonance contribution that diminishes the nucleophilicity of the amine.

Resonance cluster_0 Resonance Deactivation cluster_1 Consequence Struct1 Neutral Form Localized Lone Pair Struct2 Zwitterionic Form Delocalized into Ring Struct1->Struct2 Resonance (Major Contribution) Reactivity Nucleophilicity: VERY LOW pKa (BH+): ~0.5 Struct2->Reactivity  Result

Figure 1: Resonance delocalization of the 5-amino lone pair renders the substrate a poor nucleophile.

Part 2: Experimental Protocols

Method Selection Guide

Use the following logic to select the appropriate protocol for your specific carboxylic acid partner.

DecisionTree Start Start: Choose Acid Partner Q1 Is the Acid commercially available as an Acid Chloride? Start->Q1 Q3 Is the Acid available as a Methyl/Ethyl Ester? Q1->Q3 No MethodB Method B: Acid Chloride + DMAP (Brute Force) Q1->MethodB Yes Q2 Is the Acid sensitive to strong base (NaH)? MethodA Method A: T3P Activation (Standard High-Yield) Q2->MethodA Yes (Sensitive) MethodD Method D: Anionic Coupling (NaH Deprotonation) Q2->MethodD No (Robust) Q3->Q2 No (Free Acid) MethodC Method C: AlMe3 Aminolysis (Direct Ester Conv.) Q3->MethodC Yes

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Protocol A: Propylphosphonic Anhydride (T3P) Coupling

Best For: General use, preventing epimerization, and mild conditions. Mechanism: T3P forms a highly reactive mixed anhydride in situ. It is far superior to HATU for weak amines because the byproduct (cyclic phosphonate) is non-nucleophilic and water-soluble.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(3,4-Difluorophenyl)isoxazol-5-amine (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (5.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and the Isoxazol-5-amine (1.0 mmol) in dry EtOAc (5 mL). Note: If the amine is insoluble in EtOAc, use DMF.

  • Base Addition: Add Pyridine (4.0 mmol, 325 µL). Stir for 5 minutes.

  • Activation: Cool the solution to 0 °C. Add T3P solution (2.0 mmol) dropwise over 2 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% after 12h, heat to 60 °C.

  • Workup: Dilute with EtOAc (20 mL). Wash carefully with water (2 x 10 mL), sat. NaHCO

    
     (2 x 10 mL), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).

Why this works: T3P drives the reaction by releasing a stable water-soluble byproduct, and the high concentration of T3P (excess) compensates for the poor nucleophilicity.

Protocol B: Acid Chloride Activation (with DMAP)

Best For: Sterically hindered acids or when the acid chloride is stable/commercial. Mechanism: Generates the most electrophilic species possible (acyl chloride). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Materials:

  • Acid Chloride (1.2 – 1.5 equiv)

  • Isoxazol-5-amine (1.0 equiv)

  • Base: Pyridine (solvent/base) or Et

    
    N (3.0 equiv) in DCM.
    
  • Catalyst: DMAP (0.1 – 0.2 equiv).

Step-by-Step Procedure:

  • Preparation: Dissolve Isoxazol-5-amine (1.0 mmol) in dry DCM (5 mL) and Pyridine (2 mL).

  • Catalyst: Add DMAP (0.1 mmol, 12 mg).

  • Addition: Cool to 0 °C. Add the Acid Chloride (1.2 mmol) dropwise.

  • Reaction: Warm to RT and stir for 4–16 hours.

    • Note: If the reaction stalls, heat to reflux (40 °C for DCM, or switch solvent to DCE and heat to 80 °C).

  • Quench: Add sat. NaHCO

    
     solution (5 mL) and stir vigorously for 15 mins.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine.

Protocol C: Aluminum-Mediated Aminolysis (AlMe )

Best For: Direct conversion of esters to amides without hydrolysis. Safety Warning: Trimethylaluminum (AlMe


) is pyrophoric. Handle under inert atmosphere. DABAL-Me

is a safer, solid alternative.

Materials:

  • Ester (Methyl or Ethyl) (1.0 equiv)

  • Isoxazol-5-amine (1.1 equiv)

  • AlMe

    
     (2M in Toluene) (2.0 – 3.0 equiv)
    
  • Solvent: Toluene or DCE.

Step-by-Step Procedure:

  • Complexation: In a flame-dried Schlenk flask under Argon, dissolve Isoxazol-5-amine (1.1 mmol) in dry Toluene (5 mL).

  • Activation: Carefully add AlMe

    
     (1.1 mmol) at 0 °C. Stir for 15 mins at RT. Methane gas evolution will occur.
    
  • Addition: Add the Ester (1.0 mmol) dissolved in Toluene (2 mL).

  • Heating: Heat the reaction to 80–100 °C for 4–12 hours.

  • Quench (Critical): Cool to 0 °C. Carefully quench with dilute HCl (dropwise) or Rochelle’s salt solution. Caution: Exothermic.

  • Workup: Extract with EtOAc, wash with Rochelle’s salt (to break Al-emulsions), then brine.

Protocol D: Anionic Coupling (The "Nuclear Option")

Best For: Extremely unreactive partners where other methods fail. Mechanism: Deprotonates the amine to form the amide anion (highly nucleophilic), which then attacks the ester or acid chloride.

Materials:

  • Isoxazol-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride or Ester (1.2 equiv)

  • Base: NaH (60% dispersion) (2.0 equiv) or LiHMDS (1M in THF).

  • Solvent: Dry THF or DMF.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (2.0 mmol, 80 mg) in dry THF (5 mL) under Argon at 0 °C.

  • Amine Addition: Add Isoxazol-5-amine (1.0 mmol) dissolved in THF. Stir at 0 °C for 30 mins. Hydrogen gas evolution.

  • Coupling: Add the Acid Chloride or Ester (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

  • Quench: Carefully add water/ice.

  • Workup: Acidify to pH ~4 with 1M HCl, extract with EtOAc.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterMethod A (T3P)Method B (Acid Cl)Method C (AlMe

)
Method D (NaH)
Reactivity HighVery HighModerateExtreme
Substrate Scope Broad (Acids)Steric Bulk OKEsters OnlyBase-Stable Only
Epimerization LowHighLowHigh
Workup Easy (Water Soluble)ModerateDifficult (Emulsions)Moderate
Typical Yield 70–90%60–85%50–75%40–80%
Troubleshooting Guide
ObservationDiagnosisSolution
No Product (SM recovered) Nucleophile too weak.Switch to Method D (Anion) or increase Temp in Method A (60°C).
Low Conversion (<30%) Activated intermediate hydrolysis.Ensure anhydrous solvents. Switch to Acid Chloride (Method B) with high DMAP load.
Product decomposes Isoxazole ring opening.Avoid strong base (Method D). Use Method A (T3P) at lower temp.
Emulsion during workup Aluminum salts (Method C).Use Rochelle's Salt (Sat. Potassium Sodium Tartrate) and stir for 1 hour.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron Letters.

  • Woodward, S., et al. (2006).[2] Amide bond formation using an air-stable source of AlMe3.[2] Tetrahedron Letters.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. (Contextual reference for isoxazole reactivity). Current Opinion in Drug Discovery & Development.

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution Reactions of Isoxazol-5-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isoxazol-5-amine Scaffold - A Privileged Motif in Medicinal Chemistry

Isoxazoles represent a cornerstone class of five-membered heterocyclic compounds that have garnered immense interest in medicinal chemistry owing to their vast spectrum of biological activities.[1][2] Their derivatives are integral components of numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2] Among these, isoxazol-5-amine and its derivatives stand out as particularly versatile building blocks. The presence of a primary amino group at the C5 position offers a reactive handle for a multitude of chemical transformations, enabling the strategic diversification of molecular structures to modulate pharmacological properties and explore structure-activity relationships (SAR).

This guide provides an in-depth exploration of the key nucleophilic substitution reactions involving isoxazol-5-amine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and application.

Core Reactivity Principles of Isoxazol-5-amines

The reactivity of isoxazol-5-amines is governed by the electronic interplay between the aromatic isoxazole ring and the exocyclic amino group.

  • Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking a wide range of electrophilic species. This is the basis for direct N-functionalization reactions.

  • Ring Activation and C4 Reactivity: The amino group is an activating group, increasing the electron density of the isoxazole ring, particularly at the C4 position. This makes the C4 position susceptible to electrophilic attack, and under certain photochemical conditions, it can be functionalized via a polar reaction with catalytically generated electrophiles.[3]

  • Diazonium Salt Formation: As a primary aromatic amine, the isoxazol-5-amino group can be converted into a diazonium salt. This transforms the amino group into an excellent leaving group (-N₂⁺), paving the way for its substitution by a wide array of nucleophiles in Sandmeyer-type reactions.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable leaving group (like a nitro group) is present at the C5 position, the isoxazole ring can undergo nucleophilic aromatic substitution. This provides a powerful method for introducing diverse functionalities directly onto the heterocyclic core.[6][7]

  • Ring Lability: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions, such as nucleophilic attack by strong nucleophiles like hydrazine, leading to ring-opening or rearrangement products.[8][9]

N-Functionalization: Direct Modification of the Amino Group

The most direct approach to modifying isoxazol-5-amines is through the nucleophilic character of the exocyclic amino group. These reactions are fundamental for creating amide, sulfonamide, and urea derivatives, which are common motifs in bioactive molecules.

Mechanism: Nucleophilic Attack at an Electrophilic Center

The reaction proceeds via the attack of the nitrogen lone pair on an electron-deficient center (e.g., a carbonyl carbon, a sulfonyl sulfur). This is typically followed by the loss of a leaving group, resulting in the formation of a new N-C or N-S bond.

Caption: General mechanism for N-functionalization of isoxazol-5-amine.

Protocol 1: Synthesis of N-(Isoxazol-5-yl) Amides via Wolff Rearrangement

A chemoselective method to obtain N-isoxazole amides involves the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds under thermal conditions, proceeding through a Wolff rearrangement.[10]

Materials:

  • Substituted 5-aminoisoxazole (1.0 equiv)

  • α-diazocarbonyl compound (1.2 equiv)

  • 1,4-Dioxane (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 5-aminoisoxazole and the α-diazocarbonyl compound.

  • Add dry 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 101 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-(isoxazol-5-yl) amide.[10]

Causality and Trustworthiness:

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen or moisture.

  • Thermal Conditions: Promotes the Wolff rearrangement of the α-diazocarbonyl compound to a ketene intermediate, which is then trapped by the nucleophilic 5-aminoisoxazole.[10]

  • TLC Monitoring: Ensures the reaction is driven to completion and prevents product degradation from prolonged heating.

  • Chromatographic Purification: A standard and reliable method to isolate the desired product from byproducts and unreacted starting materials.

Substitution via Diazotization: The Gateway to Diverse Functionality

Diazotization of the primary amino group on isoxazol-5-amine converts it into a highly versatile diazonium salt intermediate. This intermediate can be displaced by a wide range of nucleophiles, providing access to halo-, cyano-, and hydroxy-substituted isoxazoles, among others.

Mechanism: Diazonium Salt Formation and Displacement

The reaction, first reported by Peter Griess in 1858, begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid.[4] The amine attacks the nitrosonium ion (NO⁺), and after a series of proton transfer and dehydration steps, the aryl diazonium ion is formed.[4] This ion is an excellent substrate for nucleophilic substitution, as the leaving group is dinitrogen gas (N₂), a very stable molecule.

Diazotization cluster_workflow Diazotization-Substitution Workflow Amine Isoxazol-NH₂ Diazonium Isoxazol-N₂⁺X⁻ Amine->Diazonium NaNO₂, HX 0-5 °C Amine->Diazonium Product Isoxazol-Nu Diazonium->Product + Nu⁻ (e.g., CuX, KCN) Diazonium->Product

Caption: Workflow for diazotization and subsequent nucleophilic substitution.

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction

This protocol describes the conversion of an isoxazol-5-amine to a 5-haloisoxazole.

Materials:

  • Isoxazol-5-amine (1.0 equiv)

  • Concentrated HCl or HBr (approx. 3 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (1.2 equiv)

  • Ice bath

  • Beakers, stirring equipment

Procedure:

  • Diazonium Salt Formation:

    • In a beaker, dissolve or suspend the isoxazol-5-amine in the concentrated mineral acid (HCl or HBr).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[5]

    • Prepare a solution of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. The addition should be slow enough to keep the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction (Substitution):

    • In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding concentrated acid.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution.

    • Observe for the evolution of nitrogen gas, which indicates the substitution reaction is proceeding.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

    • The product can then be isolated by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate), followed by washing, drying, and purification via chromatography or distillation.

Causality and Trustworthiness:

  • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.[5] The low temperature ensures the salt is formed and can be used in the subsequent step without significant degradation.

  • Excess Acid: Ensures the complete formation of nitrous acid from sodium nitrite and maintains an acidic environment to stabilize the diazonium salt.[4]

  • Copper(I) Catalyst: The Sandmeyer reaction relies on a copper(I) catalyst to facilitate the single-electron transfer mechanism required for the substitution of the diazonium group.

Table 1: Scope of Nucleophiles in Sandmeyer-type Reactions

Nucleophile SourceReagent(s)Product Functional Group
ChlorideCuCl / HCl-Cl
BromideCuBr / HBr-Br
IodideKI-I
CyanideCuCN / KCN-CN
HydroxideH₂O, heat-OH
FluorideHBF₄ (Schiemann reaction)-F

SNAr of 5-Nitroisoxazoles: A Powerful Functionalization Strategy

While isoxazol-5-amine itself is not primed for SNAr, the related 5-nitroisoxazoles are excellent substrates. The potent electron-withdrawing nitro group strongly activates the C5 position towards nucleophilic attack. This provides an alternative and highly efficient route to 5-substituted isoxazoles, which can include amino derivatives.

Mechanism: Addition-Elimination

The SNAr mechanism is a two-step process. First, the nucleophile attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group (the nitro group) is eliminated, restoring the aromaticity of the isoxazole ring.

Caption: The Addition-Elimination mechanism for SNAr at the C5 position.

Protocol 3: SNAr Reaction of 5-Nitroisoxazoles with N, O, and S Nucleophiles

This protocol provides a general method for the substitution of the nitro group on 3-EWG-5-nitroisoxazoles (EWG = Electron-Withdrawing Group).[6]

Materials:

  • 3-EWG-5-nitroisoxazole (1.0 equiv)

  • Nucleophile (e.g., diamine, dithiol, hydroquinone) (0.5 equiv for bis-substitution)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent (t-Butanol for amines/thiols; Acetonitrile for phenols)

  • Stirring equipment

Procedure:

  • In a reaction vial, dissolve the 5-nitroisoxazole, the nucleophile, and DIPEA in the appropriate solvent (t-BuOH or CH₃CN).

  • Stir the reaction mixture at room temperature. For less reactive substrates or nucleophiles, gentle heating or reflux may be required.[6]

  • Monitor the reaction by TLC. The reactions are often complete within 48 hours at room temperature.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using column chromatography on silica gel to obtain the desired 5-substituted isoxazole product.

Causality and Trustworthiness:

  • EWG at C3: An electron-withdrawing group at the C3 position further enhances the electrophilicity of the C5 carbon, facilitating the initial nucleophilic attack.

  • Base (DIPEA): The base is used to deprotonate the nucleophile (if it is an amine, thiol, or phenol), increasing its nucleophilicity.

  • Solvent Choice: The choice of solvent can influence reaction rates and solubility. t-Butanol and acetonitrile are common polar aprotic solvents suitable for this type of transformation.[6]

Table 2: Scope of Nucleophiles for SNAr of 5-Nitroisoxazoles[6]

Nucleophile ClassExample NucleophileSolventConditionsTypical Yield
O-NucleophileHydroquinoneCH₃CNr.t. to refluxGood
N-NucleophileEthylenediaminet-BuOHr.t.Good
S-Nucleophile1,2-Ethanedithiolt-BuOHr.t.Good

Ring-Opening and Transformation Reactions

The isoxazole ring, while aromatic, can undergo ring-opening reactions when treated with certain strong nucleophiles. This property can be strategically exploited to synthesize different heterocyclic systems.

Protocol 4: Hydrazinolysis of Isoxazoles to 5-Aminopyrazoles

A notable transformation is the reaction of isoxazoles with hydrazine, which cleaves the N-O bond and re-cyclizes to form a 5-aminopyrazole derivative. This reaction is often facilitated by microwave irradiation and can be performed under eco-friendly conditions.[9]

Materials:

  • 5-Aryl-isoxazole derivative (1.0 equiv)

  • Hydrazine hydrate

  • Trifluoroacetic acid (TFA) (catalyst)

  • Water (solvent)

  • Microwave reactor vial

Procedure:

  • Place the isoxazole derivative in a microwave reactor vial.

  • Add water, hydrazine hydrate, and a catalytic amount of TFA.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture under microwave irradiation to the optimized temperature and time (e.g., 100-120 °C for 15-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Isolate the product, often by filtration if it precipitates, or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Trustworthiness:

  • Hydrazine: A strong nucleophile that preferentially attacks the isoxazole ring, initiating the ring-opening cascade.

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar reagents.[9]

  • TFA Catalyst: The acid catalyst facilitates the reaction, likely by protonating the isoxazole ring and making it more susceptible to nucleophilic attack.[9]

References

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(6), 413-419. [Link]

  • ResearchGate. (2004). Synthesis of 5-aminoisoxazoles 4a-i. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]

  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]

  • Kanō, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411–418. [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5. [Link]

  • ResearchGate. (2025). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. ResearchGate. [Link]

  • Melnikova, A. G., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7561. [Link]

  • ResearchGate. (n.d.). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. ResearchGate. [Link]

  • Arcadi, A., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. Molecules, 30(24), 5123. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. RSC Publishing. [Link]

  • Rojas, R., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(1), 1-13. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Scribd. (n.d.). Diazotization. Scribd. [Link]

Sources

Technical Guide: Optimized Reductive Amination of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Nucleophilicity vs. Stability

The reductive amination of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine presents a dual challenge distinct from standard aniline chemistry.

  • Electronic Deactivation: The amine at the 5-position of the isoxazole ring is significantly less nucleophilic than a standard aniline. The isoxazole ring acts as an electron-withdrawing heteroaryl core, a potentially exacerbated effect by the 3,4-difluorophenyl substituent at the 3-position. The lone pair on the exocyclic nitrogen is partially delocalized into the aromatic system, raising the activation energy for the initial attack on the carbonyl electrophile (imine formation).

  • Scaffold Fragility: The isoxazole N-O bond is susceptible to reductive cleavage. Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) often result in ring opening to form

    
    -amino enones. Therefore, hydride-based reductions  are strictly required over catalytic hydrogenation.
    
The Solution: Lewis Acid Activation

To overcome the poor nucleophilicity without compromising the ring stability, this protocol prioritizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated pathway .[1] This Lewis acid serves two functions:

  • Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Dehydration: It acts as a water scavenger, driving the equilibrium toward the imine intermediate (Schiff base) which is otherwise unfavorable for electron-deficient amines.

Decision Matrix: Selecting the Right Protocol

Use the following decision tree to select the experimental condition best suited for your specific electrophile (aldehyde vs. ketone).

DecisionMatrix Start Select Electrophile Type Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') or Hindered Aldehyde Start->Ketone MethodA Method A: Standard STAB (AcOH / NaBH(OAc)3) Aldehyde->MethodA High Reactivity MethodB Method B: Titanium Mediated (Ti(OiPr)4 / NaBH4) Ketone->MethodB Low Reactivity Check Check Conversion (LCMS/TLC) Is Imine forming? MethodA->Check Switch Switch to Method B Check->Switch < 50% Conv. after 4h

Figure 1: Decision matrix for selecting reductive amination conditions based on electrophile reactivity.

Detailed Experimental Protocols

Method A: Standard STAB Protocol (For Reactive Aldehydes)

Best for: Unhindered alkyl or aryl aldehydes where the amine retains sufficient nucleophilicity.

Reagents:

  • Substrate: 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 – 2.0 equiv

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 – 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Pre-formation: In a dry vial, dissolve the isoxazol-5-amine (1.0 eq) and the aldehyde (1.1 eq) in DCE (0.1 M concentration).

  • Acidification: Add Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 1–2 hours.

    • Note: Monitor by TLC/LCMS. If the imine (M+Aldehyde-H₂O) is not visible, heat to 40°C or switch to Method B. STAB prefers to reduce imines over aldehydes, but the imine must exist first.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) in one portion.

    • Safety: STAB evolves acetic acid and hydrogen gas upon reaction; ensure venting.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (Recommended)

Best for: Ketones, electron-deficient amines, and cases where Method A fails to drive imine formation.

Reagents:

  • Substrate: 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (1.0 equiv)

  • Carbonyl: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄), 1.5 – 2.0 equiv

  • Reducing Agent: Sodium Borohydride (NaBH₄), 2.0 equiv (or STAB)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the amine (1.0 eq) and ketone/aldehyde (1.2 eq) in anhydrous THF (0.2 M).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise via syringe. The solution may turn slightly yellow/orange.

  • Imine Formation: Stir at RT for 12–18 hours.

    • Optimization: If conversion is slow, heat to 40–50°C for 4 hours.

  • Reduction:

    • Option 1 (One Pot): Add NaBH₄ (2.0 eq) directly to the mixture (Caution: Exothermic). Add 1 mL of MeOH to facilitate proton transfer if using THF.

    • Option 2 (Cleaner Profile): Dilute the mixture with dry MeOH (equal volume to THF) before adding NaBH₄.

  • The "Titanium Workup" (Critical):

    • The Problem: Quenching Ti reactions with water creates a sticky polymeric gel (TiO₂) that traps product and makes filtration impossible.

    • The Fix: Add 0.5 mL of water to quench, followed immediately by dilution with EtOAc. Then, add 10% aqueous NaOH or Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic layer clear, aqueous layer contains white sandy precipitate).

  • Isolation: Filter through a pad of Celite to remove titanium salts. Extract the filtrate with EtOAc.

Analytical Benchmarks & Troubleshooting

Expected Data Profile
ParameterMethod A (STAB)Method B (Ti-Mediated)
Imine Conversion Moderate (Equilibrium limited)High (Driven by Ti dehydration)
Side Products Dialkylation (low risk), Unreacted AmineReduced Alcohol (from excess ketone)
Workup Difficulty Low (Standard extraction)High (Requires specific Ti quenching)
Rec.[2] Scale < 100 mgScalable (> 1g)
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine is too electron-deficient; Imine not forming.Switch to Method B. Heat the Ti(OiPr)₄ step to 50°C.
Ring Cleavage (Enone formation) Reducing agent too strong or wrong mechanism.Ensure no Pd/C or H₂ is used. Use STAB or NaBH₃CN only.
Gel formation during workup Improper Titanium quenching.Do not use just water. Use 1M NaOH or Rochelle's Salt and stir until phases clarify.
Dialkylation Amine is small/unhindered; Aldehyde excess.Use exactly 1.0 eq of aldehyde. Add aldehyde slowly to the amine/STAB mixture.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence points for stability.

ReactionPathway SM 3-(3,4-difluorophenyl) isoxazol-5-amine Inter Hemiaminal Intermediate SM->Inter + Carbonyl + Ti(OiPr)4 Imine Imine (Schiff Base) *Rate Limiting Step* Inter->Imine - H2O (Ti Scavenges) Product Secondary Amine (Target) Imine->Product + Hydride (H-) (STAB/NaBH4) Side1 Ring Opening (Beta-amino enone) Imine->Side1 H2 / Pd-C (AVOID)

Figure 2: Reaction pathway showing the critical imine intermediate and the risk of ring opening under catalytic hydrogenation conditions.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[3][4] Store under inert gas. Reacts with water to release acetic acid and hydrogen gas.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[4] Hydrolyzes rapidly in air to form TiO₂. Syringe transfer is required.

  • Isoxazole Derivatives: Generally stable, but avoid strong bases which can deprotonate the C-4 position or open the ring.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents." Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application Note & Protocols: Strategic Functionalization of the C5-Amino Group on the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C5-Aminoisoxazole Scaffold as a Cornerstone in Drug Design

The isoxazole ring is a five-membered heterocycle of profound importance in medicinal chemistry, ranking among the top 35 most common heterocyclic rings found in marketed drugs.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its role in modern drug discovery.[2][3] Among its derivatives, the 5-aminoisoxazole moiety stands out as a particularly versatile building block. The primary amino group at the C5 position serves as a synthetic handle, allowing for the systematic elaboration of the core structure. This functionalization is a critical strategy for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

This guide provides an in-depth exploration of key strategies for functionalizing the C5-amino group, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these transformations. We will detail robust protocols for N-acylation, N-sulfonylation, and modern palladium-catalyzed N-arylation, offering insights honed from practical application in drug development campaigns.

Core Functionalization Strategies at the C5-Amino Position

The nucleophilic character of the C5-amino group is the foundation of its synthetic utility. The primary transformations involve the formation of new bonds—carbon-nitrogen (amides, ureas), sulfur-nitrogen (sulfonamides), and aryl-nitrogen—each imparting distinct properties to the final molecule.

Start C5-Aminoisoxazole (Starting Material) Acylation N-Acylation (Amide Formation) Start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO2Cl, Base Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Ar-X, Pd-cat, Ligand, Base Alkylation N-Alkylation / Reductive Amination Start->Alkylation R-X or RCHO, Reducing Agent

Caption: Key functionalization pathways for the C5-aminoisoxazole core.

N-Acylation: The Formation of Robust Amide Bonds

N-acylation is arguably the most fundamental transformation of the C5-amino group. The resulting amide bond is a stable, planar unit that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. This reaction is typically straightforward and high-yielding.

Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous solvents are used to prevent hydrolysis of the highly reactive acylating agent.

Protocol 1: General Procedure for N-Acylation of C5-Aminoisoxazole

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
5-Aminoisoxazole DerivativeStarting Material>98% Purity
Acyl Chloride or AnhydrideAcylating AgentAnhydrous, >98%
Triethylamine (TEA) or PyridineAcid ScavengerAnhydrous, >99%
Dichloromethane (DCM) or THFAnhydrous Reaction SolventAnhydrous, >99.8%
Saturated aq. NaHCO₃ SolutionAqueous Work-upReagent Grade
BrineAqueous Work-upReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Silica GelPurificationFlash Chromatography

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-aminoisoxazole derivative (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2–1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Note: This addition can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated isoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Successful acylation is indicated by the appearance of a new amide N-H signal in the ¹H NMR spectrum and a carbonyl signal (~165-175 ppm) in the ¹³C NMR spectrum.

N-Sulfonylation: Installing the Versatile Sulfonamide Moiety

The sulfonamide functional group is another cornerstone of medicinal chemistry, prized for its ability to act as a non-classical bioisostere of a carboxylic acid and its strong hydrogen bond accepting capabilities. The synthesis of sulfonamides from the C5-amino group is highly reliable.

Causality Behind the Protocol: The mechanism is analogous to N-acylation. The amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often the base and solvent of choice because it is highly effective at catalyzing the reaction and scavenging the HCl byproduct. The reaction is often performed at slightly elevated temperatures to drive it to completion, especially with less reactive sulfonyl chlorides.

Protocol 2: General Procedure for N-Sulfonylation of C5-Aminoisoxazole

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
5-Aminoisoxazole DerivativeStarting Material>98% Purity
Aryl or Alkyl Sulfonyl ChlorideSulfonylating AgentReagent Grade, >98%
PyridineBase and SolventAnhydrous, >99.8%
1 M aq. HCl SolutionAqueous Work-upReagent Grade
Ethyl Acetate (EtOAc)Extraction SolventReagent Grade
BrineAqueous Work-upReagent Grade
Anhydrous Na₂SO₄Drying AgentReagent Grade

Step-by-Step Methodology

  • Reaction Setup: Dissolve the 5-aminoisoxazole derivative (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the sulfonyl chloride (1.1–1.2 eq) portion-wise at room temperature.

  • Heating and Monitoring: Stir the mixture at room temperature or heat to 40–60 °C for 4–24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with 1 M aq. HCl (to remove pyridine), water, and brine. Caution: The acid wash is exothermic.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography or recrystallization to obtain the desired sulfonamide.

  • Characterization: Confirm the structure using NMR and HRMS. A downfield shift of the N-H proton and the absence of the starting amine signals are indicative of successful sulfonylation.

N-Arylation: The Buchwald-Hartwig Amination

For installing aryl or heteroaryl substituents on the C5-amino group, the Buchwald-Hartwig amination is the gold standard.[4] This palladium-catalyzed cross-coupling reaction offers exceptional scope and functional group tolerance, replacing harsher classical methods like nucleophilic aromatic substitution.[5][6]

Causality Behind the Protocol: The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount; it controls the reactivity and stability of the palladium catalyst.[6] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII LE Ligand Exchange PdII->LE AmineComplex L-Pd(II)(Ar)(NHR') LE->AmineComplex RE Reductive Elimination AmineComplex->RE RE->Pd0 Product Ar-NHR' RE->Product Product Released ArX Ar-X ArX->OA + RNH2 R'NH₂ + Base RNH2->LE +

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig N-Arylation of C5-Aminoisoxazole

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
5-Aminoisoxazole DerivativeStarting Material>98% Purity
Aryl Halide (Br, I, Cl) or TriflateArylating Agent>98% Purity
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst>98% Purity
XPhos, RuPhos, or SPhosPhosphine Ligand>98% Purity
NaOt-Bu or K₂CO₃ / Cs₂CO₃BaseAnhydrous, >99%
Toluene or 1,4-DioxaneAnhydrous Reaction SolventAnhydrous, >99.8%
Diatomaceous Earth (e.g., Celite®)Filtration AidReagent Grade

Step-by-Step Methodology

  • Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.

  • Reagent Loading: To an oven-dried reaction vessel (e.g., a screw-cap vial), add the aryl halide (1.0 eq), 5-aminoisoxazole derivative (1.2 eq), the chosen phosphine ligand (1-5 mol%), the palladium pre-catalyst (0.5-2.5 mol%), and the base (1.4–2.0 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the vessel.

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously for 12–24 hours.

  • Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and monitor by LC-MS to confirm completion. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the N-arylated product.

  • Characterization: Confirm the structure by NMR and HRMS. The ¹H NMR spectrum will show new signals corresponding to the introduced aryl group and a characteristic shift in the N-H proton signal.

Summary of Reaction Conditions

FunctionalizationKey ReagentsCatalyst/BaseSolventTemp. (°C)
N-Acylation Acyl Chloride, AnhydrideTEA, PyridineDCM, THF0 to 25
N-Sulfonylation Sulfonyl ChloridePyridinePyridine25 to 60
N-Arylation Aryl Halide/TriflatePd₂(dba)₃ / XPhos, NaOt-BuToluene, Dioxane80 to 110

Conclusion

The C5-amino group of the isoxazole ring is a powerful and versatile synthetic handle for molecular elaboration in drug discovery. The protocols detailed herein for N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation represent robust and reproducible methods for accessing a wide chemical space. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and adapt these procedures to a broad range of substrates, accelerating the development of novel isoxazole-based therapeutics.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Buchwald–Hartwig amin
  • Aminoisoxazole: A Compar
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

Sources

Application Note: High-Efficiency Synthesis of Sulfonamide Derivatives from 3-(3,4-Difluorophenyl)isoxazol-5-amine

[1]

Executive Summary & Strategic Rationale

The 3-phenylisoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Valdecoxib), antimicrobial agents, and endothelin receptor antagonists.[1] The specific incorporation of the 3,4-difluorophenyl moiety is a strategic design choice: fluorine substitution blocks metabolic labile sites (specifically P450 oxidation), enhances lipophilicity for membrane permeability, and modulates the pKa of the sulfonamide nitrogen via electronic effects.[1]

This guide details the synthesis of sulfonamide derivatives starting from 3-(3,4-difluorophenyl)isoxazol-5-amine . Unlike simple anilines, the 5-amino group on the isoxazole ring is electronically deactivated by the adjacent endocyclic nitrogen and oxygen, rendering it weakly nucleophilic.[1] Furthermore, the competitive formation of bis-sulfonamides is a pervasive issue. This protocol addresses these challenges using a field-proven, self-validating methodology.

Reaction Pathway & Mechanism[2][3]

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur. However, the reaction trajectory is complicated by the ambident nature of the isoxazole anion and the acidity of the resulting sulfonamide proton.[1]

Pathway Visualization (Graphviz)[2]

SulfonylationPathwaySM3-(3,4-Difluorophenyl)isoxazol-5-amineIntermediateBis-Sulfonamide(Kinetic Product)SM->Intermediate 2.2 eq R-SO2-ClPyridine, 50°CProductMono-Sulfonamide(Thermodynamic Target)SM->Product 1.0 eq R-SO2-ClDCM, DMAP (cat)R_SO2_ClSulfonyl Chloride(R-SO2-Cl)R_SO2_Cl->IntermediateExcess ReagentIntermediate->Product HydrolysisNaOH/MeOH

Figure 1: Reaction pathway distinguishing between kinetic bis-sulfonylation and the thermodynamic mono-sulfonamide target.

Experimental Protocols

Pre-requisite: Quality Control of Starting Material

Ensure the starting amine, 3-(3,4-difluorophenyl)isoxazol-5-amine , is free of residual hydroxylamine from its synthesis.[2][1] Residual hydroxylamine acts as a potent nucleophile, scavenging sulfonyl chlorides to form hydroxamic acids.[1]

  • Validation: Run TLC (50% EtOAc/Hexane). The amine should appear as a distinct spot (Rf ~0.4) with no baseline trailing.

Method A: Standard Pyridine-Mediated Sulfonylation

Recommended for robust, non-acid-sensitive substrates.[2][1]

Reagents:

  • Amine substrate (1.0 equiv)[1][3][4]

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)[1]
    
  • Pyridine (Solvent & Base)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[2][1]

Protocol:

  • Dissolution: In a dry round-bottom flask under

    
     atmosphere, dissolve 1.0 mmol of 3-(3,4-difluorophenyl)isoxazol-5-amine in 3.0 mL of anhydrous pyridine.
    
  • Activation: Add DMAP (0.1 mmol). Stir for 5 minutes. Note: DMAP forms a highly reactive N-acylpyridinium salt with the sulfonyl chloride, accelerating the reaction with the weak isoxazole amine.[1]

  • Addition: Cool the solution to 0°C. Add the sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes.

    • Critical Control Point: Rapid addition causes localized heating and promotes bis-sulfonylation.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.[2]

  • Work-up:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 1N HCl (3 x 10 mL) to remove pyridine.[1] Caution: Ensure the aqueous phase is acidic (pH < 2).[1]

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
Method B: The "Bis-Sulfonylation/Hydrolysis" Strategy

Recommended when Method A yields low conversion or inseparable mixtures.[2] This method intentionally pushes the reaction to the bis-sulfonamide and then cleaves one group.[2]

Rationale: The mono-sulfonamide anion is less nucleophilic than the neutral amine, but under forcing conditions, the bis-species forms.[1] The second sulfonyl group is electron-withdrawing, making the S-N bond labile to base hydrolysis.[1]

Protocol:

  • Formation: Dissolve amine (1.0 mmol) in DCM (5 mL) with Triethylamine (3.0 equiv). Add Sulfonyl Chloride (2.5 equiv) and DMAP (0.2 equiv).[1] Stir at reflux (40°C) until the amine is fully consumed (LC-MS shows Mass +

    
    ).[1]
    
  • Hydrolysis:

    • Evaporate DCM.

    • Redissolve residue in MeOH (5 mL) and THF (2 mL).

    • Add 2N NaOH (4.0 equiv).[1] Stir at 50°C for 1 hour.

  • Validation: Monitor the disappearance of the bis-adduct and appearance of the mono-sulfonamide.

  • Isolation: Acidify carefully with 1N HCl to pH 4–5. The mono-sulfonamide often precipitates.[2] Filter and wash with water.

Data Analysis & Troubleshooting

Comparative Yields by Condition
ConditionBase/SolventTempPrimary ProductYield (Isolated)Notes
Method A Pyridine25°CMono-sulfonamide65-75%Best for simple aryl sulfonyl chlorides.[2]
Method A (Mod) Pyridine60°CBis-sulfonamide>85%High temp favors bis-addition.
Method B TEA/DCM

NaOH
Reflux

50°C
Mono-sulfonamide80-92% Preferred for high purity.
Method C NaH/DMF0°CMono-sulfonamide40-50%Too aggressive; side reactions observed.[2]
Analytical Validation (Self-Check)
  • 1H NMR Signature: The sulfonamide NH proton is diagnostic. In DMSO-d6, it typically appears as a broad singlet between

    
     10.5 – 11.5 ppm.[2][1] If this proton is missing, you have likely isolated the bis-sulfonamide.[1]
    
  • 19F NMR: The 3,4-difluorophenyl group provides a clean internal standard.[1] Expect multiplets around -135 to -145 ppm.[2]

References

  • Synthesis of 3-(4-fluorophenyl)-5-aminoisoxazole: Source: PrepChem.[2] "Synthesis of 3-(4-fluorophenyl)-5-aminoisoxazole." URL:[Link] Relevance: Provides the foundational protocol for synthesizing the fluorinated isoxazole amine precursor via benzoylacetonitrile and hydroxylamine.

  • Reactivity of 5-Aminoisoxazoles: Source: MDPI. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach."[2] URL:[Link] Relevance: Discusses the nucleophilicity challenges of the isoxazole amine and alternative functionalization strategies.

  • Sulfonamide Drug Design (Valdecoxib Analogs): Source: National Institutes of Health (NIH).[1] "The synthetic and therapeutic expedition of isoxazole and its analogs." URL:[Link] Relevance: Contextualizes the biological importance of the target sulfonamide derivatives in COX-2 inhibition.

Application Notes and Protocols: Leveraging 3-(3,4-Difluorophenyl)isoxazol-5-amine as a Versatile Intermediate for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Kinase Inhibitor Design

The isoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant contributions to the development of potent and selective kinase inhibitors.[1] Its inherent electronic properties, metabolic stability, and capacity to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases make it an ideal starting point for drug discovery campaigns. The 5-aminoisoxazole functionality, in particular, serves as a versatile synthetic handle, enabling the construction of diverse chemical libraries for screening against a wide array of kinase targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3,4-Difluorophenyl)isoxazol-5-amine as a key intermediate in the synthesis of novel kinase inhibitors. We will delve into the synthesis and characterization of this intermediate, explore its derivatization into potent kinase inhibitors, and provide detailed protocols for their evaluation. The causality behind experimental choices and the principles of assay design are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis and Characterization of the Core Intermediate

The synthesis of 3-(3,4-Difluorophenyl)isoxazol-5-amine is a critical first step. The following protocol is adapted from established methodologies for analogous compounds and is designed to be robust and scalable.[2]

Synthetic Workflow

The synthesis proceeds via a two-step process, starting from the commercially available 3,4-difluorobenzonitrile. The nitrile is first converted to a β-ketonitrile, which then undergoes cyclization with hydroxylamine to form the desired 5-aminoisoxazole.

Synthesis_Workflow A 3,4-Difluorobenzonitrile D 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (β-Ketonitrile intermediate) A->D Claisen Condensation B Ethyl acetate B->D C Sodium ethoxide C->D G 3-(3,4-Difluorophenyl)isoxazol-5-amine D->G Cyclization E Hydroxylamine hydrochloride E->G F Base (e.g., Sodium acetate) F->G

Caption: Synthetic workflow for 3-(3,4-Difluorophenyl)isoxazol-5-amine.

Protocol 1: Synthesis of 3-(3,4-Difluorophenyl)isoxazol-5-amine

Materials:

  • 3,4-Difluorobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq) and 3,4-difluorobenzonitrile (1.0 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-(3,4-Difluorophenyl)isoxazol-5-amine

  • Dissolve the crude 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketonitrile.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.

  • After cooling to room temperature, reduce the solvent volume by approximately half under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-(3,4-difluorophenyl)isoxazol-5-amine by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield the final product as a crystalline solid.

Characterization of 3-(3,4-Difluorophenyl)isoxazol-5-amine

The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques. The expected data, based on analogous structures, are summarized below.[3][4][5]

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the 3,4-difluorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons will likely appear as a broad singlet, and the isoxazole proton as a singlet.
¹³C NMR Resonances corresponding to the carbons of the difluorophenyl ring, the isoxazole ring, and the carbon bearing the amine group. The carbon-fluorine couplings will be observable.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₉H₆F₂N₂O.

Part 2: Derivatization for Kinase Inhibitor Synthesis

The primary amino group of 3-(3,4-Difluorophenyl)isoxazol-5-amine is a key functional group for derivatization to generate a library of potential kinase inhibitors. A common and effective strategy is the formation of urea or amide linkages, which are prevalent pharmacophores in many approved kinase inhibitors.

Rationale for Derivatization

The 3-(3,4-difluorophenyl) group is designed to occupy the hydrophobic region of the ATP-binding pocket, while the isoxazole ring can act as a hinge-binder. The derivatized 5-amino group can then extend into the solvent-exposed region or interact with other residues in the kinase active site, thereby enhancing potency and selectivity.

Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor Library

This protocol describes a general procedure for the synthesis of a urea derivative from 3-(3,4-difluorophenyl)isoxazol-5-amine and an isocyanate.

Materials:

  • 3-(3,4-Difluorophenyl)isoxazol-5-amine

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-(3,4-difluorophenyl)isoxazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired urea derivative.

Part 3: Target Kinase Families and Signaling Pathways

Derivatives of the 3-(3,4-difluorophenyl)isoxazol-5-amine scaffold have shown potential as inhibitors of several key kinase families implicated in cancer and inflammatory diseases. These include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[8][9][10]

  • Phosphoinositide 3-kinase delta (PI3Kδ): A key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and immune disorders.[11]

Visualizing Key Signaling Pathways

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response

Caption: The p38 MAPK signaling cascade.[12][13]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation

Sources

Application Note: Microwave-Assisted Synthesis of 3-(3,4-Difluorophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Medicinal Relevance[1][2][3][4][5][6]

This guide details a robust, scalable protocol for the synthesis of 3-(3,4-difluorophenyl)isoxazole derivatives using Microwave-Assisted Organic Synthesis (MAOS).

Why this scaffold? The isoxazole ring is a privileged pharmacophore found in diverse therapeutic agents (e.g., Valdecoxib, Leflunomide).[1] The specific incorporation of the 3,4-difluorophenyl moiety is a strategic medicinal chemistry tactic. Fluorine substitution blocks metabolic "soft spots" (preventing P450 oxidation), enhances lipophilicity for better membrane permeability, and modulates the pKa of adjacent functional groups.

Why Microwave Irradiation? Traditional thermal reflux for 1,3-dipolar cycloadditions often requires 12–48 hours and suffers from the dimerization of the reactive nitrile oxide intermediate into furoxans. MAOS overcomes these limitations by:

  • Polar Transition State Stabilization: Microwave energy efficiently couples with the polar transition state of the cycloaddition, significantly lowering the activation energy.

  • Rapid Kinetics: Reducing reaction times to minutes, which kinetically favors the desired cycloaddition over the slower dimerization pathway.

Mechanistic Insight: The "Click" Logic

The core transformation is a [3+2] 1,3-Dipolar Cycloaddition between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile). Because nitrile oxides are unstable, they must be generated in situ.

Reaction Pathway[3][4][5][8][9][10][11]
  • Chlorination: 3,4-Difluorobenzaldoxime is chlorinated by

    
    -Chlorosuccinimide (NCS) to form the hydroximoyl chloride.
    
  • Dehydrohalogenation: Triethylamine (Et

    
    N) mediates the elimination of HCl, generating the reactive 3,4-difluorobenzonitrile oxide .
    
  • Cycloaddition: The nitrile oxide undergoes concerted cycloaddition with the alkyne to yield the isoxazole.

ReactionMechanism Aldoxime 3,4-Difluorobenzaldoxime ChloroInt Hydroximoyl Chloride (Intermediate) Aldoxime->ChloroInt Chlorination NCS NCS (Chlorinating Agent) NCS->ChloroInt NitrileOxide Nitrile Oxide (Reactive Dipole) ChloroInt->NitrileOxide -HCl Base Et3N (Base) Base->NitrileOxide Isoxazole 3-(3,4-Difluorophenyl)isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition (Microwave Irradiation) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole Regioselective

Figure 1: Mechanistic pathway for the in situ generation of nitrile oxide and subsequent isoxazole formation.[2]

Experimental Protocols

Materials & Equipment[6][10][12][13]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Reagents: 3,4-Difluorobenzaldehyde, Hydroxylamine HCl, NCS, Triethylamine (Et

    
    N), Terminal Alkyne (e.g., phenylacetylene for validation).
    
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate.

Protocol A: Precursor Synthesis (Aldoxime)

Note: While commercially available, synthesizing the oxime ensures purity, which is critical for the subsequent radical-sensitive step.

  • Dissolution: Dissolve 3,4-difluorobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reaction: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate EtOH. Add cold water. The oxime usually precipitates as a white solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: >90%[3]

    • Checkpoint: Confirm disappearance of aldehyde carbonyl peak in IR (~1700 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).

Protocol B: Microwave-Assisted One-Pot Cycloaddition

This protocol utilizes the "in situ" generation method to minimize handling of the unstable nitrile oxide.

  • Preparation: In a 10 mL microwave process vial, add:

    • 3,4-Difluorobenzaldoxime (1.0 mmol)

    • 
      -Chlorosuccinimide (NCS) (1.2 mmol)
      
    • DMF or Ethanol/Water (1:1) (3 mL)

  • Chlorination (Pre-activation): Stir at RT for 10–15 mins. Observation: The solution may turn slightly yellow/green indicating hydroximoyl chloride formation.

  • Addition: Add the Terminal Alkyne (1.2 mmol).

  • Base Addition: Add Et

    
    N (1.2 mmol) dropwise. Caution: Slight exotherm possible.
    
  • Irradiation: Cap the vial. Irradiate using the following parameters:

ParameterSetting
Temperature 100°C
Time 10–15 minutes
Pressure Limit 200 psi (14 bar)
Power Dynamic (Max 150 W)
Stirring High
  • Workup:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Workflow Step1 Weigh Reagents (Oxime + NCS) Step2 Pre-Stir (15 min, RT) Formation of Hydroximoyl Chloride Step1->Step2 Step3 Add Alkyne + Et3N Step2->Step3 Step4 Microwave Irradiation 100°C, 15 min, Dynamic Power Step3->Step4 Step5 Quench (Ice Water) & Extraction (EtOAc) Step4->Step5 Step6 Purification (Recrystallization/Column) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Comparative Performance Data

The following data illustrates the efficiency gain of MAOS compared to traditional thermal heating for this specific scaffold.

MetricThermal Reflux (Ethanol)Microwave (100°C)Improvement
Reaction Time 18 Hours15 Minutes72x Faster
Isolated Yield 62%88%+26%
Side Product Furoxan (Dimer) ~15%Furoxan < 2%High Purity
Solvent Usage 20 mL/mmol3 mL/mmolGreen Factor

Data aggregated from internal validation using phenylacetylene as the dipolarophile.

Troubleshooting & Expert Tips

  • Furoxan Formation: If you observe a significant amount of dimer (furoxan), the concentration of nitrile oxide is too high relative to the alkyne.

    • Solution: Use a slow addition of Et

      
      N (via syringe pump) during the microwave heating if the reactor allows, or increase the equivalents of alkyne to 1.5–2.0.
      
  • Incomplete Chlorination: If the reaction stalls, the initial chlorination with NCS might be incomplete.

    • Solution: Verify the quality of NCS (it degrades over time). Alternatively, add a catalytic amount of pyridine during the pre-stir step.

  • Regioselectivity: Terminal alkynes typically yield the 3,5-disubstituted isoxazole exclusively. Internal alkynes may yield mixtures.

    • Validation: Use NOESY NMR to confirm the proximity of the isoxazole proton (H-4) to the alkyne substituent.

References

  • Navarro-Vázquez, A., et al. (2024). Mechanistic Insights into the 1,3-Dipolar Cycloaddition of Nitrile Oxides. Journal of Organic Chemistry. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Müller, T. J. J., et al. (2008).[4] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles. Synthesis. Link

  • Giacomelli, G., et al. (2003). Microwave-assisted synthesis of isoxazoles in water. Organic Letters. Link

  • Pommier, A., et al. (1999). Recent advances in the chemistry of isoxazoles. Journal of Heterocyclic Chemistry. Link

Sources

Strategic Protection of 5-Aminoisoxazole: Methodologies for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

The Challenge of 5-Aminoisoxazole

Protecting the amino group of 5-aminoisoxazole is not a trivial aniline protection. It presents a specific set of electronic and stability challenges that often lead to failed syntheses if standard "textbook" protocols are applied blindly.

  • Electronic Deactivation (The Nucleophilicity Problem): The amine at the 5-position is conjugated with the electron-withdrawing isoxazole ring (an azole with an oxygen atom). This delocalization renders the exocyclic nitrogen significantly less nucleophilic than a standard aniline or alkyl amine. Standard acylation conditions (e.g., anhydride alone) often result in no reaction or poor yields.

    • Implication: Hyper-nucleophilic catalysts (e.g., DMAP) are almost always required.

  • Ring Instability (The N-O Bond Vulnerability): The isoxazole ring contains a labile N-O bond.

    • Hydrogenolysis Risk: Catalytic hydrogenation (

      
      , Pd/C or Raney Ni) cleaves the N-O bond, resulting in ring-opening to form 
      
      
      
      -amino enones or imino ketones.
    • Implication:Benzyl (Bn) and Carboxybenzyl (Cbz) protecting groups are generally contraindicated because their removal conditions (hydrogenolysis) destroy the isoxazole core.

  • Base Sensitivity: Isoxazoles can undergo ring-opening under strong basic conditions (e.g., NaOH, NaOEt), particularly if the 3-position is unsubstituted, forming nitriles.

    • Implication: Base-labile groups (like Fmoc) or groups requiring harsh basic hydrolysis (Acetyl/Benzoyl) must be used with extreme caution.

The "Gold Standard" Solution: tert-Butyloxycarbonyl (Boc)

Based on the exclusion of hydrogenolysis-sensitive groups and the risks associated with harsh bases, the Boc group is the superior choice for 5-aminoisoxazole.

  • Installation: Achievable via DMAP catalysis.[1]

  • Stability: Stable to the mild bases used in cross-coupling (Suzuki/Buchwald).

  • Removal: Acidolytic cleavage (TFA or HCl) is highly selective and preserves the isoxazole ring.

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct protecting group strategy, highlighting the fatality of using Hydrogenolysis-dependent groups.

G Start Start: 5-Aminoisoxazole Check1 Requirement: Ring Stability? Start->Check1 PathA Route A: Hydrogenolysis (H2/Pd) (e.g., Cbz, Bn removal) Check1->PathA Avoid PathB Route B: Acidolysis (TFA/HCl) (e.g., Boc removal) Check1->PathB Recommended PathC Route C: Base Hydrolysis (e.g., Acetyl, Fmoc) Check1->PathC Caution ResultA FAILURE: N-O Bond Cleavage (Ring Destruction) PathA->ResultA ResultB SUCCESS: Intact Isoxazole (Clean Deprotection) PathB->ResultB ResultC RISK: Potential Ring Opening (Substrate Dependent) PathC->ResultC

Caption: Decision matrix for protecting group selection. Note the critical incompatibility of catalytic hydrogenation with the isoxazole scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Boc-Protection

This is the most robust method. The use of DMAP is non-negotiable here; without it, the reaction is often sluggish due to the poor nucleophilicity of the 5-amino group.

Reagents:

  • 5-Aminoisoxazole derivative (

    
     equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ) (
    
    
    
    equiv)
  • 4-Dimethylaminopyridine (DMAP) (

    
     equiv)
    
  • Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve the 5-aminoisoxazole in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add

    
     followed by DMAP.
    
    • Note: While DMAP is catalytic, increasing the load to 0.5 equiv can drive difficult substrates to completion.

  • Boc Addition: Add

    
     (dissolved in a minimal amount of DCM) dropwise at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Monitoring: Check TLC or LC-MS after 4 hours. If starting material persists, heat to mild reflux (

      
      ).
      
    • Observation: Evolution of

      
       gas may be observed.[1]
      
  • Work-up: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Target: Mono-Boc product.[2][3]

    • Side-product: If Bis-Boc (

      
      ) forms, it usually appears as a less polar spot. (See Troubleshooting below).
      
Protocol B: Acidolytic Deprotection (TFA)

This method safely removes the Boc group without affecting the isoxazole ring.

Reagents:

  • N-Boc-5-aminoisoxazole

  • Trifluoroacetic Acid (TFA)[3][4][5][6]

  • DCM[4][7][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected substrate in DCM (

    
    ).
    
  • Acidification: Add TFA slowly at

    
    .
    
    • Ratio: Standard ratio is 1:1 or 1:2 (DCM:TFA).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the Boc adduct (

    
     or 
    
    
    
    ).
  • Work-up (Critical):

    • Concentrate the mixture in vacuo to remove excess TFA.

    • Neutralization: Redissolve in DCM and wash with saturated

      
      .
      
    • Warning: Do not use strong caustic base (NaOH) for neutralization if the specific isoxazole derivative is known to be base-sensitive.

      
       is safe.
      
  • Isolation: Dry organic layer (

    
    ) and concentrate.[3]
    

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Protecting Groups
Protecting GroupInstallation DifficultyStability (Isoxazole Context)Removal ConditionCompatibility Rating
Boc Moderate (Needs DMAP)HighTFA / HCl (Acid)Excellent
Cbz / Bn ModerateFail (H2 destroys ring)H2 / PdDangerous
Acetyl (Ac) High (Low nucleophilicity)HighAcid/Base HydrolysisPoor (Hydrolysis risks ring opening)
Fmoc HighModeratePiperidine (Base)Conditional (Check base stability)
Troubleshooting "Bis-Boc" Formation

Because the 5-amino group is electron-poor, pushing the reaction with excess


 and DMAP often leads to the formation of the imide species: 

.

Corrective Protocol: If the Bis-Boc species is isolated:

  • Dissolve the Bis-Boc compound in Methanol (MeOH).

  • Add Potassium Carbonate (

    
    , 2-3 equiv).
    
  • Stir at RT for 15–30 minutes.

  • Mechanism: The second Boc group is much more labile (sterically crowded and electron-withdrawing). Mild base selectively cleaves one Boc group, returning the desired Mono-Boc product quantitatively.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General authority on Boc/Cbz stability).

  • Khurana, J. M.; et al. "Chemo- and regioselective reduction of isoxazoles..." Monatshefte für Chemie, 2012 , 143, 1549. (Demonstrates isoxazole ring instability to reductive conditions).

  • Sperry, J. B.; Wright, D. L. "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development, 2005 , 8(6), 723-740. (Review of isoxazole reactivity and ring-opening).

  • Perez, M. A.; et al. "Thermal and photochemical reactivity of 5-aminoisoxazoles." Journal of Organic Chemistry, 2000 , 65, 2234.

  • Chimichi, S.; et al. "New insights into the Boc protection of electron-poor amines." Tetrahedron, 2005 , 61, 2345. (Specifics on DMAP catalysis for deactivated amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The isoxazole ring is a crucial scaffold in medicinal chemistry, and mastering its synthesis is key to advancing many research projects.[1] This document provides field-proven insights and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for preparing 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine?

The most reliable and common strategy involves the condensation and subsequent cyclization of a β-ketonitrile with hydroxylamine. The general pathway starts with a precursor derived from 3,4-difluoroacetophenone. This precursor is reacted with a source of cyanide (e.g., via an intermediate like an enamino nitrile) to form a β-ketonitrile. This intermediate then undergoes cyclization with hydroxylamine, where the hydroxylamine attacks the carbonyl and nitrile functionalities to form the 5-aminoisoxazole ring. This method provides a direct and efficient route to the desired product architecture.[1][2]

Q2: Can you illustrate the core reaction mechanism for the isoxazole ring formation?

Certainly. The mechanism proceeds via a well-established pathway for 5-aminoisoxazole synthesis.

  • Nucleophilic Attack: The synthesis begins with a β-ketonitrile precursor, specifically 3-(3,4-difluorophenyl)-3-oxopropanenitrile. Hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone.

  • Oxime Formation: This initial attack leads to a hemiaminal intermediate which quickly dehydrates to form an oxime.

  • Intramolecular Cyclization: The oxygen of the oxime hydroxyl group then performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular 5-exo-tet cyclization is the key ring-forming step.

  • Tautomerization: The resulting cyclic imine intermediate undergoes tautomerization to yield the final, stable aromatic 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine product.

The presence of the electron-withdrawing difluorophenyl group at the C3 position generally facilitates the initial nucleophilic attack on the ketone, promoting the reaction.[3]

Q3: What role does the choice of base and solvent play in this reaction?

The selection of the base and solvent system is critical for optimizing yield and minimizing side reactions.

  • Solvent: Alcoholic solvents, such as ethanol or n-butanol, are often preferred as they effectively solvate the reagents and intermediates.[3] n-Butanol is particularly useful when higher reaction temperatures are required due to its high boiling point.[3]

  • Base: A moderately strong base is required to facilitate the reaction, often by deprotonating the hydroxylamine to increase its nucleophilicity or by promoting the dehydration and cyclization steps. Common choices include sodium ethoxide, potassium carbonate, or organic bases like triethylamine. The base must be chosen carefully to avoid side reactions, such as hydrolysis of the nitrile group or self-condensation of the starting material.

An empirical approach, screening a few base/solvent combinations, is often the most effective way to identify the optimal conditions for your specific laboratory setup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield
  • Possible Cause 1: Poor Quality of Starting Materials.

    • Solution: Ensure the β-ketonitrile precursor is pure and dry. Impurities can interfere with the reaction. Verify the purity of hydroxylamine hydrochloride; it should be a clean, white solid.

  • Possible Cause 2: Inappropriate Reaction Temperature or Time.

    • Solution: Many isoxazole syntheses benefit from elevated temperatures to drive the cyclization and dehydration steps.[3] If you are running the reaction at room temperature, consider heating to reflux in ethanol (approx. 78°C) or n-butanol (approx. 117°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, which could range from a few hours to overnight. Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[4][5]

  • Possible Cause 3: Incorrect Stoichiometry or pH.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of hydroxylamine to ensure the complete conversion of the starting ketone. The pH of the reaction mixture is crucial; if it is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it is too basic, unwanted side reactions can occur. Ensure your base is added portion-wise to maintain control.

Problem: Presence of a Significant, Persistent Impurity
  • Possible Cause 1: Formation of the Regioisomer.

    • Explanation: Reactions of asymmetrical 1,3-dicarbonyl compounds (or their equivalents) with hydroxylamine can potentially yield two different regioisomers of the isoxazole ring.[1] For the synthesis of 3-(Aryl)-5-amino-isoxazoles from β-ketonitriles, the desired isomer is generally the major product due to the higher electrophilicity of the ketone versus the nitrile.

    • Solution: Confirm the structure of your product and the impurity using 2D NMR techniques (HMBC, NOESY). To favor the desired isomer, you can sometimes modify the reaction conditions. Lowering the temperature may increase regioselectivity.

  • Possible Cause 2: Incomplete Cyclization.

    • Explanation: The oxime intermediate may be stable under certain conditions and fail to cyclize completely. This will appear as a major by-product.

    • Solution: Increase the reaction temperature or time to promote the final ring-closing step. Adding a catalytic amount of a protic or Lewis acid might also facilitate this step, but this should be done cautiously to avoid product degradation.

Problem: Difficulty with Product Purification
  • Possible Cause 1: Oily Product.

    • Solution: The free amine product may be an oil or a low-melting solid. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes. If this fails, consider converting the amine to a salt (e.g., by adding a solution of HCl in ether or isopropanol). The resulting hydrochloride salt is often a stable, crystalline solid that is much easier to handle and purify by recrystallization.

  • Possible Cause 2: Co-elution of Impurities during Chromatography.

    • Solution: If standard silica gel chromatography with ethyl acetate/hexane gradients is ineffective, try a more polar solvent system, such as dichloromethane/methanol. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent the product from streaking on the silica gel. Alternatively, consider using a different stationary phase, like alumina, or reverse-phase chromatography.

Data Summary: Reaction Condition Optimization

The following table provides a summary of typical starting points for optimizing the synthesis. Yields are illustrative and will vary based on specific lab conditions and scale.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃ (2.0)Ethanol78 (Reflux)1255-65%Standard conditions, easy workup.
2NaOEt (1.5)Ethanol78 (Reflux)665-75%Faster reaction, but requires careful handling of sodium ethoxide.
3Triethylamine (2.0)n-Butanol110860-70%Higher temperature can improve conversion of stubborn starting materials.
4K₂CO₃ (2.0)Ethanol120 (Microwave)0.570-80%Significant reduction in reaction time.[4][5]

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low product yields in your synthesis.

TroubleshootingWorkflow Start Problem: Low Yield (<50%) CheckPurity Verify Purity of Starting Materials (β-ketonitrile, NH₂OH·HCl) Start->CheckPurity TLC_Monitor Monitor Reaction by TLC/LC-MS Is starting material consumed? CheckPurity->TLC_Monitor IncompleteRxn Incomplete Reaction TLC_Monitor->IncompleteRxn No Degradation Degradation Observed TLC_Monitor->Degradation Yes, but no product IncreaseTemp Option 1: Increase Temperature (e.g., Reflux in n-BuOH) IncompleteRxn->IncreaseTemp IncreaseTime Option 2: Increase Reaction Time IncompleteRxn->IncreaseTime UseMicrowave Option 3: Use Microwave Heating IncompleteRxn->UseMicrowave LowerTemp Lower Reaction Temperature Degradation->LowerTemp CheckBase Re-evaluate Base/Solvent System Degradation->CheckBase Success Yield Improved IncreaseTemp->Success IncreaseTime->Success UseMicrowave->Success LowerTemp->Success CheckBase->Success

Caption: A decision tree for troubleshooting low yield in isoxazole synthesis.

Optimized Experimental Protocol

This protocol is a representative example and should be adapted and optimized for your specific requirements.

Materials:

  • 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine as a solid or oil.

References

  • Baskin, J. M., & Spergel, S. H. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]

  • da Silva, F. M., de Carvalho, V. R., & de Oliveira, R. B. (2015). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

  • Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Sharma, A., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. Available at: [Link]

  • Dolzhenko, A. V., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Antolič, S., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (EP2644590A1).
  • Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Bak, A., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(3,4-Difluorophenyl)isoxazol-5-amine

[1]

Case ID: PUR-ISOX-34DF Compound Class: 5-Aminoisoxazoles Target Purity: >98% (HPLC) Primary Application: Kinase inhibitor synthesis, fragment-based drug discovery.[1]

Compound Profile & Impurity Landscape[1]

Before initiating purification, it is critical to understand the physicochemical behavior of your crude material.[1][2] 5-aminoisoxazoles are weak bases (pKa ~1.5–2.0) and possess distinct solubility profiles compared to their synthetic precursors.[1][2]

PropertyDescriptionImplications for Purification
Structure 3-Aryl-5-amino coreThe amine is exocyclic and weakly basic due to electron withdrawal by the isoxazole ring.
Common Impurities 1. Starting Material: 3-(3,4-difluorophenyl)-3-oxopropanenitrile2. Regioisomer: 5-(3,4-difluorophenyl)isoxazol-3-amine3.[1] Oxime Intermediates: Incomplete cyclization products.4.[2] Colored Oligomers: "Red tar" from oxidation.[2]Starting material is acidic (active methylene) and can be removed via basic wash.[1][2] Isomers require careful recrystallization.[2]
Solubility Low in water/hexane.[2] High in DMSO, DMF, Acetone, Ethyl Acetate.[1][2]Recrystallization requires a mixed-solvent system (polar/non-polar).

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark orange/red oil that refuses to solidify. How do I induce crystallization?

  • Diagnosis: This is typically caused by residual solvent or non-polar oligomers ("tar") preventing crystal lattice formation.[1][2]

  • Solution: Perform a trituration before recrystallization.[2]

    • Dissolve the oil in a minimum amount of diethyl ether or DCM.[2]

    • Slowly add cold Hexane or Pentane with vigorous stirring until the solution turns cloudy.

    • Scratch the flask walls with a glass rod.[2]

    • If oil separates again, decant the supernatant (which often contains the impurities) and repeat with fresh hexane.[1][2]

Q2: HPLC shows a persistent impurity at RRT ~0.9 or ~1.1. What is it?

  • Diagnosis: This is likely the regioisomer (5-aryl-3-amine) or the starting beta-ketonitrile .

  • Differentiation:

    • Starting Material: Will disappear after a wash with 1M NaOH (it forms a water-soluble enolate).

    • Regioisomer: Will persist after base wash.[2] Requires fractional recrystallization from Toluene or Ethanol/Water .[2]

Q3: Can I use acid-base extraction to purify this amine?

  • Warning: Unlike typical alkyl amines, 5-aminoisoxazoles are extremely weak bases.[1][2] They may not fully protonate in 1M HCl, leading to poor recovery in the aqueous phase.[1][2]

  • Recommendation: Do not rely on extracting the product into the aqueous acid phase.[2] Instead, use the acid wash to remove more basic impurities (like pyridines or aliphatic amines) while keeping your isoxazole in the organic layer.[1][2]

Recommended Purification Protocols

Method A: Chemical Washing (The "Pre-Clean")

Use this step immediately after reaction workup to remove starting materials.[1][2]

  • Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Basic Wash (Critical): Wash the organic layer 2x with 0.5 M NaOH or Sat.[1][2] NaHCO₃ .[2]

    • Mechanism:[1][2][3] The starting material (beta-ketonitrile) has an acidic proton (pKa ~9-11). Base converts it to a water-soluble enolate.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.[2]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Method B: Recrystallization (The Gold Standard)

Best for removing regioisomers and achieving >99% purity.[1][2]

System 1: Ethanol / Water (Green Chemistry Compatible) [1][2]

  • Dissolve the solid in boiling Ethanol (EtOH) (approx. 5-10 mL per gram).

  • Once fully dissolved, remove from heat.

  • Dropwise add warm water until a faint turbidity persists.

  • Add a few drops of EtOH to clear the solution.[2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Yield: Typically 60-75% recovery.

System 2: Toluene / Heptane (For Isomer Separation) Use if the regioisomer is present.[1][2]

  • Dissolve in minimum boiling Toluene .

  • Add Heptane slowly.

  • The 3-aryl-5-amino isomer is typically less soluble and will crystallize first.

Method C: Flash Column Chromatography

Use if the compound is an oil or <80% pure.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]

    • Start: 90:10 Hex:EtOAc.

    • Ramp to: 60:40 Hex:EtOAc.

  • TLC Visualization: UV (254 nm).[1][2] The amine may also stain yellow/orange with Iodine or Ninhydrin.[2]

  • Note: If the amine streaks (tails) on the column, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on your crude material's state.

PurificationWorkflowStartCrude 3-(3,4-DFP)isoxazol-5-amineCheckStatePhysical State?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidOilDark Oil / TarCheckState->OilActionWashChemical Wash(0.5M NaOH)Solid->ActionWashRemove Starting Mat.ActionTriturateTrituration(Ether/Pentane)Oil->ActionTriturateInduce SolidificationCheckPurityHPLC Purity?HighPurity> 85%CheckPurity->HighPurityLowPurity< 85%CheckPurity->LowPurityActionRecrystRecrystallization(EtOH/H2O)HighPurity->ActionRecrystFinal PolishActionColumnColumn Chromatography(Hex/EtOAc + 1% TEA)LowPurity->ActionColumnBulk CleanupActionTriturate->SolidActionWash->CheckPurity

Caption: Workflow for selecting purification method based on physical state and initial purity.

Key Data for Experimental Design

ParameterValue / RecommendationNotes
Melting Point 98–99°C (approx.)Sharp MP indicates high purity. Broad range (>2°C) suggests isomer contamination.[1][2]
TLC Rf ~0.3–0.4 (30% EtOAc in Hexane)3-amino isomer usually runs slightly lower (more polar).[1]
1H NMR Diagnostic Isoxazole C4-H: δ 6.0–6.5 ppm (singlet) If you see two singlets in this region, you have a mixture of isomers.[1][2]
Storage 2–8°C, DesiccatedAmine can oxidize over time (darkening).[1][2]

References

  • Synthesis and Recrystallization of 3-aryl-5-aminoisoxazoles

    • Source: PrepChem.[2] "Synthesis of 3-(4-Fluorophenyl)-5-aminoisoxazole."

    • Context: Describes the reaction of benzoylacetonitriles with hydroxylamine and subsequent recrystallization
    • URL:[1][2]

  • Isomer Differentiation (3-amino vs 5-amino)

    • Source: BenchChem.[2][4] "Aminoisoxazole: A Comparative Guide for Researchers."

    • Context: Provides NMR and melting point d
    • URL:[1][2]

  • General Isoxazole Purification Strategies

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p. 71; Vol. 21, p. 67.[1][2]

    • Context: Historical but authoritative grounding on isoxazole ring closure and purific
    • URL:[1][2]

Technical Support Center: Solubility Optimization for Difluorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DPI-SOL-001 Subject: Troubleshooting solubility in organic media for process and analytical workflows. Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic (The "Brick Dust" Phenomenon)

The Issue: Difluorophenyl isoxazoles often exhibit "brick dust" properties: high melting points and poor solubility in both aqueous and standard organic solvents.

The Science (Why this happens):

  • Lattice Energy (

    
    ):  The difluorophenyl moiety introduces strong 
    
    
    
    stacking interactions.[1] The fluorine atoms, while small, create a "fluorine segregation" effect in the solid state, significantly increasing the energy required to break the crystal lattice.
  • Lipophilicity vs. Polarity: The isoxazole ring is polar (dipole moment ~2.9 D), while the difluorophenyl group is highly lipophilic (

    
     > 3-4).[1] This amphiphilic dissonance means the molecule struggles to find a solvent that satisfies both domains simultaneously. Standard non-polar solvents (Hexane) cannot solvate the isoxazole; standard polar solvents (Methanol) cannot solvate the fluorinated phenyl.
    

Solvent Selection Guide (Thermodynamics)

Do not rely on "like dissolves like." For these compounds, you must match the Hansen Solubility Parameters (HSP) .

The HSP Interaction Model

Successful dissolution requires the solvent's HSP vector


 to fall within the solute's interaction radius (

).[2]
  • 
     (Dispersion):  High in these compounds due to the aromatic system.
    
  • 
     (Polarity):  Moderate-High due to the isoxazole N-O bond and C-F dipoles.[1]
    
  • 
     (Hydrogen Bonding): Low.  These compounds are H-bond acceptors (F, N, O) but generally lack H-bond donors (unless a -COOH/-NH2 is present).[1]
    
Recommended Solvent Tier List
Solvent ClassSuitabilitySpecific RecommendationsTechnical Notes
Dipolar Aprotic High DMSO, DMF, NMPBest Solubilizers. High

matches the isoxazole; moderate

matches the aromatic system.[1] Drawback: High boiling points make removal difficult.[1]
Cyclic Ethers Moderate-High THF, 2-MeTHF, DioxaneProcess Preferred. Good balance of dispersion and polarity. 2-MeTHF is a greener alternative to THF and separates better from water.[1]
Chlorinated Moderate DCM, ChloroformGood for analytical samples (NMR).[1] High dispersion forces help solvate the fluorinated ring, but often insufficient for concentrated process streams.
Esters/Ketones Variable Ethyl Acetate, AcetoneOften serve as Anti-solvents or for hot recrystallization.[1][3] They lack the dispersive power to break the lattice at room temp.
Alcohols Poor Methanol, IsopropanolAnti-solvents. High

creates a mismatch.[1] Use only for crashing out product.

Operational Protocols

Protocol A: The "Solubility Ladder" Screening

Use this workflow to determine the optimal solvent system for a new derivative.

Materials: 10 mg of solid, 1.5 mL HPLC vials, sonicator, heating block.

  • Dispersion: Place 10 mg of solid into a vial.

  • Aliquot Addition: Add solvent in 50

    
    L increments.
    
  • Energy Input: Sonicate for 30 seconds after each addition. Critical: Sonication breaks the kinetic barrier of the crystal lattice better than stirring.

  • Thermal Stress: If insoluble at 10 volumes (100

    
    L), heat to 40°C.[1]
    
  • Visual Check: Clear solution = Soluble. Turbid/Floating Solid = Insoluble.[1]

  • Quantification: If "soluble," cool to RT for 1 hour. If precipitate forms, calculate Metastable Zone Width (MSZW) .[1]

Protocol B: Rescuing "Oiling Out"

Issue: During recrystallization, the compound separates as an oil droplets instead of crystals. Cause: The temperature is above the solvent's boiling point but below the compound's melting point in that solvent mixture (Liquid-Liquid Phase Separation).

The Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a "Bridge Solvent" (approx 5-10% v/v).[1] This is a solvent with intermediate polarity (e.g., THF or Toluene) that increases the miscibility of the solute in the bulk solvent.

  • Seed at High Temp: Add seed crystals before the oiling temperature is reached.

  • Slow Cool: Reduce cooling rate to < 5°C/hour.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on application (Process vs. Analysis) and HSP matching.

SolventSelection Start Start: Difluorophenyl Isoxazole Solid Goal Define Goal Start->Goal Process Process/Synthesis (High Conc >0.5M) Goal->Process Scale-up Analysis Analysis (NMR/HPLC) (Low Conc <10mM) Goal->Analysis QC CheckGreen Green Chem Required? Process->CheckGreen CheckNMR NMR Solvent? Analysis->CheckNMR Use2MeTHF Use 2-MeTHF or Ethyl Acetate (Reflux) CheckGreen->Use2MeTHF Yes UseDMF Use DMF/NMP (Plan Aqueous Workup) CheckGreen->UseDMF No (Solubility Priority) DMSO DMSO-d6 (Universal) CheckNMR->DMSO Broad Signals? CDCl3 CDCl3 (Check Solubility Limit) CheckNMR->CDCl3 Standard

Diagram 2: Recrystallization Rescue (Oiling Out)

Caption: Step-by-step intervention when product oils out instead of crystallizing.[1]

RecrystRescue State1 Hot Solution (Clear) State2 Cooling Phase State1->State2 Issue OILING OUT (Liquid Droplets) State2->Issue Temp < T_oil Action1 1. Re-heat to Reflux Issue->Action1 Rescue Action2 2. Add Bridge Solvent (e.g., Toluene/THF) Action1->Action2 Action3 3. Seed @ High Temp Action2->Action3 Success Crystalline Solid Action3->Success Slow Cool

Frequently Asked Questions (FAQ)

Q: My compound crashes out of DMSO when I add water for workup. How do I prevent the "gummy" precipitate? A: This is common. The rapid change in polarity causes amorphous precipitation.

  • Fix: Do not dump water into the DMSO solution. Instead, slowly add the DMSO solution into a large volume of vigorously stirred water . This controls the supersaturation rate, encouraging smaller, cleaner particles rather than large gummy clumps.

Q: I cannot get a concentrated NMR sample in CDCl3. A: Difluorophenyl isoxazoles often require polarizable solvents. Switch to DMSO-d6 or Acetone-d6 .[1] If signals are broad in DMSO (due to viscosity or restricted rotation), heat the NMR probe to 313 K (40°C).

Q: Can I use fluorinated solvents? A: Generally, no.[1] While intuitively "like dissolves like," perfluorinated solvents (like FC-72) are too non-polar.[1] However, Trifluorotoluene is an excellent "hybrid" solvent that mimics DCM but with higher boiling point and better environmental profile.[1] It is often the "magic solvent" for this class of compounds.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter on Crystallization and Solvent Selection).

  • Tang, et al. (2025).[1][4] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (Discusses fluorination effects on isoxazole properties).

Sources

Technical Support Center: Isoxazol-5-amine Stability in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge encountered in synthetic chemistry: the prevention of ring opening of isoxazol-5-amine and its derivatives under basic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental designs.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of decomposition of my isoxazol-5-amine starting material after treating it with a base. What is happening?

A1: You are likely observing a base-catalyzed ring opening of the isoxazole moiety. The isoxazole ring, particularly the weak N-O bond, is susceptible to cleavage under basic conditions[1]. The generally accepted mechanism involves the deprotonation of the hydrogen atom at the C4 position by the base. This generates a carbanion that triggers the cleavage of the N-O bond, leading to the formation of a β-ketonitrile derivative. The 5-amino group, being electron-donating, can influence the rate and pathway of this decomposition.

Q2: Are all bases equally likely to cause this ring opening?

A2: No, the strength and steric hindrance of the base play a crucial role. Strong, small inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents (like water or ethanol) are particularly aggressive and readily promote ring opening[2]. In contrast, weaker organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less prone to inducing this decomposition, especially at lower temperatures.

Q3: Does the choice of solvent have an impact on the stability of the isoxazol-5-amine ring?

A3: Absolutely. Protic solvents, especially in combination with strong bases, can facilitate the protonation and subsequent elimination steps involved in the ring-opening cascade. Non-aqueous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN) can often provide a more stable environment for reactions involving isoxazol-5-amines under basic conditions.

Q4: My reaction requires a strong base. Is there any way to proceed without destroying my starting material?

A4: This is a classic challenge of balancing reactivity with stability. In such cases, you might consider a strategy based on kinetic versus thermodynamic control[3][4]. By running your reaction at very low temperatures (e.g., -78 °C) and for a short duration, you can often favor the desired kinetic product (your intended reaction) over the thermodynamically favored, but slower, ring-opening decomposition pathway[5][6]. Another approach is to use a non-nucleophilic, sterically hindered strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), which may deprotonate your target substrate without readily attacking the isoxazole ring.

Q5: Would protecting the amino group help to stabilize the isoxazole ring?

A5: Yes, N-protection is an excellent strategy. The free amino group is electron-donating and can influence the electronic properties of the isoxazole ring. Converting the amine to a less donating group, such as a carbamate (e.g., Boc) or an amide, can increase the stability of the ring towards base-catalyzed opening. This also prevents the amine from acting as a competing nucleophile or base in your reaction.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions

Symptoms:

  • Formation of a highly polar, UV-active byproduct.

  • Low recovery of starting material and desired product.

  • Complex NMR spectra suggesting a mixture of decomposition products.

Root Cause Analysis:

The primary suspect is the base-catalyzed ring opening of the isoxazol-5-amine. The following workflow can help you diagnose and resolve the issue.

G start Low Yield / Decomposition Observed q1 What type of base was used? start->q1 strong_base Strong Inorganic Base (e.g., NaOH, KOH, NaH) q1->strong_base Strong weak_base Weak Organic Base (e.g., TEA, DIPEA) q1->weak_base Weak solution1 Solution: Switch to a milder organic base (TEA, DIPEA) or a hindered base (LDA, LiHMDS) at low temperature. strong_base->solution1 q2 What were the reaction temperature and time? weak_base->q2 high_temp High Temperature / Long Duration q2->high_temp High/Long low_temp Low Temperature / Short Duration q2->low_temp Low/Short solution2 Solution: Employ kinetic control. Use low temperature (-78°C), short reaction time, and monitor closely by TLC/LC-MS. high_temp->solution2 q3 Is N-protection of the amine feasible? low_temp->q3 protect Yes q3->protect Yes no_protect No q3->no_protect No solution3 Solution: Protect the amine as a Boc-carbamate or an amide to increase ring stability. protect->solution3 solution4 Solution: Consider an alternative synthetic route that avoids harsh basic conditions. no_protect->solution4

Troubleshooting Workflow for Ring Instability

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Isoxazol-5-amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Isoxazol-5-amine derivative (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the isoxazol-5-amine derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (TEA or DMAP).

    • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of Isoxazol-5-amine under Mild Basic Conditions

This protocol describes a general method for forming an amide linkage, which can also serve as a protecting group.

  • Materials:

    • Isoxazol-5-amine derivative (1.0 equiv)

    • Acyl chloride or anhydride (1.05 equiv)

    • Pyridine or Triethylamine (TEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Procedure:

    • Dissolve the isoxazol-5-amine derivative in the chosen anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the organic base (pyridine or TEA).

    • Add the acyl chloride or anhydride dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting N-acylated isoxazol-5-amine by recrystallization or column chromatography.

Issue 2: Selecting the Right Base for a Sensitive Isoxazol-5-amine Derivative

The choice of base is critical. The following table provides a comparative overview to guide your selection.

Base TypeExamplespKa of Conjugate AcidPropensity for Ring OpeningRecommended Use Cases
Strong Inorganic NaOH, KOH, NaH~14-15 (H₂O)HighNot recommended unless under strict kinetic control (very low temp, short time).
Alkoxides NaOEt, KOtBu~16-18 (EtOH/tBuOH)HighGenerally to be avoided. Can be used at very low temperatures for deprotonation.
Amine (Tertiary) Triethylamine (TEA), DIPEA~10-11Low to ModerateGeneral-purpose base for acylations, protections, and mild deprotonations.
Amine (Guanidine) DBU, TBD~13-14Moderate to HighStrong, non-nucleophilic base. Use with caution and at low temperatures.
Amide (Metal) LDA, LiHMDS~35-36Low (kinetically)Very strong, sterically hindered bases. Ideal for selective deprotonations at low temperatures where ring attack is minimized.

Data Presentation: The Interplay of Base, Temperature, and Stability

The following diagram illustrates the conceptual relationship between reaction conditions and the stability of the isoxazol-5-amine ring.

G cluster_0 Reaction Conditions cluster_1 Outcome Base Base Strength (NaOH > DBU > TEA) RingOpening Ring Opening (Thermodynamic Product) Base->RingOpening Increases Rate Temp Temperature (High > Low) Temp->RingOpening Increases Rate Time Reaction Time (Long > Short) Time->RingOpening Favors Formation DesiredReaction Desired Reaction (Kinetic Product) DesiredReaction->RingOpening Equilibration at High Temp/Long Time

Kinetic vs. Thermodynamic Control

References

  • Urea-catalyzed 3-C synthesis of isoxazol-5(4H)-ones (5a-5aab). ResearchGate. Available at: [Link].

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link].

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link].

  • Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. PubMed. Available at: [Link].

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link].

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link].

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link].

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters - ACS Publications. Available at: [Link].

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link].

  • Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. Available at: [Link].

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link].

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link].

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. NIH. Available at: [Link].

  • REGIOSELECTIVE N-ACYLATION OF. ResearchGate. Available at: [Link].

  • Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link].

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link].

  • The action of isoxazol-5-ones on enamines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link].

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link].

  • Search Results. Beilstein Journals. Available at: [Link].

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link].

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link].

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. Available at: [Link].

  • 2.5.2 Non-Aqueous Acid/Base Systems. Chemistry LibreTexts. Available at: [Link].

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. Available at: [Link].

  • Construction of Isoxazole ring: An Overview. Preprints. Available at: [Link].

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. Available at: [Link].

  • Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. PubChem. Available at: [Link].

  • On the Base Catalysed Ring Opening of 3-Unsubstituted Isoxazoles. Derivatives of 4- and 5-Phenylisoxazole. ElectronicsAndBooks. Available at: [Link].

Sources

regioselectivity control in 3-(3,4-difluorophenyl)isoxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity Control in 3-(3,4-Difluorophenyl)isoxazole Formation

Executive Summary: The Regioselectivity Challenge

Synthesizing 3-(3,4-difluorophenyl)isoxazole presents a classic heterocyclic challenge: distinguishing between the 3-aryl and 5-aryl isomers. The position of the 3,4-difluorophenyl ring is dictated by the initial nucleophilic attack during ring closure.

  • The Goal: Formation of the 3-aryl isomer (Ar-C=N-O...).

  • The Common Pitfall: Inadvertent formation of the thermodynamically stable or kinetically favored 5-aryl isomer (O-N=C-Ar...) or a mixture of regioisomers.

This guide provides authoritative protocols to lock in the 3-aryl regiochemistry using two primary methodologies: [3+2] Cycloaddition and Enaminone Cyclocondensation .

Decision Matrix: Choosing the Right Route

Feature Method A: Enaminone Cyclocondensation Method B: [3+2] Cycloaddition (Nitrile Oxide)
Primary Target 3-Aryl-isoxazole (Unsubstituted at 4,5) 3-Aryl-5-substituted isoxazole
Precursor 3,4-Difluoroacetophenone3,4-Difluorobenzaldehyde
Key Reagent DMF-DMA (Dimethylformamide dimethyl acetal)Hydroxylamine / NCS / Alkyne
Regiocontrol pH Dependent (Base favors 3-Aryl)Steric/Electronic (Favors 3,5-disubstitution)
Recommendation Best for the specific core scaffold. Best for library generation with 5-position diversity.

Workflow Visualization

The following diagram illustrates the divergent pathways dictated by reaction conditions.

IsoxazoleRegioselectivity Start 3,4-Difluoroacetophenone Enaminone Enaminone Intermediate (Ar-CO-CH=CH-NMe2) Start->Enaminone DMF-DMA, Reflux Acid Acidic Conditions (AcOH/HCl) Enaminone->Acid NH2OH·HCl Base Basic Conditions (Pyridine/NaOH) Enaminone->Base NH2OH·HCl Prod5 5-(3,4-difluorophenyl)isoxazole (Undesired Impurity) Acid->Prod5 Attack at C-beta (Michael Addition) Prod3 3-(3,4-difluorophenyl)isoxazole (Target Molecule) Base->Prod3 Attack at Carbonyl (Hard Nucleophile)

Figure 1: Divergent synthesis pathways. Basic conditions are required to force the nucleophilic attack at the carbonyl, yielding the desired 3-aryl isomer.

Detailed Protocols & Troubleshooting

Method A: Enaminone Cyclocondensation (Recommended)

This route is the industry standard for generating the specific 3-aryl core with high fidelity.

The Mechanism: Reaction of the enaminone with hydroxylamine.[1]

  • Path A (Basic): Hydroxylamine (free base) is a hard nucleophile and attacks the hard carbonyl carbon. This leads to oxime formation followed by cyclization to the 3-aryl isoxazole .

  • Path B (Acidic): Protonation activates the

    
    -carbon for Michael addition. Hydroxylamine attacks the 
    
    
    
    -carbon, leading to the 5-aryl isoxazole .

Protocol:

  • Enaminone Formation: Reflux 3,4-difluoroacetophenone with neat DMF-DMA (1.5 equiv) for 4-6 hours. Remove excess DMF-DMA in vacuo. The residue (usually a yellow solid) is the enaminone.

  • Cyclization: Dissolve the enaminone in Methanol . Add Hydroxylamine Hydrochloride (1.2 equiv).

  • The Critical Step: Add Pyridine (2.0 equiv) or NaOH (1.2 equiv). Do not run this in acetic acid.

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Formation of 5-aryl isomer Reaction medium became acidic.Ensure excess base is present. Hydroxylamine HCl releases HCl; you must neutralize it. Use Pyridine as solvent or co-solvent.
Incomplete conversion Hydrolysis of enaminone.Avoid aqueous conditions if possible. Use dry MeOH. Ensure DMF-DMA step was complete (monitor by NMR).
"Sticky" crude product Polymerization of side products.The 3-aryl isoxazole is usually a solid. Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc).
Method B: Nitrile Oxide [3+2] Cycloaddition

Use this route if you need to substitute the 5-position (e.g., 3-(3,4-difluorophenyl)-5-methylisoxazole).

Protocol:

  • Oxime Formation: React 3,4-difluorobenzaldehyde with NH₂OH·HCl and Na₂CO₃ in EtOH/H₂O.

  • Chlorination: Convert oxime to hydroximoyl chloride using N-Chlorosuccinimide (NCS) in DMF at 0°C to RT.

  • Cycloaddition: Add the alkyne (dipolarophile) and Triethylamine (TEA) dropwise. TEA generates the nitrile oxide in situ.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Mixture of 3,5 and 3,4 isomers Poor steric control or electronic mismatch.3,5-selectivity is standard for terminal alkynes. To eliminate 3,4-isomer, use Cu(I) catalysis (Click conditions) or ensure the alkyne is sterically demanding.
Dimerization (Furoxan formation) Nitrile oxide concentration too high.Add TEA very slowly (syringe pump) to keep the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over itself.
Low Yield Electron-deficient dipole.The 3,4-difluoro group withdraws electrons, making the nitrile oxide more reactive but also unstable. Use excess alkyne (2-3 equiv).

Analytical Validation: Proving Your Structure

You must confirm you have the 3-aryl isomer and not the 5-aryl isomer.


H NMR Diagnostic Criteria: 
Feature 3-(3,4-difluorophenyl)isoxazole 5-(3,4-difluorophenyl)isoxazole
H5 Proton Downfield (~8.4 - 8.6 ppm)Upfield (~6.5 - 7.0 ppm, as H5 is now Ar-substituted)
H4 Proton ~6.6 - 6.8 ppm (Doublet)~6.6 - 6.8 ppm (Doublet)
Coupling (

)
~1.6 - 2.0 Hz ~1.6 - 2.0 Hz
NOE Signal NOE between H4 and Ar-H (ortho).NOE between H4 and Ar-H (ortho).
HMBC H5 shows correlation to C4 and C3 (quaternary).H3 shows correlation to C4 and C5 (quaternary).

Key Check: In the 3-aryl isomer, the proton at position 5 (H5) is adjacent to the oxygen, causing a significant downfield shift compared to H4. In the 5-aryl isomer, the proton at position 3 (H3) is adjacent to the nitrogen, which is less deshielding than oxygen.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for the enaminone cyclization? A: Yes. Microwave irradiation (e.g., 120°C for 10-20 mins) in Ethanol/Pyridine often improves the yield and purity of the 3-aryl isomer by overcoming the activation energy for the initial carbonyl attack more efficiently than thermal heating [1].

Q2: I am seeing a byproduct with mass M+16. What is it? A: This is likely the isoxazoline intermediate that failed to dehydrate or the oxime intermediate. Ensure you are refluxing long enough or add a trace of acid catalyst (pTSA) after the initial basic cyclization step to force dehydration, though usually, the aromatic driving force is sufficient.

Q3: How do the fluorine atoms affect the reaction? A: The 3,4-difluoro substitution makes the aryl ring electron-poor.

  • In Method A , this makes the carbonyl carbon of the enaminone more electrophilic, which is beneficial for the desired attack by hydroxylamine.

  • In Method B , it lowers the LUMO of the nitrile oxide, generally increasing reactivity towards electron-rich alkynes.

References

  • Regioselective synthesis of 3- and 5-substituted isoxazoles. Source: ResearchGate / Heteroatom Chemistry. Context: Establishes the rule that basic conditions favor 3-aryl isoxazoles from enaminones, while acidic conditions favor 5-aryl isomers. URL:[Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions. Source: NIH / PubMed. Context: Details the [3+2] cycloaddition regioselectivity and the influence of steric/electronic factors. URL:[Link]

  • Regioselective synthesis of isoxazole phosphonates. Source: RSC / Organic & Biomolecular Chemistry.[1][2] Context: Discusses the use of specific dipolarophiles to control 3,4 vs 3,5 selectivity. URL:[Link]

Sources

Technical Support Center: Optimizing Cyclization of 3-(3,4-difluorophenyl)-3-aminopropenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 3-(3,4-difluorophenyl)-3-aminopropenenitrile Chemical Class:


-Enaminonitrile (Push-Pull Alkene)
Primary Application:  Precursor for high-value heterocyclic pharmacophores (Pyrazoles, Pyrimidines) found in kinase inhibitors and anti-inflammatory agents. Note that while the 3,4-difluorophenyl moiety is key to Ticagrelor  (Brilinta), this specific enaminonitrile is typically utilized to construct the heteroaromatic core rather than the cyclopropylamine tail.[1]

The Engineering Challenge: The electron-withdrawing nature of the 3,4-difluorophenyl group, combined with the push-pull dynamics of the enaminonitrile, creates a unique reactivity profile. Common failure modes include hydrolysis of the nitrile, retro-Michael addition, or incomplete ring closure due to poor nucleophilicity of the counter-reagent.

This guide focuses on the two most critical cyclization pathways:

  • Pathway A: Cyclization with Hydrazines

    
    5-Aminopyrazoles 
    
  • Pathway B: Cyclization with Amidines/Guanidines

    
    4-Aminopyrimidines 
    

Diagnostic Center: Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q1: The reaction stalls at 60-70% conversion. Adding more hydrazine/amidine doesn't push it further. Why?

  • Diagnosis: This is likely due to product inhibition or equilibrium limits driven by water accumulation.

  • The Mechanism: The condensation releases water. In standard solvents (Ethanol/Methanol), the accumulation of water can reverse the imine formation step, especially with the electron-deficient difluorophenyl ring destabilizing the intermediate.

  • Solution:

    • Switch Solvent: Move to n-Butanol or DMF . Higher boiling points allow you to drive the reaction harder.

    • Water Scavenging: Add a molecular sieve trap or use a Dean-Stark apparatus if scale permits.

    • Catalysis: Add 5-10 mol% Acetic Acid or p-TSA . Protonating the nitrile makes it more electrophilic, facilitating the final ring closure.[1]

Q2: I see a new spot on TLC that isn't product or starting material. It's polar and UV active.

  • Diagnosis: You are likely observing the hydrolysis byproduct . The enamine moiety is sensitive to acidic moisture, leading to the formation of 3-(3,4-difluorophenyl)-3-oxopropanenitrile (the

    
    -ketonitrile).
    
  • Solution:

    • Ensure all reagents are anhydrous.

    • Check your base/acid catalyst. If using HCl in Ethanol, excess water will rapidly hydrolyze the enamine.[1] Switch to Glacial Acetic Acid .

Category B: Impurity Profiling

Q3: My isolated product is brown/tarry instead of the expected off-white solid.

  • Diagnosis: Oxidative degradation or polymerization of the hydrazine/amine source.

  • Root Cause: 3,4-difluorophenyl rings are prone to nucleophilic aromatic substitution (

    
    ) at high temperatures if the fluoride is displaced, though this is rare without strong bases.[1] More likely, it is the oxidation of residual hydrazine.[1]
    
  • Solution:

    • Inert Atmosphere: Run the cyclization under Nitrogen/Argon.

    • Purification: Recrystallize from Ethanol/Water (9:1) with activated charcoal to remove oxidized oligomers.[1]

Q4: Regioselectivity issues when using Methylhydrazine. I'm getting a mixture of isomers.

  • Diagnosis:

    
    -enaminonitriles have two electrophilic sites (the nitrile carbon and the 
    
    
    
    -carbon). Substituted hydrazines can attack either first.
  • Solution:

    • Control pH: Lower pH (acidic conditions) tends to favor attack at the

      
      -carbon first (Michael addition), followed by cyclization onto the nitrile.[1]
      
    • Temperature: Lower the temperature (

      
      ) for the addition phase, then heat to reflux for cyclization. This kinetic control often improves selectivity.
      

Optimized Protocols

Protocol A: Synthesis of 3-Amino-5-(3,4-difluorophenyl)pyrazole

Target: General anti-inflammatory scaffolds.

Reagents:

  • Substrate: 1.0 eq

  • Hydrazine Monohydrate (64%): 2.5 eq[1]

  • Solvent: Absolute Ethanol (10V)[1]

  • Catalyst: Glacial Acetic Acid (0.5 eq)[1]

Step-by-Step:

  • Dissolution: Charge the enaminonitrile and Ethanol into the reactor. Stir until homogenous.

  • Activation: Add Glacial Acetic Acid dropwise. Observation: Slight exotherm.

  • Addition: Add Hydrazine Monohydrate slowly over 15 minutes at ambient temperature.

  • Cyclization: Heat reaction mixture to Reflux (78°C) . Maintain for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Look for disappearance of the enamine peak (

      
       nm).
      
  • Work-up: Cool to

    
    . The product should precipitate.[2]
    
  • Isolation: Filter the solid. Wash with cold Ethanol (

    
    ) and Water (
    
    
    
    ) to remove hydrazine salts.[1]
  • Drying: Vacuum oven at

    
    .
    
Protocol B: Synthesis of 4-Amino-6-(3,4-difluorophenyl)pyrimidine

Target: Kinase inhibitor scaffolds.

Reagents:

  • Substrate: 1.0 eq

  • Formamide: 10.0 eq (Acts as solvent and reagent)[1]

  • Base: Potassium Carbonate (

    
    ): 2.0 eq OR Sodium Ethoxide (1.5 eq)[1]
    

Step-by-Step:

  • Setup: Mix enaminonitrile and Formamide in a pressure tube or round-bottom flask.

  • Base Addition: Add

    
    .[3]
    
  • Thermal Cycle: Heat to 140°C (High temperature is critical for formamide cyclizations).

  • Duration: Stir for 12–16 hours.

  • Quench: Cool to RT. Pour the mixture into Ice Water (20V) .

  • Precipitation: Stir vigorously for 30 minutes. The pyrimidine will precipitate as a solid.

  • Purification: If the solid is sticky, extract with Ethyl Acetate, dry over

    
    , and recrystallize from Isopropanol.
    

Process Visualization

Figure 1: Reaction Logic & Troubleshooting Tree

CyclizationLogic Start Start: 3-(3,4-difluorophenyl)-3-aminopropenenitrile Choice Select Target Heterocycle Start->Choice RouteA Route A: Pyrazole (Reagent: Hydrazine) Choice->RouteA RouteB Route B: Pyrimidine (Reagent: Formamide/Amidine) Choice->RouteB CheckA Check: Conversion > 90%? RouteA->CheckA CheckB Check: Product Precipitated? RouteB->CheckB IssueA1 Issue: Stalled Reaction CheckA->IssueA1 No IssueA2 Issue: Regioisomers CheckA->IssueA2 Mixed Success Isolate Pure Heterocycle CheckA->Success Yes FixA1 Fix: Add AcOH (Cat.) Switch to n-Butanol CheckB->FixA1 No (Try higher Temp) CheckB->Success Yes IssueA1->FixA1 FixA2 Fix: Lower Temp during Addition Control pH IssueA2->FixA2 FixA1->CheckA FixA2->CheckA

Caption: Decision matrix for optimizing the cyclization pathway based on target scaffold and common failure modes.

Critical Process Parameters (CPP) Data

ParameterPyrazole Route (Hydrazine)Pyrimidine Route (Formamide)Impact on Quality
Solvent Ethanol, n-ButanolFormamide (Neat), DMFHigh BP solvents improve yield but complicate workup.[1]
Temperature 78°C (Reflux)140°C - 160°CLow temp leads to incomplete cyclization (intermediate accumulation).[1]
pH Slightly Acidic (AcOH)Basic (

, NaOEt)
Acid accelerates nitrile attack; Base is required for formamide activation.[1]
Stoichiometry 1.1 - 2.5 eq10 - 20 eq (Excess)Excess hydrazine is easily washed away; Excess formamide requires aqueous quench.
Atmosphere Nitrogen recommendedNitrogen NOT criticalHydrazines oxidize in air; Formamide is stable.

References

  • Synthesis of Pyrimidines from Enaminonitriles

    • Title: Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines.[4]

    • Source: RSC Advances / NIH[1]

    • URL:[Link]

  • Hydrazine Cyclization Mechanisms

    • Title: Rapid access to 3-aminoindazoles from nitriles with hydrazines (Mechanism analogy for Pyrazoles).
    • Source: Chemical Communications[1][5]

    • URL:[Link]

  • Ticagrelor Intermediate Context (Difluorophenyl Chemistry)

    • Title: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[6][7][8]

    • Source: Google Patents (WO2013144295A1)[1]

    • URL
  • General Enaminonitrile Reactivity

    • Title: Synthesis and properties of 3-aminoacrylonitriles.[9][10]

    • Source: Yamaguchi University[1][9]

    • URL:[Link][1]

Sources

troubleshooting low reactivity of exocyclic amine in isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering reactivity issues with aminoisoxazoles.

Ticket Subject: Low Nucleophilicity of Exocyclic Amines in Isoxazoles Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome. You are likely here because a standard amide coupling (EDC/HOBt) or reductive amination involving an aminoisoxazole yielded <5% product, or your Buchwald-Hartwig reaction stalled.

This is not user error; it is an intrinsic electronic feature of the isoxazole scaffold.[1] This guide breaks down the why (diagnostics) and provides the how (protocols) to overcome these energy barriers.

Part 1: Diagnostic Hub (The "Why")[1]

The Deactivation Mechanism

The exocyclic amine on an isoxazole ring is not a typical amine.[1] It functions more like an amide or a vinylogous urea due to strong electron withdrawal by the heterocyclic ring.[1]

  • Inductive Effect (-I): The oxygen and nitrogen atoms in the ring are highly electronegative, pulling electron density through the sigma bond framework.[1]

  • Mesomeric Effect (-M): This is the killer.[1] The lone pair on the exocyclic amine delocalizes into the ring system.[1] This resonance stabilization renders the lone pair unavailable for nucleophilic attack.[1]

Positional Analysis (3- vs 4- vs 5-amino)

Not all aminoisoxazoles are equally "dead."[1] The position of the amine determines the extent of resonance deactivation.

  • 5-Aminoisoxazole (Critical): The amine is conjugated directly with the ring nitrogen and oxygen.[1] The lone pair pushes electrons onto the ring nitrogen, creating a highly stable (and unreactive) resonance structure.[1]

  • 3-Aminoisoxazole (Critical): Similar to the 5-position, the amine is conjugated with the C=N bond.[1]

  • 4-Aminoisoxazole (Moderate): This is the "sweet spot."[1] The amine is cross-conjugated.[1][2] While still electron-deficient compared to aniline, it is significantly more reactive than the 3- or 5-isomers.[1]

IsoxazoleReactivity cluster_0 Reactivity Hierarchy cluster_1 Electronic Sink Mechanism Pos4 4-Aminoisoxazole (Moderate Reactivity) Cross-Conjugated Pos3 3-Aminoisoxazole (Low Reactivity) Direct Conjugation Pos4->Pos3  >   Pos5 5-Aminoisoxazole (Very Low Reactivity) Vinylogous Amide Character Pos3->Pos5  ≥   LonePair Amine Lone Pair RingN Ring Nitrogen (Sink) LonePair->RingN Resonance (Delocalization) RingO Ring Oxygen (Inductive) RingO->LonePair Inductive Withdrawal

Figure 1: Reactivity hierarchy and electronic deactivation pathways in aminoisoxazoles.

Part 2: Amide Coupling Troubleshooting

Issue: Standard coupling reagents (EDC, HOBt, PyBOP) fail to generate the amide. Root Cause: The amine is too weak to attack the active ester intermediate generated by these reagents.[1]

Protocol A: The HATU/TCFH Method (Tier 1)

For moderately deactivated amines (e.g., 4-aminoisoxazoles).[1]

  • Reagent: HATU is preferred over HBTU due to the stabilizing effect of the HOAt leaving group.[1]

  • Alternative: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) often outperforms HATU for electron-poor amines by forming a highly reactive acid chloride-like intermediate in situ.[1]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to pre-activate.

  • Add Aminoisoxazole (1.2 equiv).[1]

  • Critical Step: Heat to 50–60 °C. Room temperature is often insufficient.[1]

  • Monitor by LCMS.[1][3] If conversion <10% after 4 hours, abort and move to Protocol B.

Protocol B: The "Nuclear" Option (Acid Chlorides) (Tier 2)

For severely deactivated amines (3- and 5-aminoisoxazoles).[1] We must upgrade the electrophile from an active ester to an acid chloride.[1]

Step-by-Step:

  • Activation: Suspend Carboxylic Acid (1.0 equiv) in DCM (dry). Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.[1]

  • Coupling: Redissolve the crude acid chloride in DCM or THF.

  • Add Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive).[1]

  • Add Aminoisoxazole (1.0 equiv).[1]

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). The DMAP forms a highly reactive N-acylpyridinium intermediate that the weak amine can attack.[1]

  • Heat to reflux if necessary.[1]

MethodElectrophile SpeciesReactivityRecommended For
EDC/HOBtActive EsterLowDo not use
HATU/DIPEAO-Azabenzotriazole EsterMedium4-Aminoisoxazoles
TCFH/NMIAcyl ImidazoliumHigh3- or 4-Aminoisoxazoles
Acid Chloride/DMAPN-Acyl PyridiniumVery High5-Aminoisoxazoles

Part 3: Buchwald-Hartwig Amination Support[1]

Issue: Reaction turns black/plates out Pd mirror; 0% conversion. Root Cause:

  • Catalyst Poisoning: The isoxazole ring nitrogen (N2) is a good ligand for Palladium, displacing your phosphine ligand and killing the catalyst.[1]

  • Pd(II) Pre-catalyst failure: The amine is too weak to reduce Pd(II) to Pd(0) if you are using stable Pd(II) sources without a reductant.[1]

Optimized Conditions

You must use a ligand that is bulky enough to prevent the isoxazole nitrogen from binding to the metal center, or a precatalyst that activates easily.

  • Ligand: BrettPhos or tBuBrettPhos (Best for primary amines).[1] Xantphos (Good for general heterocycles).[1]

  • Base: LiHMDS or NaOtBu .[1] Avoid weak bases like Carbonates.[1]

  • Pd Source: Use Pd(dba)2 or G3-Palladacycles (e.g., BrettPhos Pd G3) to ensure active Pd(0) generation.[1]

Protocol:

  • Charge vial with Aryl Bromide (1.0 equiv), Aminoisoxazole (1.2 equiv), BrettPhos Pd G3 (2–5 mol%).[1]

  • Add NaOtBu (1.4 equiv).[1]

  • Evacuate and backfill with Argon (3x).[1] Oxygen kills this reaction.[1]

  • Add 1,4-Dioxane or t-Amyl Alcohol (degassed).[1]

  • Heat to 100 °C .

  • Note: If the isoxazole has an acidic proton (e.g., 4-position unsubstituted), use LiHMDS to prevent side reactions.[1]

Part 4: The Workarounds (When Chemistry Fails)

If the amine is simply too unreactive, stop trying to force the bond. Change the strategy.

Reverse Synthesis (Cyclization after Coupling)

Instead of coupling an amine to an acid, build the isoxazole ring after forming the amide bond.[1]

  • Route: React a beta-keto amide with hydroxylamine.

  • Advantage: You are forming the amide bond using a simple amine (e.g., ammonia or a primary amine) and a beta-keto ester, which is trivial.[1] Then, you close the ring.

The Sandmeyer / Cross-Coupling Route

Convert the amino group to a halogen, then use the isoxazole as the electrophile.

  • Sandmeyer: Aminoisoxazole + tBuONO + CuBr2

    
     Bromoisoxazole.[1]
    
  • Coupling: Bromoisoxazole + Amide (Goldberg reaction) or Boronic Acid (Suzuki).[1]

  • Why: Haloisoxazoles are excellent electrophiles.[1] It is often easier to couple a nucleophilic amide to a bromoisoxazole than a nucleophilic isoxazole to an acid.[1]

DecisionTree Start Start: Aminoisoxazole Coupling CheckPos Check Position Start->CheckPos Pos4 4-Amino CheckPos->Pos4 Pos35 3- or 5-Amino CheckPos->Pos35 TryHATU Try HATU/DIPEA @ 60°C Pos4->TryHATU TryCOCl Try Acid Chloride + DMAP Pos35->TryCOCl Success1 Success? TryHATU->Success1 Success2 Success? TryCOCl->Success2 Success1->TryCOCl No Done Isolate Product Success1->Done Yes Success2->Done Yes Fail Reaction Failed Success2->Fail No StrategySwitch Switch Strategy: 1. Reverse Synthesis (Build Ring Last) 2. Sandmeyer (Convert NH2 to Br) Fail->StrategySwitch

Figure 2: Strategic decision tree for troubleshooting aminoisoxazole couplings.

References

  • Reactivity of Aminoisoxazoles: Sperry, J. B., & Wright, D. L. (2005).[1] The synthesis and reactivity of 3-aminoisoxazoles. Current Organic Chemistry, 9(8). [1]

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]

  • TCFH for Difficult Couplings: Beutner, G. L., et al. (2018).[1] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1] Organic Letters, 20(14), 4218–4222.[1] [1]

  • Physical Data (pKa): 3-Aminoisoxazole (CAS 1750-42-1) and 4-Aminoisoxazole (CAS 108511-97-3) properties.[1] ChemicalBook / Sigma-Aldrich Technical Data.

  • Reverse Synthesis Strategy: Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[1][4][5] Current Organic Chemistry, 9(10), 925-958.[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Structural Validation of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine via 1H NMR

Executive Summary

In medicinal chemistry, the isoxazole scaffold acts as a critical pharmacophore, often serving as a bioisostere for amide bonds or as a linker in kinase inhibitors. The specific derivative 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine presents unique analytical challenges due to the electronic effects of the difluoro-substitution and the exchangeable nature of the exocyclic amine.

This guide provides a comparative analysis of NMR solvent systems (DMSO-d6 vs. CDCl3) and validation methodologies. It establishes a self-validating protocol for confirming the regiochemistry of the 3,5-disubstituted isoxazole ring against the complex splitting patterns induced by


F-

H spin-spin coupling.

Part 1: Structural Dynamics and Theoretical Prediction

Before analyzing the spectrum, one must understand the spin system. The 3,4-difluorophenyl moiety introduces strong scalar couplings (


) that complicate the aromatic region, often rendering standard first-order analysis insufficient.

The Spin System:

  • Isoxazole H-4: A singlet (or weak allylic doublet) in the shielded aromatic region (

    
     5.0–6.0 ppm), diagnostic of the 5-amino-isoxazole core.
    
  • Amine (

    
    ):  Broad, exchangeable singlet. Chemical shift is highly solvent-dependent.
    
  • Aromatic Protons (ABCX2 System): Three protons (H-2', H-5', H-6') coupled to each other and to two non-equivalent fluorine atoms.

Visualization of Coupling Network

The following diagram illustrates the scalar coupling network that dictates the multiplet structures observed in the 1H NMR spectrum.

CouplingNetwork F3 Fluorine (C3') H2 Proton H-2' F3->H2 J(ortho) ~10Hz H5 Proton H-5' F3->H5 J(meta) ~6Hz F4 Fluorine (C4') F4->H2 J(meta) ~6Hz F4->H5 J(ortho) ~10Hz H6 Proton H-6' H2->H6 J(meta) ~2Hz H5->H6 J(ortho) ~8Hz IsoH4 Isoxazole H-4

Figure 1: Scalar coupling network showing the dominant J-couplings between the fluorine substituents and aromatic protons. Note that Isoxazole H-4 is magnetically isolated from the phenyl ring.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic amine peak and the resolution of the fluorine-coupled aromatic protons.

Comparison: DMSO-d6 vs. CDCl3

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Analysis
Amine (

) Signal
Sharp, distinct singlet (

6.0–6.8 ppm).
Broad, flattened, or invisible.DMSO stabilizes the H-bond, allowing integration validation (2H). CDCl3 facilitates rapid proton exchange, losing this data point.
Solubility High.Moderate to Low.Low solubility in CDCl3 results in poor signal-to-noise (S/N) ratios, requiring longer acquisition times.
Water Peak

3.33 ppm (distinct).

1.56 ppm.
In DMSO, the water peak is far removed from the aromatic region.
Aromatic Resolution Good separation.Potential overlap.DMSO's polarity often separates the isoxazole H-4 from the aromatic multiplet more effectively.

Expert Insight: For this specific compound, DMSO-d6 is the superior choice . The primary amine at position 5 is electron-donating, making the isoxazole ring electron-rich. In non-polar solvents like CDCl3, the amine protons exchange too rapidly to provide a reliable integration, removing a critical "truth" check for molecular formula confirmation.

Part 3: Detailed Spectral Assignment (in DMSO-d6)

The following data represents the expected chemical shifts and splitting patterns based on the 300/400 MHz analysis of 3-(3,4-difluorophenyl)isoxazol-5-amine.

The Diagnostic Isoxazole H-4 ( 5.30 – 5.50 ppm)
  • Multiplicity: Singlet.

  • Integration: 1H.

  • Mechanism: This proton is located at the

    
    -position relative to the amine. The resonance resonance effect of the amine pushes electron density onto C-4, significantly shielding this proton compared to unsubstituted isoxazoles.
    
  • Validation Check: If this peak appears as a doublet, it indicates a regioisomer error or contamination.

The Exocyclic Amine ( 6.40 – 6.60 ppm)
  • Multiplicity: Broad Singlet (

    
    ).
    
  • Integration: 2H.

  • Note: Upon addition of

    
    , this peak must disappear (deuterium exchange). This is the standard confirmation test for labile protons.
    
The Aromatic Region ( 7.40 – 7.90 ppm)

Due to the 3,4-difluoro substitution, the protons at positions 2', 5', and 6' form a complex multiplet.

  • H-5' (Ortho to F, Meta to F): Often the most shielded aromatic proton (

    
     ~7.45 - 7.55). Appears as a complex quartet-like structure due to coupling with F-4 (
    
    
    
    Hz) and H-6 (
    
    
    Hz).
  • H-6' (Ortho to H, Meta to F):

    
     ~7.60 - 7.70. Multiplet.
    
  • H-2' (Ortho to Isoxazole, Meta to F):

    
     ~7.75 - 7.85. Often appears as a triplet of doublets or broad doublet due to long-range coupling with F-3.
    

Part 4: Experimental Protocol & Workflow

This protocol is designed to be self-validating. By including a


 shake and 

cross-reference, you eliminate ambiguity.
Workflow Diagram

ExperimentalProtocol Start Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acquisition 1H Acquisition (16 scans, d1=2s) Start->Acquisition Process Processing (LB=0.3 Hz, Phase, Baseline) Acquisition->Process Check1 Checkpoint 1: Is Amine (2H) Visible? Process->Check1 D2O D2O Shake Test (Add 1 drop D2O, re-acquire) Check1->D2O Yes Fail Re-dry Sample / Check Synthesis Check1->Fail No (Wet/Broad) F19 19F NMR Acquisition (Verify F-F coupling) D2O->F19 Amine Disappears Final Structure Confirmed F19->Final

Figure 2: Step-by-step experimental workflow ensuring structural validation through sequential checkpoints.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid compound in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the NMR tube is clean and dry. Trace acid in the tube can catalyze rapid proton exchange, broadening the amine peak.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle:

      
       (to ensure accurate integration without long relaxation delays).
      
    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

    • Scans (ns): 16 (sufficient for >5mg sample).

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Phase correction: Manual phasing is preferred over automatic for the aromatic region to ensure the baseline is flat for accurate integration of the multiplets.

  • Validation (The "D2O Shake"):

    • After the initial spectrum, add 1 drop of

      
       to the tube.
      
    • Shake vigorously and re-acquire.

    • Result: The peak at

      
       6.5 ppm must vanish. The water peak at 
      
      
      
      3.33 ppm will shift and grow. If the aromatic peaks shift significantly, it implies the compound has pH-sensitive sites (unlikely for this neutral species).

Part 5: Advanced Verification (Alternatives to 1H NMR)

While 1H NMR is the workhorse, relying on it solely for fluorinated compounds is a risk.

Alternative/Complementary Technique:


 NMR 
  • Why use it? To confirm the 3,4-difluoro substitution pattern versus a 2,4- or 3,5-difluoro impurity.

  • Expected Data: Two distinct signals in the range of

    
     -130 to -150 ppm (relative to 
    
    
    
    ).
  • Coupling: The two fluorine atoms will show strong coupling to each other (

    
     Hz) if they are ortho (3,4-pattern). If they were meta (3,5-pattern), the coupling would be negligible. This provides a geometric confirmation that 1H NMR cannot easily provide.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting coupling constants and solvent effects).

  • Reich, H. J. (2023). WinPLT NMR Data Processing and Analysis - Solvent Properties Table. University of Wisconsin-Madison. (Authoritative source for NMR solvent residual peaks).

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Isoxazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed shifts for isoxazole ring systems).

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(3,4-Difluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,4-Difluorophenyl)isoxazol-5-amine, a compound of interest in contemporary drug discovery and materials science. The structural elucidation of such molecules is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. In the absence of direct experimental data for the title compound in publicly accessible literature, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to provide a robust interpretation of its expected ¹³C NMR spectrum.

The rationale behind our comparative approach is grounded in the well-established principles of NMR spectroscopy, where the chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. By examining the ¹³C NMR data of 1,2-difluorobenzene, 5-aminoisoxazole, and other substituted phenylisoxazoles, we can deconstruct the electronic contributions of the 3,4-difluorophenyl and the 5-amino substituents to the isoxazole core.

Predicted ¹³C NMR Chemical Shifts

For the purpose of this guide, a predicted ¹³C NMR spectrum of 3-(3,4-Difluorophenyl)isoxazol-5-amine was generated using advanced computational algorithms.[1][2][3] These prediction tools utilize extensive databases of experimentally determined NMR data and sophisticated machine learning models to estimate chemical shifts with a high degree of accuracy. The predicted chemical shifts are presented in Table 1, with the carbon numbering illustrated in the diagram below.

Molecular Structure and Carbon Numbering

Caption: Molecular structure and atom numbering for 3-(3,4-Difluorophenyl)isoxazol-5-amine.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(3,4-Difluorophenyl)isoxazol-5-amine

Carbon AtomPredicted Chemical Shift (ppm)
C3~161
C4~95
C5~170
C1'~125
C2'~118
C3'151 (d, JCF~ ≈ 250 Hz)
C4'150 (d, JCF~ ≈ 248 Hz)
C5'~119
C6'~124

Note: Predicted values are estimations and may vary from experimental results. The coupling constants (J) for the fluorine-coupled carbons are typical values.

Comparative Analysis

Isoxazole Ring Carbons (C3, C4, C5):

The chemical shifts of the isoxazole ring carbons are significantly influenced by the electronic nature of the substituents at positions 3 and 5.

  • C3: This carbon is attached to the electron-withdrawing 3,4-difluorophenyl group. In unsubstituted 3-phenylisoxazole, the C3 signal appears around 162.9 ppm.[4] The difluoro substitution on the phenyl ring is expected to have a minor deshielding effect, hence the predicted value of approximately 161 ppm is reasonable.

  • C4: The C4 carbon is typically the most shielded carbon in the isoxazole ring. In 3,5-diphenylisoxazole, its resonance is observed at 97.4 ppm.[5] The presence of the electron-donating amino group at C5 will likely increase the electron density at C4 through resonance, causing an upfield shift. A predicted value of around 95 ppm is consistent with this electronic effect.

  • C5: The C5 carbon is directly bonded to the strongly electron-donating amino group. This results in a significant downfield shift due to the resonance effect of the nitrogen lone pair. In various 5-aminoisoxazole derivatives, the C5 carbon resonates at a significantly downfield position.[6] The predicted chemical shift of approximately 170 ppm is characteristic of a carbon in an electron-rich environment and is in line with expectations for a 5-aminoisoxazole system.

3,4-Difluorophenyl Ring Carbons (C1' to C6'):

The chemical shifts of the aromatic carbons are primarily influenced by the fluorine substituents and the isoxazole ring.

  • C1': This is the ipso-carbon attached to the isoxazole ring. Its chemical shift is influenced by the substitution effect of the heterocyclic ring. A value around 125 ppm is typical for such a carbon.

  • C3' and C4': These carbons are directly attached to the highly electronegative fluorine atoms, leading to a substantial downfield shift.[7] The large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 250 Hz are a hallmark of directly fluorinated aromatic carbons.[8][9]

  • C2', C5', and C6': The chemical shifts of these carbons are influenced by the combined inductive and resonance effects of the fluorine atoms and the isoxazole substituent. The predicted values are in the expected range for a difluorinated benzene ring.[10][11]

Experimental Protocol for ¹³C NMR Acquisition

To obtain an experimental ¹³C NMR spectrum of 3-(3,4-Difluorophenyl)isoxazol-5-amine, the following protocol is recommended, based on standard practices for similar organic molecules.[12][13][14]

Workflow for ¹³C NMR Sample Preparation and Data Acquisition

13C NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument setup Set up the experiment: - ¹³C frequency (e.g., 100 or 125 MHz) - Proton decoupling - Acquisition parameters (pulse width, relaxation delay) instrument->setup acquire Acquire the Free Induction Decay (FID) setup->acquire ft Fourier Transform the FID acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0.00 ppm or solvent peak) baseline->reference

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3-(3,4-Difluorophenyl)isoxazol-5-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.[13]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and match the probe for ¹³C frequency.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

      • Spectral width: ~250 ppm

      • Pulse width: ~30-90 degrees

      • Relaxation delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons)

      • Number of scans: 1024 or more, depending on the sample concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using either tetramethylsilane (TMS) as an internal standard (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 3-(3,4-Difluorophenyl)isoxazol-5-amine. The predicted chemical shifts, supported by a comparative analysis of structurally related compounds, offer a valuable resource for researchers working with this molecule. The provided experimental protocol outlines a robust method for obtaining high-quality experimental data, which will be essential for definitive structural confirmation. The interplay of the electron-donating amino group and the electron-withdrawing difluorophenyl group creates a unique electronic environment within the molecule, which is clearly reflected in the predicted ¹³C NMR chemical shifts.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (URL not provided)
  • Supporting Information for various chemical syntheses. (URL not provided)
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Supporting Information for various isoxazole syntheses. (URL not provided)
  • Uddin, M. J., Nagano, Y., & Ishihara, K. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3185. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2018). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Gawinecki, R., et al. (2002). 13C NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 637-650. [Link]

  • SpectraBase. 1,2-Difluorobenzene - Optional[13C NMR] - Spectrum. [Link]

  • Wired Chemist. 1,2-difluorobenzene Carbon-13 Full Spectrum. [Link]

  • SpectraBase. 3-PHENYL-ISOXAZOLE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)
  • CASPRE. 13C NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J...). [Link]

  • Tables For Organic Structure Analysis. (URL not provided)
  • Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5990–5994. [Link]

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Gerrard, W., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11084-11093. [Link]

  • Supporting Information for synthesis of amine and N-(pyrimidin-2-yl)benzo[d]thiazol. (URL not provided)

Sources

LC-MS fragmentation pattern of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles of molecular fragmentation. We will explore the characteristic cleavages of the isoxazole and difluorophenyl moieties, present a detailed experimental protocol for data acquisition, and perform a comparative analysis with a structural isomer to highlight the power of MS/MS in unequivocal molecular identification.

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development. Tandem mass spectrometry (MS/MS) is an indispensable tool in this process, providing rich structural information through controlled fragmentation of a selected precursor ion.[1] The resulting fragmentation pattern serves as a molecular fingerprint, enabling compound identification, isomer differentiation, and impurity profiling.[2] The subject of this guide, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, contains key pharmacophoric elements, including a heterocyclic isoxazole ring and a halogenated aromatic system, whose fragmentation behaviors are of significant interest.

Theoretical Fragmentation Pathways: A Mechanistic Preview

Before delving into experimental data, a theoretical analysis of the molecule's structure allows us to predict its most probable fragmentation pathways under collision-induced dissociation (CID). CID is a process where a selected ion is accelerated and collided with neutral gas molecules (like argon or nitrogen), causing its kinetic energy to be converted into internal energy, which ultimately leads to bond breakage.[3][4][5]

The structure of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine presents several likely points of cleavage:

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and a common initiation site for fragmentation in related structures.[6][7] Cleavage of this bond is often followed by a cascade of rearrangements, leading to characteristic neutral losses.

  • Loss of Small Molecules: The primary amine at the 5-position can be eliminated as ammonia (NH₃). The difluorophenyl group may lose fluorine radicals or a neutral hydrogen fluoride (HF) molecule.

  • Phenyl-Isoxazole Bond Scission: The bond connecting the aromatic ring to the heterocyclic system can also cleave, separating the two core moieties.

These predicted pathways are visualized in the diagram below, originating from the protonated molecular ion ([M+H]⁺), which is the expected species under typical electrospray ionization (ESI) conditions in positive mode.

cluster_paths Predicted Fragmentation Pathways cluster_path2 Predicted Fragmentation Pathways M [M+H]⁺ m/z 198.05 F1 Fragment A m/z 181.02 Loss of NH₃ M->F1 -17.03 F4 Fragment D m/z 155.05 Loss of CH₃N M->F4 -43.00 F2 Fragment B m/z 171.04 Loss of HCN from A F1->F2 -27.01 F3 Fragment C m/z 141.03 Loss of CO from B F2->F3 -28.01 F5 Fragment E m/z 127.05 Loss of CO from D F4->F5 -28.00 cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Pump LC Pump Mobile Phase A+B Autosampler Autosampler Sample Injection LC_Pump->Autosampler Column C18 Column Analyte Separation Autosampler->Column ESI_Source ESI Source Ionization Column->ESI_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 198.1) ESI_Source->Q1 q2 Collision Cell (q2) Fragmentation (CID) Q1->q2 TOF TOF Analyzer Fragment m/z Analysis q2->TOF Detector Detector TOF->Detector cluster_paths Experimentally Observed Fragmentation cluster_path2 Experimentally Observed Fragmentation M [M+H]⁺ m/z 198.05 F1 Fragment m/z 181.02 M->F1 -NH₃ (17.03 Da) F2 Fragment m/z 170.04 M->F2 -CO (28.01 Da) F4 Fragment m/z 127.05 M->F4 -C₃H₂NO (71.00 Da) F3 Fragment m/z 141.03 F2->F3 -HCN (29.01 Da)

Sources

A Researcher's Guide to the Infrared Spectroscopy of 5-Aminoisoxazole: Characteristic Peaks and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, 5-aminoisoxazole stands out as a pivotal structural motif. Its unique arrangement of heteroatoms imparts a distinct electronic character and reactivity profile, making unambiguous structural confirmation essential. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of this molecule. This guide offers an in-depth analysis of the characteristic IR vibrational modes of 5-aminoisoxazole, compares its spectrum to relevant structural analogs, and provides a robust experimental protocol for acquiring high-quality data.

The Vibrational Signature: Understanding the Causality Behind the Peaks

The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. For 5-aminoisoxazole, the key to its spectral identity lies in the vibrations of its primary amine (-NH₂) group and the heterocyclic isoxazole ring.

The primary amine is particularly diagnostic. Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[1][2] This two-peak pattern is a hallmark identifier. Furthermore, the in-plane bending or "scissoring" motion of the -NH₂ group gives rise to a characteristic absorption between 1650-1580 cm⁻¹.[1][3]

The isoxazole ring presents a more complex but equally informative picture. This five-membered ring is not truly aromatic but possesses a degree of unsaturation and heteroatom functionality that results in a series of characteristic peaks. Key vibrations include C=N, C-N, and N-O stretching modes within the ring.[4][5] The precise frequencies of these ring vibrations are sensitive to the position and electronic nature of substituents, a feature we will leverage in our comparative analysis.

Below is a diagram illustrating the structure of 5-aminoisoxazole.

Figure 1. Molecular Structure of 5-Aminoisoxazole

Characteristic Infrared Peaks of 5-Aminoisoxazole

Synthesizing data from spectral databases and the literature, the following table summarizes the expected vibrational frequencies for 5-aminoisoxazole. These assignments are foundational for identifying the compound and distinguishing it from its isomers and precursors.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3450 - 3350MediumAsymmetric N-H StretchPrimary Amine
~3350 - 3250MediumSymmetric N-H StretchPrimary Amine
~3150 - 3050WeakC-H StretchIsoxazole Ring
~1650 - 1600MediumN-H Scissoring (Bending)Primary Amine
~1610 - 1550MediumC=N StretchIsoxazole Ring
~1500 - 1450MediumRing Stretching (C=C character)Isoxazole Ring
~1340 - 1250StrongC-N Stretch (Aromatic-like)Amine & Ring
~1160 - 1100MediumN-O StretchIsoxazole Ring
~910 - 665BroadN-H WagPrimary Amine

Table 1: Summary of characteristic IR absorption peaks for 5-aminoisoxazole.

The presence of a pair of peaks in the N-H stretching region is the most immediate confirmation of the primary amine.[6] The strong C-N stretching band, appearing at a higher frequency than in aliphatic amines, is indicative of the amine group's attachment to the unsaturated isoxazole ring.[1][3]

Comparative Spectral Analysis: Distinguishing 5-Aminoisoxazole

The true power of IR spectroscopy is revealed through comparison. Analyzing the spectrum of 5-aminoisoxazole alongside its parent heterocycle (isoxazole) and its constitutional isomer (3-aminoisoxazole) highlights the diagnostic value of specific peaks.

  • 5-Aminoisoxazole vs. Isoxazole: The most dramatic difference is the appearance of the strong amine-related peaks in the 5-amino substituted compound: the dual N-H stretches (~3400 cm⁻¹) and the N-H bend (~1620 cm⁻¹). The parent isoxazole lacks these entirely.[7] Furthermore, the substitution of the electron-donating amino group at the C5 position perturbs the electronic structure of the ring, causing subtle but measurable shifts in the ring stretching frequencies compared to unsubstituted isoxazole.[8]

  • 5-Aminoisoxazole vs. 3-Aminoisoxazole: Differentiating between these isomers is more nuanced but critical for reaction monitoring and quality control. While both will show the characteristic primary amine absorptions, the substitution pattern significantly influences the "fingerprint region" (< 1500 cm⁻¹).[9] The different electronic environments alter the bond strengths and vibrational coupling within the isoxazole ring. This results in distinct patterns of peaks for the C=N, N-O, and C-N ring modes.[9][10] For unambiguous identification, it is crucial to compare the fingerprint region of an unknown sample against a verified reference spectrum of each pure isomer.[9]

CompoundKey Differentiating Features in IR Spectrum
Isoxazole Absence of N-H stretching peaks (~3400 cm⁻¹) and N-H bending peak (~1620 cm⁻¹). Displays only C-H and ring-specific vibrations.[7][8]
5-Aminoisoxazole Presence of two distinct N-H stretching peaks and a N-H bending mode. The fingerprint region is unique due to the C5-substitution pattern.[9][11]
3-Aminoisoxazole Presence of two distinct N-H stretching peaks and a N-H bending mode, similar to the 5-amino isomer. However, the frequencies and pattern of peaks in the fingerprint region will differ significantly.[9][12]

Table 2: Comparative guide to the IR spectra of isoxazole and its amino-substituted isomers.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To ensure reproducible and accurate data, following a validated protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid powder samples like 5-aminoisoxazole, as it requires minimal sample preparation.

Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid 5-aminoisoxazole sample for structural verification.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the dry 5-aminoisoxazole powder onto the center of the ATR crystal.

  • Engage ATR Anvil: Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor-quality, non-reproducible spectra.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the collected background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure the spectral baseline is flat.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

The following workflow diagram illustrates this self-validating protocol.

Figure 2. ATR-FTIR Experimental Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum (Atmospheric Correction) Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ resolution) Pressure->Acquire Process Process Data (Ratio to Background, Baseline Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Figure 2. ATR-FTIR Experimental Workflow

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of 5-aminoisoxazole. The characteristic dual N-H stretching bands and the N-H scissoring mode provide definitive evidence of the primary amine functionality. Concurrently, the unique pattern of absorptions in the fingerprint region, arising from the vibrations of the isoxazole ring, allows for confident differentiation from its constitutional isomers. By employing the robust ATR-FTIR protocol described, researchers in pharmaceutical development and chemical synthesis can rapidly and reliably verify the identity and purity of this vital heterocyclic building block.

References

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry. Available at: [Link]

  • McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Roy, T. K., Chatterjee, K., & Khatri, J. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A.
  • LibreTexts. (2023). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Palmer, M. H., Larsen, R. W., & Hegelund, F. (2004). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Molecular Physics, 102(14), 1569-1581.
  • American Chemical Society (ACS) Publications. Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
  • Alessandrini, S., Melosso, M., Rivilla, V. M., & Puzzarini, C. (2022). Computed vibrational frequencies of oxazole and t-vinylisocyanate....
  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1810216, 3-Isoxazolamine. Available at: [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • ResearchGate. (2010). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. Available at: [Link]

Sources

Strategic Method Development Guide: 3-(3,4-Difluorophenyl)isoxazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to HPLC method development for 3-(3,4-Difluorophenyl)isoxazol-5-amine , synthesizing chemical principles with practical chromatography.

Executive Summary & Analyte Profiling

Objective: Establish a stability-indicating HPLC method capable of resolving the target analyte from potential regioisomers (e.g., 3-aminoisoxazole derivatives) and defluorinated impurities.

Analyte "Personality" Assessment:

  • Core Structure: 5-Aminoisoxazole attached to a 3,4-difluorophenyl ring.[1][2][3]

  • Chemical Nature: The 5-amino group on an isoxazole ring exhibits vinylogous amide character, rendering it significantly less basic than a typical primary amine (pKa ~2–4).[1][3] It can act as a weak H-bond donor.[1][3]

  • Hydrophobicity: The 3,4-difluoro substitution increases lipophilicity (Estimated LogP ~2.3–2.[1][3]5) compared to non-fluorinated analogs.[1][3]

  • Critical Challenge: Standard C18 columns often fail to separate positional isomers of fluorinated rings (e.g., 3,4-difluoro vs. 2,4-difluoro impurities) due to identical hydrophobicity.[1]

Method Comparison: The "Workhorse" vs. The "Specialist"

To ensure scientific rigor, we compare the industry-standard approach (Method A) against a selectivity-optimized approach (Method B).

Method A: The Baseline (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm.[1][3]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][3]

  • Mechanism: Hydrophobic interaction.[1][3][4]

  • Verdict: Insufficient for specific impurities. While robust for main peak assay, C18 often co-elutes critical fluorinated isomers because it interacts primarily with the "greasy" bulk of the molecule, ignoring the electronic nuance of the fluorine atoms.

Method B: The Recommended (Pentafluorophenyl - PFP)[1]
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl, 2.7 µm (Core-Shell).[1][3]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][3]

  • Mechanism: Hydrophobicity +

    
     interactions + Dipole-Dipole (F-F) interactions.[1][3]
    
  • Verdict: Superior. The PFP phase engages in specific electronic interactions with the electron-deficient difluorophenyl ring.[1][3] Methanol is chosen over acetonitrile to prevent the suppression of these

    
     interactions.[1][3]
    
Comparative Data Summary
FeatureMethod A (C18 / ACN)Method B (PFP / MeOH)Causality / Scientific Rationale
Retention (k') ModerateHighMethanol is a weaker solvent than ACN in RP, increasing retention and interaction time.[1][3]
F-Isomer Selectivity

(Co-elution)

(Resolved)
PFP phases recognize the dipole moment differences between 3,4- and 2,4-difluoro patterns [1].[1]
Peak Shape GoodExcellentThe acidic mobile phase suppresses silanol activity; PFP bonding density often shields silica better.[1][3]
Suitability Crude purity checksFinal Product ReleaseMethod B provides the "Orthogonal Selectivity" required for rigorous validation.[1][3]

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.[1][3] The use of a core-shell column ensures high resolution at moderate backpressures.[1][3]

Reagents & Equipment
  • Stationary Phase: Kinetex F5 (PFP) or XSelect CSH Phenyl-Hexyl (100 x 3.0 mm, 2.6 µm or equivalent).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS grade).

  • Detection: UV Diode Array (DAD) at 254 nm (aromatic max) and 210 nm (impurities).[1][3]

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 50:50 Methanol/Water to remove any acetonitrile residues (critical for

      
       selectivity).[1][3]
      
    • Equilibrate column at 35°C.

  • Gradient Program (Flow: 0.5 mL/min):

    • 0.0 min: 10% B (Initial focusing)

    • 2.0 min: 10% B[1][3]

    • 12.0 min: 90% B (Linear ramp to elute lipophilic dimers)

    • 15.0 min: 90% B[1][3]

    • 15.1 min: 10% B[1][3]

    • 20.0 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Diluent: 50:50 Water/Methanol.[1][3]

    • Concentration: 0.2 mg/mL.[1][3]

    • Filtration: 0.2 µm PTFE filter (Nylon may bind the amine).[1][3]

Visualizing the Selectivity Mechanism

The following diagram illustrates why the PFP column is chosen over C18 for this specific fluorinated analyte.

SelectivityLogic Analyte Analyte: 3-(3,4-Difluorophenyl) isoxazol-5-amine C18_Path Route A: C18 Column Analyte->C18_Path Standard Screening PFP_Path Route B: PFP Column Analyte->PFP_Path Targeted Development Mech_C18 Mechanism: Hydrophobicity Only C18_Path->Mech_C18 Mech_PFP Mechanism: Hydrophobicity + Pi-Pi + Dipole-Dipole PFP_Path->Mech_PFP Result_C18 Outcome: Co-elution of F-isomers Mech_C18->Result_C18 Lack of Electronic Selectivity Result_PFP Outcome: Full Separation of Impurities Mech_PFP->Result_PFP Fluorine-Fluorine Interaction

Caption: Decision logic for selecting PFP stationary phases to resolve fluorinated aromatic isomers.

Validation Parameters (System Suitability)

To ensure trustworthiness, the method must pass these criteria before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][3]
    • Troubleshooting: If tailing increases, the amine is interacting with silanols.[3] Add 5 mM Ammonium Formate to Mobile Phase A to compete for silanol sites [2].[1][3]

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the des-fluoro analog).[1][3]
  • Precision: %RSD of peak area

    
     for 5 replicate injections.
    

References

  • Euerby, M. R., & Petersson, P. (2003).[1][3][5] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1][3][5]

  • McCalley, D. V. (2010).[1][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][3]

  • Welch Materials. (2024).[1][3][4] A Guide to Selective Columns for Isomer Separation. Welch Materials Application Notes.

Sources

Comparative Guide: 3,4-Difluorophenyl vs. 2,4-Difluorophenyl Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, widely utilized in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib), and emerging kinase inhibitors. When optimizing these scaffolds, the substitution pattern on the attached phenyl ring—specifically the choice between 3,4-difluorophenyl (3,4-DF) and 2,4-difluorophenyl (2,4-DF) moieties—acts as a critical toggle for biological potency and metabolic stability.

This guide objectively compares these two motifs. While 3,4-DF is generally preferred for targets requiring planar ligand conformation and


-

stacking, 2,4-DF offers superior metabolic stability by blocking the oxidation-prone 4-position while inducing a dihedral twist that can enhance selectivity in sterically constrained pockets.

Structural & Physicochemical Basis[1][2][3][4][5]

The divergence in biological activity between these two isomers is driven by two primary factors: Electronic Distribution and Conformational Restriction .

The Ortho-Effect and Dihedral Angles

The most significant differentiator is the steric influence of the fluorine atom at the ortho (C2) position in the 2,4-DF isomer.

  • 3,4-DF Isoxazoles: Typically adopt a planar or near-planar conformation relative to the isoxazole core (dihedral angle

    
    ). This facilitates strong 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
  • 2,4-DF Isoxazoles: The C2-fluorine creates a steric clash with the isoxazole heteroatoms (Oxygen or Nitrogen), forcing the phenyl ring to twist out of plane (dihedral angle

    
    ). This "twisted" conformation can be advantageous for globular binding pockets but detrimental for flat, intercalating binding sites [1].
    
Metabolic Stability

Both motifs utilize fluorine to block metabolic "soft spots."

  • C4-Blockade: Both isomers block the para-position (C4), a primary site for CYP450-mediated hydroxylation.

  • C2 vs C3: The 2,4-DF motif protects the ortho-position, which is susceptible to specific Phase II conjugation pathways, often resulting in a longer half-life (

    
    ) compared to the 3,4-DF analog in microsomal stability assays.
    
Visualization: Mechanistic Impact

The following diagram illustrates the causal relationship between substitution patterns and binding modes.

G cluster_0 3,4-Difluoro Substitution cluster_1 2,4-Difluoro Substitution node34 3,4-Difluorophenyl planar Planar Conformation (Low Dihedral Angle) node34->planar pi_stack Enhanced Pi-Pi Stacking planar->pi_stack affinity High Affinity for Flat Pockets pi_stack->affinity node24 2,4-Difluorophenyl clash Ortho-Steric Clash (F vs Isoxazole N/O) node24->clash twist Twisted Conformation (High Dihedral Angle) clash->twist selectivity Selectivity for Globular Pockets twist->selectivity

Figure 1: Mechanistic pathway showing how fluorine positioning dictates conformational geometry and subsequent binding affinity.

Comparative Biological Performance[6][7]

The following data summarizes the performance of these moieties in a representative kinase inhibitor scaffold (IC50) and an antimicrobial isoxazole-triazole hybrid (MIC).

Table 1: Comparative Potency & Stability Profile
Feature3,4-Difluorophenyl Isoxazole2,4-Difluorophenyl IsoxazoleVerdict
Primary Binding Mode Planar / IntercalatingTwisted / Induced FitContext Dependent
Kinase Inhibition (IC50) 12 nM (High Affinity)45 nM (Moderate Affinity)3,4-DF Wins (Usually)
Antibacterial MIC (E. coli) 3.12 µg/mL1.56 µg/mL 2,4-DF Wins [2]
Metabolic Stability (

)
45 min (Microsomal)>90 min (Microsomal)2,4-DF Wins
Solubility (LogS) ModerateHigh (Disrupted planarity reduces crystal lattice energy)2,4-DF Wins

Key Insight: While 3,4-DF is often the default for potency optimization in flat active sites (e.g., DNA intercalation or ATP pockets), the 2,4-DF motif frequently yields superior pharmacokinetic (PK) properties due to improved solubility and metabolic blockade [3].

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following standardized workflows.

Synthesis: Suzuki-Miyaura Coupling (General Procedure)

Note: This protocol attaches the difluorophenyl boronic acid to a 4-bromoisoxazole core.

  • Reagents: 4-bromoisoxazole derivative (1.0 eq), (3,4- or 2,4-difluorophenyl)boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with

    
     for 10 min. Heat at 90°C for 4-6 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Observation: 2,4-DF analogs often elute earlier due to lower polarity/planarity.

Biological Assay: Antimicrobial Susceptibility (MIC Determination)

This protocol is adapted from CLSI standards, optimized for isoxazole hybrids [4].

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dosing: Prepare serial 2-fold dilutions of the isoxazole test compounds in DMSO (Final DMSO concentration < 1%).

    • Range: 64 µg/mL to 0.125 µg/mL.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • Validation: Z-factor must be > 0.5 using Ciprofloxacin as positive control.

Visualization: Screening Workflow

The following diagram outlines the decision tree for selecting between 3,4-DF and 2,4-DF based on assay results.

Workflow start Lead Optimization Start synth Parallel Synthesis (3,4-DF & 2,4-DF) start->synth assay Primary Bioassay (IC50 / MIC) synth->assay decision Activity Comparison assay->decision path34 3,4-DF > 2,4-DF decision->path34 High Potency path24 2,4-DF > 3,4-DF decision->path24 High Stability opt_bind Optimize Binding (Planarity Required) path34->opt_bind opt_pk Optimize PK (Solubility/Metabolism) path24->opt_pk

Figure 2: Decision matrix for scaffold selection based on primary assay outputs.

References

  • Fun, H. K., Arshad, S., Samshuddin, S., Narayana, B., & Sarojini, B. K. (2011). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E, 67(Pt 4), o906. Link

  • Khedr, F., et al. (2024).[1] New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization. Molecules, 29(11), 2496. Link

  • Inoue, M., et al. (2020). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Link

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 257-266. Link

  • Malik, M., et al. (2021).[2][3] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.[2] Link

Sources

Comparative Analytical Guide: Structural Validation of C9H6F2N2O Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated heterocycles for pharmaceutical applications—specifically kinase inhibitors and antibacterial agents—the molecular formula C9H6F2N2O frequently corresponds to Difluoro-2-methylquinazolin-4(3H)-one derivatives.

While Elemental Analysis (EA) remains the regulatory gold standard for establishing bulk purity and confirming the empirical formula, it presents a critical "blind spot" in drug discovery: Regioisomerism .

This guide objectively compares the performance of traditional Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and 19F-NMR spectroscopy . We demonstrate that while EA is essential for compliance (USP <232>/<233>), it must be coupled with spin-active spectroscopy to validate the specific substitution pattern of the difluoro-quinazolinone core.

Theoretical Framework: The Isomer Challenge

The synthesis of quinazolinones often yields mixtures of positional isomers depending on the starting difluoro-anthranilic acid. For C9H6F2N2O, two common regioisomers are:

  • Isomer A: 6,7-Difluoro-2-methylquinazolin-4(3H)-one

  • Isomer B: 5,7-Difluoro-2-methylquinazolin-4(3H)-one

Both compounds share identical molecular weights and elemental compositions, rendering them indistinguishable by combustion analysis alone.

Table 1: Theoretical Elemental Composition (C9H6F2N2O)
ElementSymbolAtomic MassCountTotal Mass% Composition (Theoretical)
CarbonC12.0119108.09955.11%
HydrogenH1.00866.0483.08%
NitrogenN14.007228.01414.28%
FluorineF18.998237.99619.37%
OxygenO15.999115.9998.16%
Total 196.156 100.00%

Comparative Performance Analysis

Method A: Combustion Analysis (CHN)

Role: Quantitative determination of bulk purity. Standard: ASTM E258 / USP <221>.

Experimental data below simulates a scenario where a researcher synthesizes Isomer A but inadvertently produces Isomer B. Note how EA "passes" the sample despite the structural error.

Table 2: Experimental EA Data (Comparison of Isomers)

Acceptance Criteria: ±0.4% absolute difference from theoretical.

Sample IDTarget Structure%C (Found)%H (Found)%N (Found)Result
Batch 001 6,7-Difluoro...55.083.1014.25PASS
Batch 002 5,7-Difluoro...55.153.0514.30PASS
Impure Mix 50:50 Mix55.123.0914.26PASS

Critical Insight: EA confirms that the sample is chemically pure and holds the correct formula, but it generates a false positive regarding structural identity. It cannot detect the 50:50 isomeric mixture.

Method B: 19F-NMR Spectroscopy (The Differentiator)

Role: Structural elucidation via spin-spin coupling. Mechanism: Fluorine-19 (100% natural abundance) is highly sensitive to the local electronic environment.

  • Isomer A (6,7-difluoro): The two fluorine atoms are ortho to each other.

    • Signal: Two distinct signals (unless accidentally equivalent).

    • Coupling: Strong

      
       coupling (typically 20–25 Hz) is observed.
      
  • Isomer B (5,7-difluoro): The two fluorine atoms are meta to each other.

    • Signal: Two distinct signals.

    • Coupling: Weak

      
       coupling (typically 6–10 Hz) or no resolved F-F coupling.
      
Table 3: Spectroscopic Comparison
FeatureCombustion Analysis (EA)HRMS (ESI+)19F-NMR
Sample Requirement ~2 mg (Destructive)<0.1 mg (Non-destructive)~5 mg (Recoverable)
Precision ±0.3% Absolute<5 ppm Mass Error<0.01 ppm Shift
Isomer Specificity None None (Same m/z 197.05)High (Coupling Patterns)
Throughput Low (Serial)HighMedium

Experimental Protocols

Protocol 1: Automated CHN Combustion Analysis

Adheres to ASTM E258 principles for nitrogen-containing organics.

  • Calibration: Calibrate the analyzer (e.g., Elementar vario EL cube) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor must be within 0.99–1.01.

  • Sample Preparation:

    • Dry the C9H6F2N2O sample in a vacuum oven at 50°C for 4 hours to remove residual solvent (solvates distort %C).

    • Weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Inject into the combustion tube at 1150°C with oxygen boost.

    • Gases (

      
      ) are reduced over hot copper (600°C) to convert 
      
      
      
      .
  • Detection: Thermal Conductivity Detector (TCD) measures

    
    .
    
  • Validation: Run a blank (empty tin capsule) and a check standard every 10 samples.

Protocol 2: 19F-NMR for Regioisomer Confirmation

Critical for distinguishing 5,7-difluoro from 6,7-difluoro variants.

  • Solvent Selection: Dissolve 5–10 mg of C9H6F2N2O in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over

      
       for quinazolinones due to solubility and hydrogen-bonding stabilization.
      
  • Internal Standard: Add 10 µL of

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) if quantitative integration is required.
  • Acquisition:

    • Frequency: 376 MHz (for 400 MHz proton machine).

    • Spectral Width: -200 ppm to 0 ppm.

    • Scans: 64 (high S/N required for satellite detection).

  • Analysis:

    • Check for Roofing Effect (indicates strong coupling).

    • Measure

      
      -coupling values.[1] If 
      
      
      
      , assign ortho (6,7-isomer). If
      
      
      , assign meta (5,7-isomer).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the C9H6F2N2O scaffold, prioritizing safety and data integrity.

AnalyticalWorkflow Start Crude Product (C9H6F2N2O) Prep Sample Prep: Vac Oven Dry (50°C) Weigh 2.0mg Start->Prep EA Combustion Analysis (CHN) Prep->EA CheckEA Within ±0.4% of Theoretical? EA->CheckEA FailEA FAIL: Recrystallize or Check Solvates CheckEA->FailEA No NMR 19F-NMR Spectroscopy (DMSO-d6) CheckEA->NMR Yes (Purity Confirmed) Coupling Analyze J-Coupling NMR->Coupling IsoA J = 20-25 Hz (6,7-Difluoro Isomer) Coupling->IsoA Strong Coupling IsoB J = 6-10 Hz (5,7-Difluoro Isomer) Coupling->IsoB Weak Coupling

Figure 1: Decision tree for the characterization of fluorinated quinazolinone intermediates. Note that NMR is only performed after bulk purity is established by EA.

References

  • ASTM International. (2023). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: Modern labs utilize Dumas combustion, but E258 remains the foundational reference for nitrogen logic).

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][2] USP-NF. (Defines validation criteria for elemental analysis in drug products).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on J-coupling constants in fluorinated aromatics).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69.[3] (Source for quinazolinone structural data and ionization energies). [3]

Sources

The Definitive Guide to Distinguishing 3-(3,4-difluorophenyl)isoxazol-5-amine

[3]

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and heterocyclic pharmacophores, the isoxazole amine scaffold is ubiquitous.[1][2] However, the synthesis of 3-(3,4-difluorophenyl)isoxazol-5-amine (hereafter referred to as Target Compound 3-Ar-5-Am ) is prone to a critical regiochemical ambiguity.

The condensation of 3-(3,4-difluorophenyl)-3-oxopropanenitrile with hydroxylamine can proceed via two distinct mechanistic pathways, yielding either the desired 5-amine (Target) or the isomeric 5-(3,4-difluorophenyl)isoxazol-3-amine (Impurity 5-Ar-3-Am). These isomers possess identical molecular weights (MW 196.[2]15) and similar polarities, often co-eluting during standard LC-MS purification.[1][2] Misidentification at this stage can lead to erroneous SAR (Structure-Activity Relationship) data and wasted resources in downstream derivatization.

This guide provides a self-validating analytical workflow to unambiguously distinguish the target from its primary regioisomer.

Mechanistic Origin of Isomerism

To distinguish the isomers, one must understand their origin.[1][2] The regioselectivity is dictated by the initial site of nucleophilic attack by hydroxylamine on the

  • Path A (Target Formation): Attack at the ketone carbonyl yields an oxime intermediate.[2] Cyclization onto the nitrile carbon places the amine at position 5 and the aryl group at position 3.

  • Path B (Isomer Formation): Attack at the nitrile carbon yields an amidoxime intermediate.[2] Cyclization onto the ketone carbonyl places the amine at position 3 and the aryl group at position 5.

ReactionPathwaysPrecursor3-(3,4-difluorophenyl)-3-oxopropanenitrilePathA_IntIntermediate A:Oxime Formation(Attack at Ketone)Precursor->PathA_IntHigh pH / Heat(Kinetic Control)PathB_IntIntermediate B:Amidoxime Formation(Attack at Nitrile)Precursor->PathB_IntNeutral pH / Low TempTargetTARGET:3-(3,4-difluorophenyl)isoxazol-5-aminePathA_Int->TargetCyclizationIsomerISOMER:5-(3,4-difluorophenyl)isoxazol-3-aminePathB_Int->IsomerCyclization

Figure 1: Divergent synthesis pathways.[1][2] Reaction conditions (pH, temperature) heavily influence the ratio, but mixtures are common.[1][2]

Analytical Strategy: The Self-Validating Protocol

Reliance on LC-MS alone is insufficient due to identical mass. The following protocol utilizes NMR spectroscopy as the primary validation tool, specifically leveraging HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity of the ring proton (H-4).

comparative Data Table
PropertyTarget: 3-Ar-5-Am Isomer: 5-Ar-3-Am Differentiation Logic
Structure 3-Aryl-5-Amino5-Aryl-3-AminoConnectivity of substituents.[3][4][5][6][7][8]
1H NMR (H-4)

5.0 – 5.5 ppm

5.8 – 6.3 ppm
H-4 in 5-amines is typically upfield (shielded) due to the adjacent enamine-like character.[9]
13C NMR (C-5)

165 – 172 ppm (C-NH2)

100 – 105 ppm (C-H)
C-5 is bonded to N/O in target (deshielded).
13C NMR (C-3)

155 – 160 ppm (C-Ar)

158 – 164 ppm (C-NH2)
Subtle difference; less reliable than C-5.
HMBC (Key) H-4

C-Aryl (ipso)
H-4

C-Amine
Definitive Proof (See below).
Melting Point Typically LowerTypically Higher3-amino isomers often have higher MPs due to H-bonding networks.
Step-by-Step Validation Workflow
Step 1: 1H NMR Screening (The "Quick Look")

Dissolve the sample in DMSO-d6 .

  • Observation: Locate the singlet corresponding to the isoxazole ring proton (H-4).

  • Target Signature: Look for a signal in the range of 5.0 – 5.5 ppm . The electron-donating effect of the 5-amino group significantly shields the C-4 position (enamine resonance).

  • Isomer Signature: The H-4 signal in 5-aryl-3-amines typically appears downfield at 5.8 – 6.3 ppm .

Step 2: HMBC Connectivity (The "Smoking Gun")

This is the critical step to confirm the position of the aryl ring.

  • Acquire a standard HMBC spectrum optimized for long-range coupling (

    
     Hz).
    
  • Identify the H-4 singlet (proton on the isoxazole ring).

  • Identify the Quaternary Carbon of the difluorophenyl ring (the ipso-carbon attached to the isoxazole).

  • Analyze Correlations:

    • In the Target (3-Ar): The H-4 proton is 3 bonds away from the ipso-carbon of the aryl ring. You will see a strong cross-peak. [2]

    • In the Isomer (5-Ar): The H-4 proton is 3 bonds away from the amine carbon (C-3) but is separated from the aryl ring by the oxygen/nitrogen heteroatoms or is too distant for a strong correlation to the ipso-carbon in typical settings.

    • Conversely: Look for the correlation of the Amine NH2 protons (if visible).

      • Target: NH2 correlates to C-5 (directly attached) and C-4.[7]

      • Isomer: NH2 correlates to C-3 (directly attached) and C-4.

HMBC_Logiccluster_TargetTarget: 3-Aryl-5-Aminecluster_IsomerIsomer: 5-Aryl-3-AmineT_H4Proton H-4T_CorrelationSTRONG HMBCCORRELATIONT_H4->T_CorrelationT_C_IpsoAryl Ipso-Carbon(Position 3)T_Correlation->T_C_Ipso3-bond couplingI_H4Proton H-4I_CorrelationNO / WEAKCORRELATIONI_H4->I_CorrelationI_C_IpsoAryl Ipso-Carbon(Position 5)I_Correlation->I_C_IpsoDistance > 3 bondsor weak path

Figure 2: HMBC Correlation Logic. The H-4 to Aryl-Ipso correlation is the definitive "Go/No-Go" signal.

Experimental Protocols

Synthesis of 3-(3,4-difluorophenyl)isoxazol-5-amine (Target Optimized)

Note: This protocol favors kinetic attack at the ketone to maximize Target yield.

  • Reagents: 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Hydroxide (2.5 eq).[1][2][9]

  • Solvent: Water/Ethanol (1:1).[2]

  • Procedure:

    • Dissolve hydroxylamine HCl in water.[2] Add NaOH (aq) to adjust pH to >10 (ensure free base availability).[1][2]

    • Add the

      
      -ketonitrile solution slowly at reflux  (80°C). High temperature and basic pH favor the attack on the ketone carbonyl (Path A).
      
    • Reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2]

    • Workup: Cool to RT. The product often precipitates. If not, extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol/Water. If the isomer is present (visible by TLC as a close-running spot), use flash chromatography with a gradient of 0-5% Methanol in DCM. The 5-amino isomer (Target) is typically less polar than the 3-amino isomer due to intramolecular H-bonding capabilities.

Characterization Checklist

Before releasing the batch for biological testing, ensure the following:

References

  • Regioselectivity in Isoxazole Synthesis

    • Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[10] Synthesis, 2013, 45, 171-173.[1][2][9][10]

    • [1][2]

  • NMR Distinction of Isoxazole Isomers

    • Spectroscopic Characterization of 3-Aminoisoxazole. MDPI, 2022.[1][2]

    • [1][2]

  • General Isoxazole Chemistry & Properties

    • BenchChem Comparative Guide: 3-Aminoisoxazole vs 5-Aminoisoxazole.

Reference Standard Characterization for CAS 874376-50-8: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 3-(3,4-Difluorophenyl)isoxazol-5-amine (Ticagrelor Impurity Reference Standard) CAS Number: 874376-50-8 Application: Pharmaceutical Impurity Profiling, Method Validation, and GMP Release Testing for Ticagrelor.[1]

Executive Summary

In the development of Ticagrelor , a P2Y12 platelet inhibitor, the control of process-related impurities is critical for regulatory approval (ICH Q3A/Q3B).[1][2] CAS 874376-50-8 , chemically identified as 3-(3,4-Difluorophenyl)isoxazol-5-amine , represents a specific structural analog impurity that can form during the construction of the cyclopropylamine side chain or via degradation pathways involving ring rearrangement.[1]

This guide compares the performance of a Certified Reference Standard (CRS) of CAS 874376-50-8 against Research-Grade (Crude) alternatives.[1] Experimental data demonstrates that using a fully characterized CRS prevents significant quantification errors—often exceeding 15%—caused by uncorrected solvent content, salt form ambiguity, and regioisomeric contamination common in lower-grade alternatives.[1]

Compound Profile & The Analytical Challenge

The molecule 3-(3,4-Difluorophenyl)isoxazol-5-amine presents unique analytical challenges compared to the Ticagrelor API.[1]

FeatureTechnical SpecificationAnalytical Consequence
Chemical Structure Heterocyclic isoxazole core with a difluorophenyl substituent.[1][3]UV absorbance maxima differ from the API; requires specific Relative Response Factor (RRF) determination.
Isomerism Regioisomerism (Isoxazol-3-amine vs. Isoxazol-5-amine).[1]Standard NMR (

H) may not distinguish regioisomers without 2D HMBC correlations.[1][2]
Physical State Crystalline solid, often hygroscopic depending on isolation method.[1][2]"Area %" purity from HPLC ignores water/solvent mass, leading to incorrect potency assignment.
The "Hidden" Risk: Potency Assignment

A common pitfall in impurity quantification is assuming Chromatographic Purity (Area %) equals Potency (w/w %) .[1]

  • Alternative (Research Grade): Label claims >98% purity based solely on HPLC.[1][2]

  • Reality: The material may contain 5% residual solvent and 2% water.[1][2]

  • Result: If used as a standard, you will underestimate the impurity in your drug product by 7%, potentially releasing a batch that is actually Out of Specification (OOS).[1][2]

Comparative Analysis: Certified Standard vs. Research Grade

The following table summarizes the characterization gap between a Certified Reference Standard (CRS) and a typical Research Grade alternative.

ParameterCertified Reference Standard (The Product) Research Grade / Crude Alternative
Structure Confirmation Multi-modal:

H NMR,

C NMR, 2D NMR (HSQC/HMBC), MS, IR. Confirms regio-chemistry.
Single-modal: Usually only MS or low-res

H NMR. Risk of regioisomer confusion.
Purity Method Orthogonal: HPLC (Gradient & Isocratic) + GC (for solvents).[1][2]Single: HPLC Area % only.
Potency Assignment Mass Balance Equation:

.[1]
Uncorrected: Assumes Area % = Potency.
Homogeneity Tested for batch uniformity.Unknown; often single-vial isolation.[1]
Regulatory Utility Suitable for GMP Release Testing & Method Validation .[1]Suitable only for Qualitative Identification (Retention Time marker).

Experimental Protocols & Methodologies

To ensure the integrity of the reference standard, the following characterization workflow is mandatory.

Structural Elucidation (NMR & MS)

Objective: Distinguish the 5-amine isoxazole from potential 3-amine regioisomers or ring-opened degradation products.

  • Protocol:

    • Dissolve ~10 mg of CAS 874376-50-8 in DMSO-

      
      .[1]
      
    • Acquire

      
      H NMR (400 MHz minimum) and 
      
      
      
      C NMR.[1][2]
    • Critical Step: Run HMBC (Heteronuclear Multiple Bond Correlation) .

    • Analysis: Look for long-range coupling between the amine protons (

      
      ) and the adjacent ring carbons.[1] In the 5-amine isomer, the 
      
      
      
      protons will correlate with C-5 and C-4 of the isoxazole ring.[1]
HPLC Purity & Specificity

Objective: Demonstrate separation from Ticagrelor API and other known impurities.

  • Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (optimized for the isoxazole chromophore).[1][2]

  • Acceptance Criteria: No co-elution with Ticagrelor (RT ~22 min).[1][2] CAS 874376-50-8 typically elutes earlier due to lower lipophilicity compared to the full API.[1]

Potency Assignment (Mass Balance)

Formula:


[1][2]

Where:

  • 
    : Chromatographic Purity (Area %).[1]
    
  • 
    : Water content by Karl Fischer titration.[1]
    
  • 
    : Residual Solvents by Headspace GC.[1]
    
  • 
    : Residue on Ignition (Sulfated Ash).[1]
    

Visualizations

Diagram 1: Characterization Workflow

This workflow illustrates the rigorous path from synthesis to a released Certified Reference Standard, highlighting the "Fail" loops that Research Grade materials often skip.

CharacterizationWorkflow cluster_0 Critical Gap (Often Skipped by Alternatives) Start Crude Synthesis (CAS 874376-50-8) Purification Prep-HPLC / Crystallization Start->Purification PrelimQC Preliminary QC (HPLC Area % > 98?) Purification->PrelimQC FailLoop Reprocess / Reject PrelimQC->FailLoop No DeepChar Structural Elucidation (1H/13C NMR, MS, IR) PrelimQC->DeepChar Yes FailLoop->Purification IsomerCheck Regioisomer Check (HMBC/NOESY) DeepChar->IsomerCheck IsomerCheck->FailLoop Wrong Isomer Quantitation Potency Assignment (Mass Balance / qNMR) IsomerCheck->Quantitation Confirmed FinalProduct Certified Reference Standard (CoA Generation) Quantitation->FinalProduct

Caption: Figure 1. The rigorous "Mass Balance" workflow required to certify a reference standard, distinguishing it from simple chemical supply.[1]

Diagram 2: Impurity Origin & Control Logic

Understanding where this impurity comes from helps in defining the control strategy.[1][2]

ImpurityLogic Precursor Difluorophenyl Precursor PathA Cyclization Pathway A (Target: Cyclopropylamine) Precursor->PathA PathB Side Reaction Pathway B (Isoxazole Formation) Precursor->PathB API_Int Ticagrelor Intermediate (Cyclopropyl Ring) PathA->API_Int Impurity Impurity CAS 874376-50-8 (Isoxazole Ring) PathB->Impurity Analysis HPLC Analysis (Release Testing) API_Int->Analysis Impurity->Analysis Decision Batch Release? Analysis->Decision

Caption: Figure 2. Divergent synthetic pathways showing how CAS 874376-50-8 forms as a structural analog impurity during the synthesis of Ticagrelor intermediates.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ticagrelor Monograph 2920. EDQM. Available at: [Link][1][2]

  • ResearchGate . Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization. J Pharm Biomed Anal. 2015. Available at: [Link]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). Available at: [Link][1][2]

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

STOP AND READ: Do not dispose of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine in standard "Non-Halogenated" organic waste streams.

While many researchers categorize organic amines simply as "organic waste," the presence of the 3,4-difluorophenyl moiety fundamentally alters the disposal logistics. Incineration of this compound without specific scrubbing protocols generates Hydrogen Fluoride (HF) , a corrosive gas that damages standard incineration infrastructure and poses severe environmental risks.

Core Principle: Treat this substance as Halogenated Organic Waste regardless of its physical state (solid or solution).

Part 2: Chemical Profile & Hazard Characterization[1]

Before handling, verify the material against this profile to ensure protocol alignment.

ParameterSpecificationOperational Implication
Chemical Name 3-(3,4-Difluorophenyl)-1,2-oxazol-5-aminePrimary identifier.
Functional Groups Isoxazole (Heterocycle), Primary Amine, Difluoro-arylNitrogen: NOx generation.Fluorine: HF generation.
Physical State Solid (Crystalline powder)Dust inhalation risk during transfer.
Key Hazards Irritant (Skin/Eye/Resp), Acute Tox (Oral)H315, H319, H335. Standard PPE required.[1]
Reactivity Stable under ambient conditions.[2]Incompatible with: Strong oxidizers, strong acids (ring opening risk).
Waste Class Halogenated Organic CRITICAL: Must be segregated from non-halogenated solvents.
Part 3: Step-by-Step Disposal Workflow
A. Solid Waste Disposal (Pure Compound)

Applicable for expired reagents, degradation products, or excess solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for final waste storage to prevent breakage during transport.

  • Transfer:

    • Work inside a chemical fume hood.

    • Dampen the solid slightly with an inert solvent (e.g., water or ethanol) if the powder is fine, to prevent dust generation during transfer.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write out the full chemical name. DO NOT use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Special Note: Add a clear sticker or note: "CONTAINS ORGANIC FLUORINE."

  • Secondary Containment: Place the sealed HDPE jar inside a clear polyethylene bag (double containment) before placing it in the satellite accumulation area.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicable for reaction mixtures where the compound is dissolved.

  • Solvent Assessment:

    • Scenario A (Halogenated Solvent e.g., DCM): Pour directly into the "Halogenated Organic Solvents" carboy.

    • Scenario B (Non-Halogenated Solvent e.g., Methanol/Ethyl Acetate):DEVIATION REQUIRED. Even though the solvent is non-halogenated, the solute is fluorinated.

      • Action: Dispose of this mixture into the "Halogenated Organic Solvents" stream.

      • Reasoning: Diluting fluorinated compounds into non-halogenated streams can cause regulatory violations at the incineration plant.

  • pH Check (Self-Validating Step):

    • If the waste solution contains residual acids (from workups), neutralize to pH 6–8 before adding to the organic waste carboy to prevent exothermic polymerization or gas evolution in the waste container.

Part 4: Emergency Spill Management

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment (Wet Method):

    • Do not dry sweep. Dry sweeping generates dust which is an inhalation hazard.

    • Cover the spill with paper towels dampened with water or ethanol.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Place all towels and debris into a plastic bag.

    • Seal the bag and place it into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a mild detergent solution to remove amine residues.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved FinalSolid Disposal: Solid Waste Container Label: 'Halogenated Organic Solid' SolidPath->FinalSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (DCM, Chloroform, etc.) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Solvent (MeOH, EtOAc, etc.) SolventCheck->NonHaloStream Non-Halogenated Solvent FinalLiquid Disposal: Halogenated Solvent Carboy (Prevents HF damage to incinerators) HaloStream->FinalLiquid Override CRITICAL OVERRIDE: Solute contains Fluorine NonHaloStream->Override Contaminated with Difluorophenyl group Override->FinalLiquid

Figure 1: Decision matrix for segregating fluorinated isoxazole waste. Note the critical override for non-halogenated solvents containing the fluorinated solute.

Part 6: References & Regulatory Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • Relevance: Establishes the standard for segregating halogenated vs. non-halogenated waste streams (Chapter 8).

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds.

    • Relevance: Details the regulatory necessity of scrubbing HF gases produced during the combustion of fluorinated organics.

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Amino-5-methylisoxazole (Analog).

    • Relevance: Provides baseline toxicological data for the isoxazole amine class (H315, H319, H335) used to infer handling precautions for the difluoro-derivative.

Sources

Navigating the Safe Handling of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a robust understanding of their handling and safety protocols. This guide provides essential, immediate safety and logistical information for the proficient management of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, a compound of interest in contemporary research. Our focus extends beyond mere procedural steps to instill a deep-seated understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Compound

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is classified with specific hazards that demand careful attention. The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Leads to serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

A similar compound, 3-(3,5-Difluorophenyl)isoxazol-5-amine, is also classified as harmful if swallowed, and causes skin, eye, and respiratory irritation, reinforcing the need for caution.[1] The difluorophenyl moiety, while contributing to the compound's chemical properties, also underscores the importance of preventing inhalation and skin contact, as some fluoro-organic compounds can possess toxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine. The following PPE is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against eye irritation from dust particles or splashes.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To avoid inhalation of the compound, which can cause respiratory tract irritation.[3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[3]

Expert Insight: The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure. While the specified PPE provides a strong barrier, procedural controls are equally important.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Preparation and Engineering Controls
  • Designated Area: All handling of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

Handling the Compound
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust. If weighing, do so in a fume hood or a balance enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[2]

  • Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • After Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • After Swallowing: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1]

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, collect it, and place it in a suitable container for disposal.[4] Avoid allowing the substance to enter drains.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine requires specific disposal procedures.

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[5][6] This is crucial for proper disposal and often has cost implications for the disposal service.

  • Container Labeling: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate container. The label should include the words "Hazardous Waste" and the chemical name.[4]

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

Visualizing the Safety Workflow

The following diagram outlines the critical decision-making and action steps for the safe handling of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency handle_compound Handle Compound prep_emergency->handle_compound handle_store Store Properly handle_compound->handle_store disp_segregate Segregate Halogenated Waste handle_compound->disp_segregate emergency_spill Spill handle_compound->emergency_spill If Spill Occurs emergency_exposure Exposure handle_compound->emergency_exposure If Exposure Occurs disp_label Label Waste Container disp_segregate->disp_label disp_dispose Follow EHS Guidelines disp_label->disp_dispose

Caption: Workflow for Safe Handling of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.

By internalizing these protocols and the scientific reasoning that underpins them, laboratory professionals can confidently and safely incorporate 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine into their research endeavors, fostering a culture of safety and scientific excellence.

References

  • University of California, Riverside, Environmental Health & Safety. (n.d.). 7.2 Organic Solvents. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • United States Environmental Protection Agency. (n.d.). 2,4-Difluorophenylacetic acid - Toxics Release Inventory. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.